molecular formula C3H4Cl2O2 B051726 Methyl dichloroacetate CAS No. 116-54-1

Methyl dichloroacetate

Cat. No.: B051726
CAS No.: 116-54-1
M. Wt: 142.97 g/mol
InChI Key: HKMLRUAPIDAGIE-UHFFFAOYSA-N
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Description

Methyl dichloroacetate is a versatile and highly reactive ester of dichloroacetic acid, serving as a critical building block in organic synthesis and chemical biology research. Its primary value lies in the dichloromethyl group, which can be transferred or further functionalized. Researchers utilize this compound as a precursor in the synthesis of complex molecules, including heterocycles, pharmaceuticals, and agrochemicals. A significant area of investigation involves its role as a potential prodrug or metabolic precursor to dichloroacetate (DCA), a compound known to inhibit pyruvate dehydrogenase kinase (PDK). This inhibition alters cellular metabolism by shifting energy production from glycolysis to glucose oxidation, making this compound a compound of interest in studies targeting cancer cell metabolism, mitochondrial diseases, and metabolic pathways. Its reactivity also makes it a valuable electrophile in nucleophilic substitution reactions and a reagent for introducing the dichloroacetate moiety into target structures. This product is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dichloroacetate
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InChI

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3
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InChI Key

HKMLRUAPIDAGIE-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(Cl)Cl
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Molecular Formula

C3H4Cl2O2
Record name METHYL DICHLOROACETATE
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DSSTOX Substance ID

DTXSID2059433
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Molecular Weight

142.97 g/mol
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Physical Description

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO]
Record name METHYL DICHLOROACETATE
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Boiling Point

289 °F at 760 mmHg (USCG, 1999)
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Flash Point

176 °F (USCG, 1999)
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Density

1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

4.5 [mmHg]
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CAS No.

116-54-1
Record name METHYL DICHLOROACETATE
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Melting Point

-62 °F (USCG, 1999)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Dichloroacetate from Dichloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl dichloroacetate (B87207) from dichloroacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines the prevalent synthetic methodologies, with a focus on Fischer-Speier esterification, detailing reaction conditions, catalytic options, and purification techniques. Quantitative data from various sources are compiled for comparative analysis. Detailed experimental protocols, reaction mechanisms, and the role of methyl dichloroacetate as a key intermediate in the synthesis of pharmaceuticals and agrochemicals are also presented.

Introduction

This compound (MDCA), with the chemical formula Cl₂CHCOOCH₃, is a significant chemical intermediate in the organic synthesis landscape.[1] Its utility is pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic chloramphenicol.[1][2] Furthermore, it is a crucial building block in the agrochemical sector for the production of certain pesticides.[1] The synthesis of this compound is primarily achieved through the esterification of dichloroacetic acid with methanol (B129727). This guide will delve into the technical aspects of this synthesis, providing a robust resource for laboratory and industrial applications.

Synthetic Methodology: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of dichloroacetic acid with methanol. This acid-catalyzed reaction involves the condensation of the carboxylic acid and alcohol to yield the corresponding ester and water.[3][4] To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it is formed.[3][5]

Reaction Mechanism

The Fischer esterification of dichloroacetic acid proceeds through a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the methanol molecule. A tetrahedral intermediate is formed, which, after a proton transfer and the elimination of a water molecule, yields the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.[3][4][5]

Fischer_Esterification_Mechanism dichloroacetic_acid Dichloroacetic Acid (Cl₂CHCOOH) protonated_dca Protonated Dichloroacetic Acid dichloroacetic_acid->protonated_dca + H⁺ methanol Methanol (CH₃OH) tetrahedral_intermediate Tetrahedral Intermediate acid_catalyst Acid Catalyst (H⁺) protonated_dca->tetrahedral_intermediate + CH₃OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O methyl_dichloroacetate This compound (Cl₂CHCOOCH₃) protonated_ester->methyl_dichloroacetate - H⁺ water Water (H₂O)

Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of this compound. It is a compilation of procedures found in the scientific and patent literature.

Materials and Equipment
  • Reagents: Dichloroacetic acid, Methanol (anhydrous), Sulfuric acid (concentrated) or other acid catalysts, Sodium bicarbonate (saturated solution), Sodium chloride (saturated solution), Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Distillation apparatus (simple or fractional), Rotary evaporator, Standard laboratory glassware.

General Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dichloroacetic acid and an excess of methanol (typically 3-5 molar equivalents).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for a period of 2 to 8 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution should be exercised due to potential CO₂ evolution.

  • Washing: Subsequently, wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the excess methanol using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure to obtain the final product with high purity.

Quantitative Data

The yield and purity of this compound are influenced by various factors including the choice of catalyst, reaction temperature, and reaction time. The following table summarizes quantitative data from different synthetic approaches.

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Hydrogen ChlorideExcess Dichloroacetic AcidNot specified7.594.3Not specified[6]
Not specified (Esterification of mother liquor)Not specified70-75Not specified>90≥99[7]
Cation Exchange Resin1:1.470270.11 (Conversion)Not specified[8]

Applications in Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis

A notable application of this compound is in the production of the broad-spectrum antibiotic, Chloramphenicol. In the synthesis of chloramphenicol, this compound is used to acylate an amine group on a precursor molecule.[2][9]

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a key intermediate for the synthesis of various pesticides, including certain herbicides and insecticides.[1]

Synthesis_Applications dca Dichloroacetic Acid esterification Fischer Esterification dca->esterification methanol Methanol methanol->esterification mdca This compound esterification->mdca pharma Pharmaceuticals (e.g., Chloramphenicol) mdca->pharma Acylation agro Agrochemicals (e.g., Pesticides) mdca->agro Intermediate

Synthetic pathway from Dichloroacetic Acid to key industrial products via this compound.

Conclusion

The synthesis of this compound from dichloroacetic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction parameters such as catalyst choice, temperature, and reaction time, high yields and purity of the final product can be achieved. This technical guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The provided data and diagrams serve as a valuable resource for optimizing existing methods and for the development of new synthetic routes involving this compound.

References

Synthesis of Methyl Dichloroacetate via Esterification of Dichloroacetic Acid with Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview for the synthesis of methyl dichloroacetate (B87207), a significant chemical intermediate in the pharmaceutical and agrochemical industries.[1] The primary and most industrially viable method for its production is the direct esterification of dichloroacetic acid with methanol (B129727). This guide details the underlying chemical pathway, experimental protocols, and critical process parameters for researchers, chemists, and professionals in drug development.

Reaction Pathway: Fischer Esterification

The synthesis proceeds via a Fischer esterification reaction, an acid-catalyzed process where a carboxylic acid (dichloroacetic acid) reacts with an alcohol (methanol) to form an ester (methyl dichloroacetate) and water. The reaction is reversible, and strategies are often employed to drive the equilibrium toward the product side, such as the continuous removal of water.[1]

reaction_pathway cluster_react cluster_prod DCA Dichloroacetic Acid (Cl₂CHCOOH) Plus + DCA->Plus MeOH Methanol (CH₃OH) MeOH->Plus MDA This compound (Cl₂CHCOOCH₃) Plus2 + MDA->Plus2 Water Water (H₂O) Plus->MDA Esterification (Acid Catalyst) Plus2->Water

Fig. 1: Fischer esterification of dichloroacetic acid with methanol.

Experimental Protocols and Methodologies

Two primary protocols are detailed below, one representing an industrial-scale synthesis and the other derived from a process for separating mixed chloroacetic acids.

This protocol is adapted from a patented industrial process that emphasizes a high yield and continuous operation.[2]

Materials and Equipment:

  • Jacketed glass reactor or stirred kettle equipped with a distillation column, condensers, and a feeding pump.

  • Dichloroacetic Acid (DAC)

  • Methanol (MeOH)

  • Vacuum distillation apparatus

Procedure:

  • Initial Charge: Introduce an initial volume of dichloroacetic acid (e.g., 30 dm³) into the reactor to ensure it is in excess at the start of the reaction.[2]

  • Reaction Initiation: Heat the reactor. Begin the simultaneous metered addition of dichloroacetic acid and methanol. A vigorous production of HCl gas will be observed at the start.[2]

  • Reaction Conditions: Maintain the reaction under controlled pressure, not exceeding 1.2 bar, to safely manage the release of HCl gas through the column and condensers.[2] Any product carried over with the gas should be condensed and returned to the reaction vessel.[2]

  • Monitoring Completion: The reaction is monitored by observing the production of HCl gas. A cessation of gas production and a drop in pressure indicate that the reaction is nearing completion.[2] For a batch of approximately 2590 dm³ of DAC and 1100 dm³ of methanol, this typically takes around 7.5 hours.[2]

  • Final Addition: To ensure complete conversion, a small additional amount of methanol (e.g., 50 dm³) is added, and the mixture is stirred for a further 15 minutes.[2]

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product.[2]

This method is part of a process to separate this compound from methyl monochloroacetate by first esterifying the mixed acid mother liquor.[3]

Materials and Equipment:

  • Three-necked flask equipped with a reflux condenser, stirrer, and thermometer.

  • Heating mantle.

  • Separatory funnel.

  • Chloroacetic acid mother liquor (containing dichloroacetic acid).

  • Methanol.

Procedure:

  • Esterification: The mother liquor, containing a mixture of chloroacetic acids, is esterified with methanol at a temperature of 70-75°C.[3]

  • Phase Separation: After the reaction, the resulting mixed esters are cooled to room temperature. The mixture is then transferred to a separatory funnel where the organic (ester) phase is separated from the aqueous phase.[3]

  • Subsequent Processing: The mixed ester phase, now enriched with this compound and methyl monochloroacetate, proceeds to a chemical separation step. The aqueous phase can be treated to recover unreacted components.[3]

Process Workflow Visualization

The general workflow for the synthesis and purification of this compound involves reaction, separation, and purification stages.

experimental_workflow Reactants 1. Reactant Charging (Dichloroacetic Acid + Methanol) Reaction 2. Esterification (Heating, Stirring) Reactants->Reaction Controlled Addition Separation 3. Phase Separation (Crude Ester & Aqueous Layer) Reaction->Separation Cooling Purification 4. Purification (Vacuum Distillation) Separation->Purification Organic Phase Product 5. Final Product (this compound) Purification->Product

Fig. 2: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the cited experimental protocols.

Table 1: Reaction Conditions and Yields

Parameter Industrial Scale Protocol[2] Laboratory Scale Protocol[3]
Primary Reactants Dichloroacetic Acid, Methanol Chloroacetic acid mother liquor, Methanol
Temperature Not specified (heating required) 70-75 °C
Pressure < 1.2 bar Atmospheric
Reaction Time ~7.5 hours Several hours
Final Product Yield 94.3% > 90%

| Final Product Purity | Not specified | ≥ 99% |

Table 2: Example Batch Quantities and Purity

Parameter Example 1[3] Example 2[3] Industrial Example[2]
Starting Material 100g mixed esters* 100g mixed esters* 2590 dm³ Dichloroacetic Acid
Methanol N/A (already esterified) N/A (already esterified) 1150 dm³
Final Product Mass 65 g 63.9 g 3650 kg
Purity of MDA 99.38% 99.23% Not specified
Yield of MDA 93.3% 92.3% 94.3%

*Note: The starting material in these examples was a pre-esterified mixture from chloroacetic acid mother liquor.[3]

Purification Methods

Achieving high purity is critical for the application of this compound in pharmaceuticals and fine chemicals.

  • Neutralization: The crude ester can be neutralized, often with a sodium carbonate solution, to remove any remaining acidic impurities.[1][4]

  • Distillation: The primary method for purification is distillation. After neutralization, atmospheric distillation can be used to remove low-boiling fractions.[1][4] Subsequently, vacuum distillation is employed to isolate the pure this compound, which has a boiling point of approximately 65°C at 8kPa.[4] This meticulous process allows for purities of 99.5% or higher to be achieved.[1]

Safety and Handling

Both the reactants and the final product require careful handling due to their hazardous properties.[5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[7]

  • Skin Protection: Use chemical-resistant gloves (tested according to EN 374) and wear protective clothing.[6][7]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][6] If ventilation is inadequate, wear respiratory protection.[6]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing mists or vapors.[7]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][7]

  • Ground all equipment when handling to prevent static discharge.[9]

  • Keep away from incompatible materials such as acids, bases, and reducing agents.[7]

First Aid Measures:

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting.[7][8]

This compound can decompose when heated to produce toxic fumes of phosgene (B1210022) and HCl.[5][9] It is also decomposed by water to form dichloroacetic acid.[9]

References

An In-depth Technical Guide to Methyl Dichloroacetate (CAS Number 116-54-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl dichloroacetate (B87207) (CAS 116-54-1), a chemical intermediate with significant applications in organic synthesis and potential relevance to drug development. This document collates its physicochemical properties, spectroscopic data, and safety and handling information into a readily accessible format. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a mechanistic exploration of its biologically active metabolite, dichloroacetate (DCA), in cancer metabolism.

Chemical and Physical Properties

Methyl dichloroacetate is a colorless liquid with an ethereal odor. It is combustible and corrosive to metals and tissues.[1] It is slightly soluble in water and miscible with ethanol (B145695) and ethyl ether.

PropertyValueSource(s)
Molecular Formula C₃H₄Cl₂O₂[2]
Molecular Weight 142.97 g/mol [2]
CAS Number 116-54-1[2]
Appearance Colorless liquid with an ethereal odor[1]
Boiling Point 143 °C (lit.)[3]
Melting Point -52 °C (lit.)[3]
Density 1.381 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.442 (lit.)[3]
Flash Point 64 °C (147.2 °F) - closed cup[3]
Solubility Slightly soluble in water; miscible with ethanol and ether
InChI Key HKMLRUAPIDAGIE-UHFFFAOYSA-N[3]
SMILES COC(=O)C(Cl)Cl[3]

Spectroscopic Data

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignment
5.98s-CHCl₂
3.90s-OCH₃

Solvent: CDCl₃

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
164.5C=O
65.0-CHCl₂
54.0-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2958C-H stretch (methyl)
1772C=O stretch (ester)
1440C-H bend (methyl)
1275, 1080C-O stretch (ester)
825, 690C-Cl stretch
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 142, corresponding to the molecular weight of the compound. Prominent fragment ions are observed at m/z 111, 83, and 59.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassificationsHazard StatementsPrecautionary Statements
Acute Toxicity 4 (Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.P261, P264, P271, P302+P352, P304+P340+P312, P305+P351+P338

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a respirator.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from dichloroacetic acid and methanol (B129727) using a sulfuric acid catalyst.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Dichloroacetic Acid, Methanol, and Sulfuric Acid in a round-bottom flask B Add a magnetic stir bar and attach a reflux condenser A->B C Heat the mixture to reflux (approx. 65-70 °C) B->C D Monitor reaction progress by TLC or GC C->D E Cool the reaction mixture to room temperature D->E F Pour into cold water and extract with diethyl ether E->F G Wash the organic layer with saturated NaHCO₃ solution F->G H Wash with brine, then dry over anhydrous MgSO₄ G->H I Filter and concentrate the organic layer in vacuo H->I J Purify the crude product by fractional distillation I->J K Collect the fraction boiling at 142-144 °C J->K

Synthesis and Purification Workflow for this compound.

Materials:

  • Dichloroacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dichloroacetic acid (1.0 mol), anhydrous methanol (5.0 mol, excess), and concentrated sulfuric acid (0.1 mol).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling between 142-144 °C.

Diastereoselective Cyclopropanation of 2-Cyclohexenone

This compound is a key reagent in the diastereoselective cyclopropanation of cyclic enones. This protocol is adapted from the literature.

CyclopropanationWorkflow cluster_anion Anion Formation cluster_reaction Michael Addition cluster_workup Work-up and Cyclization cluster_purification Purification A Add LiHMDS solution to a flask under nitrogen at -78 °C B Slowly add a solution of This compound in THF A->B C Add a solution of 2-cyclohexenone in THF to the anion solution B->C D Stir the reaction mixture at -78 °C C->D E Quench the reaction with saturated NH₄Cl solution D->E F Warm to room temperature and extract with ethyl acetate E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Dissolve crude product in THF and add DBU G->H I Stir at room temperature and monitor by TLC H->I J Concentrate the reaction mixture and purify by column chromatography I->J

Experimental Workflow for Diastereoselective Cyclopropanation.

Materials:

  • This compound

  • 2-Cyclohexenone

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of LiHMDS (1.1 mmol) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 mmol) in anhydrous THF.

  • After stirring for 30 minutes, add a solution of 2-cyclohexenone (1.2 mmol) in anhydrous THF.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude Michael adduct in THF, add DBU (1.5 mmol), and stir at room temperature until cyclization is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the bicyclic chlorocyclopropane (B1620479) product.

Relevance in Drug Development: The Dichloroacetate (DCA) Connection

This compound can be considered a prodrug of dichloroacetate (DCA), as it is expected to be hydrolyzed to DCA in vivo. DCA has garnered significant interest in the field of oncology for its ability to modulate cancer cell metabolism.

Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

Many cancer cells exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, even in the presence of oxygen.[4] This metabolic phenotype is partly maintained by the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex by pyruvate dehydrogenase kinase (PDK).[5] The PDH complex is a critical gatekeeper that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria.

DCA acts as a structural analog of pyruvate and is an inhibitor of all four isoforms of PDK.[4][5] By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby maintaining its active state.[5] This leads to an increased flux of pyruvate into the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation.[4] This metabolic reprogramming from glycolysis towards oxidative phosphorylation can lead to a decrease in lactate (B86563) production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.[6]

DCA_Pathway cluster_glycolysis Cytoplasm (Warburg Effect) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH Pyruvate Dehydrogenase (PDH) - Active Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA PDH_inactive PDH - Inactive (Phosphorylated) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS Increased ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_inactive Phosphorylates & Inactivates DCA Dichloroacetate (DCA) DCA->PDK Inhibits

DCA's Mechanism of Action on the PDK-PDH Axis in Cancer Cells.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis. Its relationship to dichloroacetate, a molecule with profound effects on cancer cell metabolism, underscores its potential importance for researchers in drug development. This guide provides a foundational repository of its properties, synthetic methods, and biological context to facilitate further research and application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichloroacetate (B87207) (MDCA) is a halogenated ester of significant interest in organic synthesis and as a prodrug of dichloroacetate (DCA), a molecule investigated for its metabolic therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl dichloroacetate. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of the key metabolic pathway influenced by its active metabolite, DCA. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity

IdentifierValue
IUPAC Name methyl 2,2-dichloroacetate
Synonyms Dichloroacetic acid methyl ester, Methyl 2,2-dichloroethanoate
CAS Number 116-54-1
Molecular Formula C₃H₄Cl₂O₂
Molecular Weight 142.97 g/mol [1]
SMILES COC(=O)C(Cl)Cl
InChI InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3

Physical Properties

This compound is a colorless liquid with a characteristic ethereal odor.[1] It is denser than water and will sink.[1]

PropertyValue
Appearance Colorless to slightly yellow liquid[2][3]
Odor Ethereal[1]
Melting Point -52 °C (-61.6 °F)[4][5][6][7]
Boiling Point 143 °C (289.4 °F) at 760 mmHg[4][5][6][7]
Density 1.381 g/mL at 25 °C[5][6][7]
Flash Point 80 °C (176 °F)[8]
Vapor Pressure 4.7 hPa at 20 °C[8]
Refractive Index n20/D 1.442[4][7]
Solubility
SolventSolubility
Water Slightly soluble (4 g/L at 20 °C)[9]
Organic Solvents Soluble in ethanol, ether, and chloroform[2]

Chemical Properties and Reactivity

Hydrolysis

This compound undergoes hydrolysis, particularly under acidic or basic conditions, to yield dichloroacetic acid and methanol.[1][10] The rate of hydrolysis is influenced by pH and temperature. The reaction is of significant interest as it represents the metabolic conversion of the prodrug to its active form, dichloroacetate (DCA).

Reaction: Cl₂CHCOOCH₃ + H₂O ⇌ Cl₂CHCOOH + CH₃OH

Nucleophilic Substitution

The presence of two electron-withdrawing chlorine atoms on the alpha-carbon makes the carbonyl carbon of this compound susceptible to nucleophilic attack. It is utilized in various organic syntheses, including in the diastereoselective synthesis of bicyclic chlorocyclopropanes.[5]

Decomposition

When heated to decomposition, this compound can produce toxic fumes, including phosgene (B1210022) and hydrogen chloride.[1]

Spectral Data

TechniqueKey Features
¹H NMR Spectrum shows two main signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the alpha-proton (-CHCl₂).
¹³C NMR Key signals include the carbonyl carbon, the alpha-carbon, and the methoxy carbon.
FT-IR Characteristic peaks include a strong C=O stretching vibration for the ester, C-O stretching, and C-Cl stretching bands.
Mass Spectrometry The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and chlorine atoms.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)
  • Apparatus: Thiele tube, thermometer (0-200 °C), small test tube, capillary tube (sealed at one end), mineral oil, and a heat source.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

    • Place the capillary tube, sealed end up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

    • Gently heat the side arm of the Thiele tube.

    • Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

    • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Determination of Density (Pycnometer Method)
  • Apparatus: Pycnometer of a known volume, analytical balance, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • Ensure the pycnometer is completely full, with no air bubbles, and dry the outside. Weigh the pycnometer filled with water (m₂).

    • Empty and dry the pycnometer. Fill it with this compound and repeat step 3 to obtain the weight of the pycnometer filled with the sample (m₃).

    • The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility in Water (Shake-Flask Method)
  • Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

    • Seal the flask and place it in the orbital shaker set to a constant temperature (e.g., 20 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

    • After equilibration, allow the solution to stand to let undissolved material settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.

    • Quantify the concentration of this compound in the filtrate using a pre-established calibration curve from the chosen analytical method. This concentration represents the aqueous solubility.

Synthesis of this compound
  • Reaction: Dichloroacetic acid is esterified with methanol, typically in the presence of an acid catalyst.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine dichloroacetic acid and an excess of methanol.

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Extract the this compound into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent by rotary evaporation and purify the resulting crude product by distillation under reduced pressure.

Kinetic Study of Acid-Catalyzed Hydrolysis
  • Apparatus: Constant temperature water bath, reaction flasks, pipettes, burette, and a standard solution of sodium hydroxide (B78521).

  • Procedure:

    • Prepare a solution of this compound in an acidic aqueous medium (e.g., dilute HCl) and place it in the constant temperature water bath.

    • At regular time intervals, withdraw a known volume of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

    • Titrate the quenched solution with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein) to determine the concentration of dichloroacetic acid formed.

    • The rate of the reaction can be determined by plotting the concentration of the product versus time.

Biological Activity and Signaling Pathway

This compound serves as a prodrug for dichloroacetate (DCA), which has been investigated for its ability to modulate cellular metabolism, particularly in cancer cells. Cancer cells often exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic phenotype is thought to confer a survival advantage to cancer cells.

DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting PDK, DCA promotes the active, dephosphorylated state of PDC. This, in turn, shunts pyruvate from lactate production into the TCA cycle for oxidative phosphorylation. This metabolic reprogramming can lead to a decrease in lactate production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.

DCA_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH (Warburg Effect) Pyruvate_mito Pyruvate->Pyruvate_mito Transport PDC_inactive PDC (inactive) PDC_active PDC (active) PDC_inactive->PDC_active Dephosphorylation (Activation by DCA) PDK PDK PDK->PDC_inactive Phosphorylation (Inhibition) DCA Dichloroacetate (DCA) (from this compound) DCA->PDK Inhibition AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ROS ↑ ROS OxPhos->ROS Apoptosis Apoptosis ROS->Apoptosis Pyruvate_mito->PDC_active

Caption: Metabolic pathway of Dichloroacetate (DCA).

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye irritation. It is harmful if inhaled and may be toxic if swallowed.[6] It is combustible but does not ignite readily. When handling this compound, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supplemented with experimental protocols and an illustration of its biological significance through the action of its metabolite, DCA. The data and methodologies presented herein are intended to support the research and development efforts of scientists and professionals working with this versatile compound. As with any chemical, adherence to proper safety protocols is paramount when handling this compound.

References

Methyl dichloroacetate structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of methyl dichloroacetate (B87207) (MDCA), a halogenated ester with significant applications in both synthetic chemistry and as a precursor in pharmaceutical research. This document details the structural formula, molecular weight, and key physicochemical properties of MDCA. Furthermore, it explores its role as an initiator in controlled radical polymerization and the therapeutic applications of its parent compound, dichloroacetate (DCA), in oncology, with a focus on its mechanism of action on cellular metabolism. Experimental methodologies for key applications are outlined, and relevant signaling pathways are visualized to support researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Methyl dichloroacetate, with the IUPAC name methyl 2,2-dichloroacetate, is a colorless liquid with an ethereal odor.[1] It is primarily used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.[1][2]

Structural Formula and Molecular Information

The chemical structure and molecular details of this compound are fundamental to its reactivity and applications.

  • Chemical Formula: C₃H₄Cl₂O₂[1]

  • SMILES: COC(=O)C(Cl)Cl[2]

  • InChI Key: HKMLRUAPIDAGIE-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 142.97 g/mol [1][3]
Physical State Liquid[4]
Boiling Point 143 °C (289 °F) at 760 mmHg[1][3]
Melting Point -52 °C (-62 °F)[1][3]
Density 1.381 g/mL at 25 °C
Flash Point 75 °C (167 °F)[3]
Solubility Limited solubility in water; soluble in ether and chloroform.[2]

Applications in Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, notably as an initiator in controlled polymerization reactions.

Atom Transfer Radical Polymerization (ATRP)

This compound is utilized as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP), a method for synthesizing polymers with controlled molecular weight and narrow polydispersity. The dichloroacetyl group allows for the initiation of polymerization from two sites, enabling the growth of polymer chains in two directions.

Experimental Protocol: General Procedure for ATRP of Methyl Acrylate (B77674)

The following protocol outlines a general procedure for the ATRP of methyl acrylate (MA) using a dichloroacetate-based initiator, catalyzed by a copper complex.

  • Reagent Preparation: In a Schlenk flask, the initiator (e.g., α,α-dichlorotoluene), copper(I) chloride (CuCl), and a ligand such as 2,2'-bipyridine (B1663995) are combined in a specific molar ratio (e.g., 1:1:3).[5]

  • Monomer and Solvent Addition: The monomer (methyl acrylate) and a solvent (e.g., butyl acetate) are added to the flask.[5]

  • Degassing: The heterogeneous mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. The flask is then filled with an inert gas, such as nitrogen or argon.[5]

  • Polymerization: The flask is immersed in an oil bath preheated to the desired reaction temperature (e.g., 130°C) to start the polymerization.[5]

  • Termination: After a predetermined time, the reaction is terminated by cooling the flask to room temperature.[5]

  • Analysis: The conversion of the monomer is determined using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and polydispersity of the resulting polymer are analyzed by size-exclusion chromatography (SEC).[5]

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Combine Initiator (MDCA), Catalyst (CuCl), and Ligand add_monomer Add Monomer (MA) and Solvent reagents->add_monomer deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw) add_monomer->deoxygenate polymerize Initiate Polymerization (Heat to 130°C) deoxygenate->polymerize terminate Terminate Reaction (Cool to Room Temp) polymerize->terminate analyze_conversion Determine Monomer Conversion (GC/NMR) terminate->analyze_conversion analyze_polymer Analyze Polymer Properties (SEC) analyze_conversion->analyze_polymer

Figure 1. General experimental workflow for Atom Transfer Radical Polymerization (ATRP).

Relevance in Drug Development: The Role of Dichloroacetate (DCA)

While this compound is primarily a synthetic intermediate, its de-esterified form, dichloroacetate (DCA), has garnered significant attention in the field of oncology. DCA is a small molecule that acts as a metabolic modulator, selectively targeting the altered metabolism of cancer cells.

Mechanism of Action in Cancer Metabolism

Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. DCA reverses this effect by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK).[6] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA locks PDC in its active state, promoting the oxidation of pyruvate in the mitochondria and shifting metabolism from glycolysis to oxidative phosphorylation.[6] This metabolic switch can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in cancer cells.

DCA_Signaling_Pathway cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation (Warburg Effect) Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_mito->PDC TCA TCA Cycle & Oxidative Phosphorylation PDC->TCA ROS Increased ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDK->PDC Inhibits

Figure 2. Signaling pathway of Dichloroacetate (DCA) in cancer cell metabolism.
Experimental Protocols for In Vitro Metabolic Studies

To assess the metabolic effects of DCA on cancer cells, a series of in vitro assays are typically performed.

Cell Culture and Treatment:

  • Cancer cell lines (e.g., breast cancer MCF-7) are cultured in appropriate media.[7]

  • Cells are treated with varying concentrations of DCA (e.g., 0.5-5 mM, which are considered clinically relevant) for a specified duration (e.g., 24-48 hours).[7]

Lactate Production Assay:

A common method to evaluate the shift from glycolysis is to measure the concentration of lactate in the cell culture medium.

  • Cell Seeding: Plate cells in 96-well plates and allow them to adhere.

  • Treatment: Treat cells with DCA for the desired time.

  • Sample Collection: Collect the cell culture medium.[7]

  • Lactate Measurement: Use a commercial L-Lactate Assay Kit.[7] This is typically a colorimetric or fluorometric assay where lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, which is coupled to a reaction that produces a detectable signal. The absorbance or fluorescence is measured using a microplate reader.

Reactive Oxygen Species (ROS) Detection:

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

  • Cell Culture and Treatment: Grow and treat cells with DCA in a multi-well plate.

  • Probe Loading: Remove the treatment medium and wash the cells. Add a working solution of H₂DCFDA (e.g., 10-20 µM) and incubate for 30-45 minutes at 37°C, protected from light.[8] H₂DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9]

  • Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[8]

Conclusion

This compound is a valuable chemical intermediate with important applications in polymer chemistry. Its derivative, dichloroacetate, has emerged as a promising agent in cancer therapy due to its ability to modulate cellular metabolism. This guide provides essential data and experimental context for researchers working with these compounds. Further investigation into the synthesis of novel polymers using MDCA and the clinical applications of DCA in combination with other therapies is warranted.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl dichloroacetate (B87207). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.

Introduction

Methyl dichloroacetate (Cl₂CHCOOCH₃) is a halogenated ester of dichloroacetic acid. NMR spectroscopy is a powerful analytical technique for confirming the structure of such small molecules by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The spectra are characterized by chemical shifts (δ), signal multiplicities, and coupling constants (J), which are dictated by the molecular structure.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
-CHCl₂5.981Singlet1H
-OCH₃3.899Singlet3H
Solvent: CDCl₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals, one for each unique carbon atom in the molecule. The chemical shift values provided below are predicted, as readily available experimental data is limited.

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C=O164.5
-CHCl₂66.8
-OCH₃54.2
Solvent: CDCl₃

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume Adjustment : Ensure the final sample volume in the NMR tube is approximately 0.6 mL, corresponding to a height of about 4-5 cm.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment.

  • Number of Scans : 16-32 scans are typically sufficient.

  • Spectral Width : A spectral width of 10-12 ppm is appropriate.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Referencing : The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

For ¹³C NMR Spectroscopy:

  • Pulse Program : Standard proton-decoupled experiment.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

  • Spectral Width : A spectral width of 200-240 ppm is standard.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Referencing : The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the chemical structure of this compound and a typical NMR experimental workflow.

Methyl_Dichloroacetate_Structure Chemical Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 H1 H C2->H1 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 C3 H3C O1->C3

Caption: Chemical structure of this compound.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analyze Assign Signals & Analyze Data integrate->analyze

Caption: A generalized workflow for NMR experiments.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Dichloroacetate (B87207)

This guide provides a comprehensive overview of the mass spectrometric techniques used for the analysis of methyl dichloroacetate. This compound is the methyl ester of dichloroacetic acid (DCA), an investigational drug for metabolic diseases and a known environmental toxicant. Accurate and sensitive quantification of DCA is crucial, and this is often achieved by converting it to its more volatile methyl ester, this compound, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the direct analysis of the parent acid, DCA.

This document details the experimental protocols, quantitative data, and fragmentation pathways associated with these analytical approaches, providing researchers with the necessary information to develop and validate robust analytical methods.

Analytical Approaches: GC-MS and LC-MS/MS

Two primary mass spectrometry-based methods are employed for the analysis of dichloroacetic acid, one of which involves its derivatization to this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for DCA analysis. Due to the low volatility of DCA, a derivatization step is required to convert it into its methyl ester, this compound, which is more amenable to gas chromatography.[1][2] This method offers high chromatographic resolution and established libraries for spectral matching.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach allows for the direct analysis of dichloroacetic acid in various matrices without the need for derivatization.[3][4] This simplifies sample preparation and eliminates potential artifacts that can arise from the derivatization process.[4] It is particularly useful for polar compounds like DCA that are well-retained using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

The GC-MS analysis of this compound is a robust and validated method, particularly for biological samples like plasma.

Experimental Protocol

A typical workflow involves sample preparation, derivatization of DCA to this compound, extraction, and subsequent GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Derivatization Derivatization with BF3-Methanol Complex Sample->Derivatization Extraction Liquid-Liquid Extraction (Methylene Chloride) Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation Inject Sample MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for the GC-MS analysis of DCA as this compound.

1. Sample Preparation and Derivatization:

  • Biological samples, such as plasma or urine, are treated to precipitate proteins.[1]

  • The supernatant is then derivatized to convert dichloroacetic acid into its methyl ester. A common method involves reacting the sample with a 12% boron trifluoride-methanol complex.[1][2]

2. Extraction:

  • Following derivatization, this compound is extracted from the aqueous sample matrix into an organic solvent.[1]

  • Methylene chloride is frequently used for this liquid-liquid extraction step.[1][2]

3. GC-MS Parameters:

  • The organic extract is injected into the GC-MS system. The parameters below are typical for this type of analysis.

ParameterTypical ValueReference
Gas Chromatograph Varian Saturn 2100T or similar[5]
GC Column Zebron ZB-5 (30 m length, 0.25 mm ID, 0.25 µm film thickness) or equivalent[2]
Injection Mode Splitless-
Carrier Gas Helium-
Oven Program Optimized for separation of analytes (e.g., initial temp 40°C, ramp to 250°C)[2]
Mass Spectrometer Ion Trap or Quadrupole[5]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Scan Mode Full Scan (e.g., m/z 50-250) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis[5]
Data Presentation: Fragmentation and Quantitative Performance

Mass Spectrum and Fragmentation Pattern: Under electron ionization, this compound (molecular weight: 142.97 g/mol ) fragments in a predictable manner.[6] The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[7]

Fragmentation_Pathway Parent [C₃H₄Cl₂O₂]⁺˙ m/z 143/145/147 Frag1 [CHCl₂]⁺ m/z 83/85/87 Parent->Frag1 - •OCH₃ Frag2 [C₂H₃O₂]⁺ m/z 59 Parent->Frag2 - •CHCl₂ Frag3 [C₂H₂ClO]⁺ m/z 61/63 Parent->Frag3 - •OCH₃, -HCl (rearrangement)

Caption: Proposed electron ionization fragmentation pathway of this compound.

The major fragments observed in the mass spectrum of this compound are summarized below.

m/z (mass-to-charge)Proposed Fragment IonRelative AbundanceReference
59[COOCH₃]⁺Base Peak (100%)[6][8]
83 / 85[CHCl₂]⁺High[6][8]
63 / 65[CH₂Cl]⁺ (from rearrangement) or [C₂H₂ClO]⁺Moderate[6][8]
48[CHCl]⁺˙Low[6]
142 / 144 / 146[M]⁺˙ (Molecular Ion)Low to absent[6]

Quantitative Performance: The GC-MS method, following derivatization, has been validated for the quantification of DCA in human plasma.

Performance MetricResultReference
Quantitation Limits0.3 to 1.5 µM[1]
Linearity (r²)0.9882 to 0.9996[1]
Coefficient of Variation0.3% to 14.5%[1]
Bias Values-16.3% to 18.7%[1]
Total Recovery46.9% to 78.5%[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Dichloroacetic Acid

LC-MS/MS offers a high-sensitivity, high-throughput alternative for the analysis of DCA that circumvents the need for derivatization.

Experimental Protocol

The workflow for LC-MS/MS is generally more straightforward than GC-MS due to the elimination of the derivatization and extraction steps.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (e.g., Drinking Water) Dilution Dilution & IS Addition Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration LC_Separation LC Separation (e.g., HILIC, C18) Filtration->LC_Separation Inject Sample MSMS_Detection MS/MS Detection (ESI-) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (MRM Quantification) MSMS_Detection->Data_Analysis

Caption: General experimental workflow for the direct LC-MS/MS analysis of dichloroacetic acid.

1. Sample Preparation:

  • For cosmetic raw materials, the sample is weighed, dissolved in ultrapure water, vortexed, diluted, and filtered through a 0.45 µm membrane.[9]

  • For drinking water analysis, samples may be analyzed directly after adding an internal standard and quenching any residual chlorine.[10]

2. LC-MS/MS Parameters:

  • The prepared sample is injected directly into the LC-MS/MS system.

ParameterTypical ValueReference
Liquid Chromatograph Agilent 1290 Infinity II or similar[10]
LC Column Agilent InfinityLab Poroshell 120 HPH-C18 or a HILIC column[4][10]
Mobile Phase Gradient of methanol (B129727) and water with an additive like formic acid[10]
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6470A, SCIEX QTRAP)[10][11]
Ionization Mode Electrospray Ionization, Negative Mode (ESI-)[11]
Scan Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition Precursor Ion [M-H]⁻ (m/z 127) → Product Ion (e.g., m/z 82)[12]
Data Presentation: Quantitative Performance

LC-MS/MS methods demonstrate excellent sensitivity for the direct detection of DCA.

Performance MetricResultMatrixReference
Limit of Detection (LOD)0.15 µg/mLBetaine Media[13]
Limit of Quantification (LOQ)3 µg/mLBetaine Media[13]
Linearity Range3–400 µg/mLBetaine Media[13]
Limit of Detection (LOD)0.003 to 0.04 µg/LDrinking Water[10]
Recovery90% to 110%Tap Water[3]

Method Comparison

FeatureGC-MS of this compoundDirect LC-MS/MS of Dichloroacetic Acid
Derivatization Required (e.g., with BF₃-Methanol)Not required
Sample Prep More complex (derivatization, extraction)Simpler (dilute, filter, inject)
Potential Issues Incomplete derivatization; potential conversion of other analytes to DCA[4]Matrix effects; poor retention on standard reversed-phase columns
Selectivity High, based on retention time and mass spectrumVery high, based on retention time and specific MRM transitions
Sensitivity Good, with limits in the low µM range[1]Excellent, with limits in the low µg/L (ng/mL) range[10]
Primary Use Validated for biological matrices like plasma[1]Suited for high-throughput analysis of aqueous samples[3]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its parent compound, dichloroacetic acid. The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

  • The GC-MS method , requiring derivatization to this compound, is a well-established and validated approach, particularly for complex biological samples, providing robust quantitative data.

  • The LC-MS/MS method offers a simpler, faster, and often more sensitive alternative for the direct analysis of dichloroacetic acid, making it ideal for high-throughput screening in matrices like drinking water and cosmetic ingredients.

Researchers and drug development professionals can use the detailed protocols and performance data in this guide to select and implement the most appropriate analytical strategy for their specific research needs.

References

Purity specifications for methyl dichloroacetate in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Purity Specifications for Methyl Dichloroacetate (B87207) in Research

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and integrity of experimental results. This guide provides a comprehensive overview of the purity specifications for research-grade methyl dichloroacetate, including potential impurities, analytical methodologies for purity assessment, and detailed experimental protocols.

Purity Specifications

Research-grade this compound should be a clear, colorless liquid, free from particulate matter. The purity is typically determined by Gas Chromatography (GC) and should meet the specifications outlined in the table below. The potential impurities primarily arise from the synthesis process, which commonly involves the esterification of dichloroacetic acid with methanol.

Table 1: Purity Specifications for Research-Grade this compound

ParameterSpecificationMethod of Analysis
Appearance Clear, colorless liquidVisual Inspection
Assay (Purity) ≥ 99.0%Gas Chromatography (GC-FID)
Methyl Monochloroacetate ≤ 0.5%Gas Chromatography (GC-FID)
Methyl Trichloroacetate ≤ 0.3%Gas Chromatography (GC-FID)
Residual Methanol ≤ 0.2%Headspace Gas Chromatography (HS-GC)
Water Content ≤ 0.1%Karl Fischer Titration
Identity Conforms to structure¹H NMR, ¹³C NMR, IR

Potential Impurities and their Origin

The primary route for synthesizing this compound is the Fischer esterification of dichloroacetic acid with methanol, typically in the presence of an acid catalyst. The impurities found in the final product are often related to the starting materials, side reactions, and purification process.

A visual representation of the relationship between the synthesis process and potential impurities is provided below.

Synthesis_Impurities Figure 1: Origin of Potential Impurities in this compound Synthesis cluster_reactants Starting Materials cluster_impurities_in_start Impurities in Starting Materials cluster_products Reaction Products cluster_impurity_products Impurity Products from Side Reactions Dichloroacetic_Acid Dichloroacetic Acid Methanol Methanol Esterification Esterification Reaction Methanol->Esterification Purification Purification (e.g., Distillation) Methanol->Purification Residual Solvent Monochloroacetic_Acid Monochloroacetic Acid Monochloroacetic_Acid->Esterification Trichloroacetic_Acid Trichloroacetic Acid Trichloroacetic_Acid->Esterification Methyl_Dichloroacetate This compound (Main Product) Esterification->Methyl_Dichloroacetate Water_byproduct Water (Byproduct) Esterification->Water_byproduct Methyl_Monochloroacetate Methyl Monochloroacetate Esterification->Methyl_Monochloroacetate Methyl_Trichloroacetate Methyl Trichloroacetate Esterification->Methyl_Trichloroacetate Methyl_Dichloroacetate->Purification Water_byproduct->Purification Methyl_Monochloroacetate->Purification Methyl_Trichloroacetate->Purification Final_Product Research-Grade This compound Purification->Final_Product

Caption: Figure 1: Origin of Potential Impurities in this compound Synthesis.

Experimental Protocols for Quality Control

A systematic workflow is essential for the quality control of this compound. The following diagram illustrates a typical process from sample reception to the final report.

QC_Workflow Figure 2: Quality Control Workflow for this compound Visual_Inspection Visual Inspection (Appearance) Analytical_Testing Analytical Testing Visual_Inspection->Analytical_Testing GC_FID Purity by GC-FID Analytical_Testing->GC_FID HS_GC Residual Methanol by HS-GC Analytical_Testing->HS_GC Karl_Fischer Water Content by Karl Fischer Analytical_Testing->Karl_Fischer NMR_Analysis Identity and Purity by qNMR Analytical_Testing->NMR_Analysis Data_Review Data Review and Comparison to Specifications GC_FID->Data_Review HS_GC->Data_Review Karl_Fischer->Data_Review NMR_Analysis->Data_Review Pass_Fail Pass/Fail Decision Data_Review->Pass_Fail Certificate_of_Analysis Generate Certificate of Analysis Pass_Fail->Certificate_of_Analysis Pass Out_of_Specification Out of Specification (OOS) Investigation Pass_Fail->Out_of_Specification Fail

Caption: Figure 2: Quality Control Workflow for this compound.

Gas Chromatography (GC-FID) for Purity Assessment

This method is used to determine the purity of this compound and to quantify related impurities such as methyl monochloroacetate and methyl trichloroacetate.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar capillary column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 200 °C.

    • Hold time: 5 minutes at 200 °C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Procedure:

    • Inject the prepared sample solution into the gas chromatograph.

    • Record the chromatogram and integrate the peaks.

    • Calculate the percentage of each component by area normalization. The purity of this compound is reported as the area percent of the main peak.

Quantitative NMR (qNMR) for Purity and Identity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used for both the identification and the precise quantification of the purity of this compound without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 8 or 16, sufficient to obtain a good signal-to-noise ratio.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the this compound (e.g., the methoxy (B1213986) protons at ~3.8 ppm or the CHCl₂ proton at ~5.9 ppm) and the internal standard.

  • Calculation of Purity: The purity of the this compound sample (P_sample) can be calculated using the following formula:

    P_sample (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I_sample and I_IS are the integrals of the signals for the sample and the internal standard, respectively.

    • N_sample and N_IS are the number of protons giving rise to the respective signals.

    • MW_sample and MW_IS are the molecular weights of the sample and the internal standard.

    • m_sample and m_IS are the masses of the sample and the internal standard.

    • P_IS is the purity of the internal standard.

Water Content by Karl Fischer Titration

This method is used for the direct determination of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for aldehydes and ketones if necessary, although for esters, standard reagents are typically sufficient.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the this compound sample (typically 0.5-1.0 g) directly into the titration vessel.

  • Procedure:

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will automatically calculate the water content, usually in ppm or percentage.

This technical guide provides a robust framework for ensuring the quality and purity of this compound used in research and development. Adherence to these specifications and analytical procedures will contribute to the reliability and validity of scientific outcomes.

Solubility of methyl dichloroacetate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl Dichloroacetate (B87207) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl dichloroacetate in a range of common laboratory solvents. The information compiled herein is intended to be a valuable resource for professionals engaged in chemical synthesis, drug development, and various research applications where this compound is utilized as a reagent or intermediate.

Core Executive Summary

This compound (Cl₂CHCOOCH₃) is a colorless liquid with an ethereal odor, widely used in organic synthesis. A critical aspect of its application is its solubility in various solvents, which dictates its utility in different reaction media. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides detailed experimental protocols for determining solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. The data is presented to facilitate easy comparison for solvent selection in experimental design.

Solvent CategorySolventChemical FormulaSolubilityTemperature (°C)Notes
Polar Protic WaterH₂O4 g/L[1][2][3]20Slightly soluble. Decomposes in water to dichloroacetic acid.[4]
Methanol (B129727)CH₃OHSoluble/MiscibleNot SpecifiedA solution of this compound in methanol is commercially available, indicating solubility.[5]
EthanolC₂H₅OHSoluble[1]Not SpecifiedGenerally considered a good solvent for esters.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOLikely Soluble/MiscibleNot SpecifiedDMSO is a powerful solvent for a wide range of organic compounds.[6][7][8]
Dimethylformamide (DMF)(CH₃)₂NCHOLikely Soluble/MiscibleNot SpecifiedDMF is miscible with water and the majority of organic liquids.[9]
Acetonitrile (B52724)CH₃CNLikely Soluble/MiscibleNot SpecifiedA solution of dichloroacetic acid in acetonitrile is available, suggesting the ester would also be soluble.[10]
Acetone(CH₃)₂COLikely Soluble/MiscibleNot SpecifiedThe related compound, methyl chloroacetate (B1199739), is very soluble in acetone.[11]
Nonpolar/Slightly Polar Ethyl AcetateCH₃COOC₂H₅Likely Soluble/MiscibleNot SpecifiedAs an ester, this compound is expected to be soluble in another ester like ethyl acetate.
Dichloromethane (DCM)CH₂Cl₂Likely Soluble/MiscibleNot SpecifiedDichloromethane is a versatile solvent for many organic compounds.[12]
ChloroformCHCl₃Soluble[13]Not SpecifiedA good solvent for many esters.
TolueneC₇H₈Likely Soluble/MiscibleNot SpecifiedDichloroacetic acid is soluble in toluene, suggesting the ester would be as well.[14]
Diethyl Ether(C₂H₅)₂OSoluble[13]Not SpecifiedA common solvent for organic synthesis.
Hexane (B92381)C₆H₁₄Likely Sparingly Soluble/InsolubleNot SpecifiedAs a nonpolar alkane, hexane is generally a poor solvent for polar esters.

Experimental Protocols for Solubility Determination

For instances where precise solubility data is required for a specific application, the following experimental protocols can be employed.

General Protocol for Determining Qualitative Solubility (Miscibility)

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Small test tubes or vials with caps (B75204)

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 1 mL of the solvent to a clean, dry test tube.

  • Add a small, precisely measured amount of this compound (e.g., 0.1 mL) to the solvent.

  • Cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Observations:

    • Miscible/Soluble: A single, clear, homogeneous phase is observed.

    • Partially Soluble: The mixture appears cloudy, or two distinct layers are present, but the volume of the solute phase has noticeably decreased.

    • Insoluble: Two distinct, separate layers are clearly visible, with no apparent change in the volume of the solute.

  • Record the observations. For a more detailed assessment, incremental additions of the solute can be made until saturation is observed.

Standard Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method, adapted from widely accepted practices, is suitable for determining the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Solvent of interest

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure equilibrium is reached.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours is recommended).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., GC-FID).

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample solution and record the instrument response.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Data Processing A Add excess methyl dichloroacetate to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow excess solute to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Analyze via GC-FID H->I K Calculate concentration I->K J Generate calibration curve J->K J->K L Report solubility K->L

Caption: A workflow diagram for the quantitative determination of this compound solubility.

References

Methyl Dichloroacetate: A Potential Prodrug Approach for Dichloroacetate (DCA) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest as a potential therapeutic agent, particularly in the context of oncology. By shifting cellular metabolism from glycolysis towards oxidative phosphorylation, DCA selectively induces apoptosis in cancer cells. However, its therapeutic application is met with challenges, including a narrow therapeutic window and potential for neurotoxicity. This technical guide explores the role of methyl dichloroacetate as a potential prodrug of DCA. The rationale for this approach lies in the esterification of DCA's carboxylic acid group, which may alter its pharmacokinetic profile, potentially leading to improved bioavailability, targeted delivery, and a more favorable side-effect profile. This document provides a comprehensive overview of DCA's mechanism of action, details available synthetic protocols for this compound, and outlines the necessary experimental framework to validate its efficacy as a prodrug.

Introduction: The Therapeutic Potential and Limitations of Dichloroacetate (DCA)

Dichloroacetate is an investigational drug that has been explored for the treatment of lactic acidosis and, more recently, as a metabolic-targeting anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that is often upregulated in cancer cells.[1][3] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial respiration. By inhibiting PDK, DCA effectively reactivates PDH, thereby promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[2][4] This metabolic shift from aerobic glycolysis (the Warburg effect) back to a more normal oxidative state has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[5][6]

Despite its promising preclinical and early clinical findings, the therapeutic utility of DCA is hampered by several factors. A significant limitation is its potential for neurotoxicity, which has been observed in some clinical trials.[2] Furthermore, DCA exhibits complex pharmacokinetics, including the inhibition of its own metabolism upon repeated dosing, which can lead to drug accumulation and an increased risk of adverse effects.[7] These challenges underscore the need for strategies to optimize the delivery and therapeutic index of DCA.

This compound as a Prodrug Candidate

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The use of a prodrug strategy can address various pharmacokinetic and pharmacodynamic limitations of the parent drug. In the case of DCA, its methyl ester, this compound, presents a logical prodrug candidate.

The core concept is that the esterified form, this compound, would be more lipophilic than the parent carboxylic acid, DCA. This could potentially alter its absorption, distribution, and cellular uptake. Once in the body, it is hypothesized that ubiquitous esterase enzymes would hydrolyze the methyl ester, releasing the active DCA molecule.

Rationale for the Prodrug Approach
  • Improved Bioavailability: The increased lipophilicity of the methyl ester may enhance its absorption across biological membranes.

  • Modified Pharmacokinetic Profile: The rate of hydrolysis to DCA would govern the release of the active drug, potentially leading to more sustained plasma concentrations and a different tissue distribution profile compared to direct administration of DCA.

  • Potential for Reduced Side Effects: By altering the pharmacokinetic profile, it might be possible to minimize the peak plasma concentrations of DCA that could be associated with toxicity, while still maintaining therapeutic levels.

Synthesis of this compound: Experimental Protocols

While extensive research on this compound as a prodrug is lacking, methods for its synthesis have been described in the chemical literature. The primary approach involves the esterification of dichloroacetic acid with methanol (B129727).

Protocol 1: Esterification of Dichloroacetic Acid with Methanol

This method involves the direct reaction of dichloroacetic acid with methanol, typically in the presence of an acid catalyst.

Materials:

  • Dichloroacetic acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Combine dichloroacetic acid and an excess of methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours to drive the esterification reaction.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude this compound by distillation.

Protocol 2: From Dichloroacetyl Chloride

An alternative synthesis route starts from the more reactive dichloroacetyl chloride.

Materials:

  • Dichloroacetyl chloride

  • Methanol

  • An inert solvent (e.g., toluene)

  • A base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

Procedure:

  • Dissolve dichloroacetyl chloride in an inert solvent in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol and the base in the same solvent from the dropping funnel.

  • Allow the reaction to proceed to completion at room temperature.

  • Filter the reaction mixture to remove the salt byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Proposed Experimental Workflow for Prodrug Validation

To validate this compound as a viable prodrug for DCA, a systematic series of in vitro and in vivo experiments are required. The following workflow outlines the key studies that need to be conducted.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Chemical Stability (pH 2, 7.4) B Plasma Stability (Human, Rodent) A->B C Esterase-Mediated Hydrolysis (Liver Microsomes, S9 Fractions) B->C D Cellular Uptake & Conversion (Cancer Cell Lines) C->D E Pharmacokinetic Studies (Rodent Models) - this compound vs. DCA - Bioavailability, Tmax, Cmax, AUC D->E Proceed to in vivo if in vitro data is promising F Efficacy Studies (Tumor Xenograft Models) - Tumor Growth Inhibition - Survival Analysis E->F G Toxicity Studies - Acute and Chronic Dosing - Assessment of Neurotoxicity F->G

Caption: Experimental workflow for the validation of this compound as a DCA prodrug.

Signaling Pathways of Dichloroacetate

The primary molecular target of DCA is Pyruvate Dehydrogenase Kinase (PDK). Its inhibition leads to a cascade of events that shift cellular metabolism and induce apoptosis in cancer cells.

DCA_Signaling_Pathway cluster_mito Mitochondrial Metabolism DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibition PDH Pyruvate Dehydrogenase (PDH) (Inactive) PDK->PDH Phosphorylation (Inactivation) PDH_active Pyruvate Dehydrogenase (PDH) (Active) PDH->PDH_active Dephosphorylation (Activation) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH_active TCA TCA Cycle AcetylCoA->TCA Mitochondria Mitochondria OxPhos Oxidative Phosphorylation TCA->OxPhos ROS ↑ Reactive Oxygen Species (ROS) OxPhos->ROS Apoptosis Apoptosis ROS->Apoptosis Glycolysis Glycolysis Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis

Caption: Signaling pathway of Dichloroacetate (DCA) in cancer cells.

Quantitative Data Summary

Due to the nascent stage of research into this compound as a prodrug, there is a lack of direct comparative quantitative data. The following tables summarize the known pharmacokinetic parameters of DCA in humans and preclinical models, which would serve as a benchmark for future studies on its methyl ester prodrug.

Table 1: Pharmacokinetic Parameters of DCA in Humans

ParameterValueReference
Oral Bioavailability~100%[8]
Plasma Half-life (single dose)~1 hour[3]
MetabolismPrimarily by Glutathione (B108866) transferase zeta-1 (GSTZ1)[7][9]
Primary MetaboliteGlyoxylate[7]

Table 2: Preclinical Efficacy of DCA in a Rat Glioma Model

Treatment GroupDoseTumor Growth InhibitionReference
Control-0%[8]
DCA25 mg/kgSignificant inhibition (P < 0.01)[8]
DCA75 mg/kgSignificant inhibition (P < 0.01)[8]
DCA125 mg/kgSignificant inhibition (P < 0.01)[8]

Conclusion and Future Directions

The concept of using this compound as a prodrug for DCA is a theoretically sound strategy to potentially enhance the therapeutic index of this promising anticancer agent. The increased lipophilicity of the ester may lead to a more favorable pharmacokinetic profile, although this remains to be experimentally validated. The synthesis of this compound is achievable through established chemical methods.

The critical next step is to undertake the comprehensive in vitro and in vivo studies outlined in this guide. These experiments will be essential to determine if this compound can indeed deliver on the promise of a safer and more effective delivery of DCA. Should these studies yield positive results, it would pave the way for further preclinical development and eventual clinical translation, offering a renewed therapeutic avenue for this metabolic-targeting drug. The lack of current data represents a significant research gap and a compelling opportunity for drug development professionals.

References

The Metabolic Effects of Dichloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant scientific interest for its ability to modulate cellular metabolism. By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from anaerobic glycolysis towards oxidative phosphorylation, a more efficient energy production pathway. This metabolic reprogramming has profound implications for a variety of disease states characterized by dysregulated metabolism, including cancer, lactic acidosis, and other metabolic disorders. This technical guide provides an in-depth overview of the metabolic effects of DCA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: Reversing the Warburg Effect

The primary pharmacological action of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2] PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate towards lactate (B86563) production, a hallmark of aerobic glycolysis, also known as the Warburg effect, which is prevalent in many cancer cells.[3][4]

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[1] By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, keeping it in its active, dephosphorylated state.[1][5] This activation of PDH facilitates the entry of pyruvate into the mitochondria for oxidation through the TCA cycle and oxidative phosphorylation.[1][2] This metabolic switch from glycolysis to glucose oxidation has several downstream consequences, including reduced lactate production, increased generation of reactive oxygen species (ROS), and alterations in cellular signaling pathways.[1]

DCA_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH_active PDH (active) (dephosphorylated) AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH_inactive PDH (inactive) (phosphorylated) PDH_inactive->PDH_active Dephosphorylation PDH_active->PDH_inactive Phosphorylation TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK DCA Dichloroacetate (DCA) DCA->PDK Inhibits PDH_Activity_Workflow start Start: Cell/Tissue Sample homogenization Homogenization in Assay Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (contains PDH) centrifugation->supernatant reaction_setup Set up Reaction Mixture (Sample, Substrate, Cofactors, Developer) supernatant->reaction_setup measurement Spectrophotometric Measurement (e.g., Absorbance at 450 nm) reaction_setup->measurement calculation Calculate PDH Activity measurement->calculation end End: PDH Activity Value calculation->end Mitochondrial_Respiration_Workflow start Start: Isolated Mitochondria or Permeabilized Cells/Tissue chamber_loading Load Sample into Respirometry Chamber start->chamber_loading suit_protocol Perform SUIT Protocol: Sequential addition of substrates, ADP, and inhibitors chamber_loading->suit_protocol data_acquisition Continuous Measurement of Oxygen Consumption Rate (OCR) suit_protocol->data_acquisition analysis Analyze OCR to determine Mitochondrial Function data_acquisition->analysis end End: Mitochondrial Respiration Profile analysis->end DCA_Signaling_Pathways cluster_metabolism Metabolic Shift cluster_signaling Downstream Signaling DCA Dichloroacetate (DCA) PDK_inhibition PDK Inhibition DCA->PDK_inhibition PDH_activation PDH Activation PDK_inhibition->PDH_activation OxPhos_increase Increased Oxidative Phosphorylation PDH_activation->OxPhos_increase ROS_increase Increased ROS OxPhos_increase->ROS_increase HIF1a_inhibition HIF-1α Inhibition OxPhos_increase->HIF1a_inhibition JNK_activation JNK Activation ROS_increase->JNK_activation Angiogenesis_inhibition Inhibition of Angiogenesis HIF1a_inhibition->Angiogenesis_inhibition Apoptosis Apoptosis JNK_activation->Apoptosis

References

Dichloroacetate as a Pyruvate Dehydrogenase Kinase Inhibitor: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (B87207) (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) that has garnered significant interest for its potential as a therapeutic agent, particularly in the context of oncology.[1] By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[2][3] This action effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells characterized by a preference for aerobic glycolysis.[4] This guide provides an in-depth overview of the foundational research on DCA as a PDK inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.

Mechanism of Action

The primary mechanism of action of dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK).[5][6] PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[2][7] This inactivation shunts pyruvate away from the mitochondria and towards lactate (B86563) production, even in the presence of oxygen (the Warburg effect).[2] DCA, as a pyruvate analog, competitively inhibits PDK, leading to a decrease in PDC phosphorylation and subsequent reactivation of the complex.[5][7] This restored PDC activity allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[2][3] The shift from glycolysis back to oxidative phosphorylation has several downstream consequences for cancer cells, including reduced lactate production, increased reactive oxygen species (ROS) generation, and induction of apoptosis.[4][6]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of dichloroacetate as a PDK inhibitor from various in vitro and in vivo studies.

IsoformIC50 (µM)Ki (mM)Notes
PDK1>10001PDK1 is the least sensitive to DCA inhibition.[7][8]
PDK2183-PDK2 is the most sensitive isoform to DCA.[6][9]
PDK3>10008PDK3 is highly resistant to DCA inhibition.[7][8]
PDK480-PDK4 shows moderate sensitivity to DCA.[6][9]

Table 1: Inhibitory Potency of Dichloroacetate against PDK Isoforms. This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of DCA for the four human PDK isoforms.

Cell LineCancer TypeIC50 (mM)Effects Observed
A375Melanoma14.9Inhibition of proliferation.[10]
MeWoMelanoma13.3Inhibition of proliferation.[10]
SK-MEL-2Melanoma27.0Inhibition of proliferation.[10]
HCT116Colorectal Cancer- (20 mM used)Reduced proliferation, no significant apoptosis.[11]
A549Non-Small Cell Lung Cancer-Dose-dependent decrease in viability.[12]
LNM35Non-Small Cell Lung Cancer-Dose-dependent decrease in viability.[12]
A2780Ovarian Cancer81.03Inhibition of cell viability and induction of apoptosis.[13]
HT-29Colorectal Cancer- (40-200 mM used)Dose-dependent cytotoxicity.[14]

Table 2: In Vitro Efficacy of Dichloroacetate in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of DCA and its observed effects on various cancer cell lines.

Animal ModelCancer TypeDCA DosageRoute of AdministrationKey Findings
RatMetastatic Breast Cancer1.5-3 mM (estimated plasma concentration)Oral (in drinking water)58% reduction in lung metastases.[3]
Nude MiceGlioblastoma (U87 xenograft)50 mg/kg/dose, twice dailyOral gavageInhibition of tumor growth.[15][16]
Nude MiceNeuroblastoma (SKNBE2 xenograft)2.5 and 25 mg/kg/doseIntragastricDose-dependent reduction in tumor volume (30% and 55% respectively).[17]
Nude MiceNon-Small Cell Lung Cancer (A549 xenograft)50 and 200 mg/kgOral200 mg/kg dose significantly reduced tumor volume by ~45%.[12]

Table 3: In Vivo Efficacy of Dichloroacetate in Animal Models. This table outlines the experimental details and key outcomes of in vivo studies investigating the anti-tumor effects of DCA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize dichloroacetate as a PDK inhibitor.

PDK Activity Assay (Luminescence-based)

This assay measures the kinase activity of a specific PDK isozyme by quantifying the amount of ADP produced during the phosphorylation reaction.[2][18]

Materials:

  • Recombinant human PDK isozyme (PDK1, PDK2, PDK3, or PDK4)

  • PDC E1α subunit or a synthetic peptide substrate

  • ATP

  • PDK Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Dichloroacetate (DCA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of DCA in PDK Assay Buffer.

    • Dilute the PDK enzyme and substrate to their optimal working concentrations in PDK Assay Buffer.

    • Prepare the ATP solution in PDK Assay Buffer. The concentration should be near the Km value for the specific PDK isozyme.

  • Assay Reaction:

    • Add 5 µL of the diluted DCA or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the diluted PDK enzyme to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.

    • Incubate the plate at 30°C for 60-120 minutes.

  • ADP Detection:

    • Stop the reaction and detect the amount of ADP produced following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each DCA concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for PDH Phosphorylation

This protocol is used to assess the phosphorylation status of the PDC E1α subunit in cells treated with DCA.[19][20][21]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Dichloroacetate (DCA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PDHA1 (Ser293, Ser300), anti-total PDHA1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of DCA for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated PDHA1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total PDHA1 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated PDHA1 signal to the total PDHA1 signal.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with DCA.[22][23]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Dichloroacetate (DCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of DCA concentrations for a specified duration (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a key indicator of glycolytic activity.[24][25]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Dichloroacetate (DCA)

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of DCA for a defined period.

  • Sample Collection:

    • Collect the cell culture medium from each well.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis:

    • Normalize the lactate concentration to the cell number or total protein content in each well.

    • Compare the lactate production in DCA-treated cells to that of untreated control cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of dichloroacetate as a PDK inhibitor.

PDK_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA PDC_active PDC (Active) Pyruvate_mito->PDC_active TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDK PDK PDK->PDC_active DCA Dichloroacetate DCA->PDK Inhibition

PDK Signaling Pathway and DCA Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies biochemical_assay Biochemical Assay (PDK Activity) cell_culture Cell Culture (Cancer Cell Lines) treatment Treatment with DCA cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot (PDH Phosphorylation) treatment->western_blot lactate_assay Lactate Production Assay treatment->lactate_assay animal_model Animal Model (e.g., Xenograft) lactate_assay->animal_model dca_administration DCA Administration animal_model->dca_administration tumor_measurement Tumor Growth Measurement dca_administration->tumor_measurement toxicity_assessment Toxicity Assessment dca_administration->toxicity_assessment end End toxicity_assessment->end start Start start->biochemical_assay

Experimental Workflow for Evaluating DCA as a PDK Inhibitor.

Conclusion

The foundational research on dichloroacetate has established it as a promising metabolic-targeting agent with a clear mechanism of action centered on the inhibition of pyruvate dehydrogenase kinase. By reversing the Warburg effect, DCA can induce anti-proliferative and pro-apoptotic effects in a variety of cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to build upon this foundational knowledge. Further investigation into the isoform-specific effects of DCA, its potential in combination therapies, and the development of more potent and selective PDK inhibitors remains an active and promising area of cancer research.

References

Preliminary Studies on the Anti-Cancer Properties of Dichloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dichloroacetate (B87207) (DCA), a small molecule and an analogue of acetic acid, has garnered significant scientific interest for its potential as a targeted anti-cancer agent.[1] Initially utilized for the treatment of congenital lactic acidosis, its ability to modulate cellular metabolism has positioned it as a candidate for cancer therapy.[1][2] The primary anti-cancer mechanism of DCA stems from its ability to reverse the "Warburg effect," a metabolic hallmark of many cancer cells characterized by a preference for aerobic glycolysis over oxidative phosphorylation.[3][4][5] This guide provides an in-depth overview of the preliminary research on DCA's anti-cancer properties, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Reversal of the Warburg Effect

Cancer cells frequently reprogram their energy metabolism to favor aerobic glycolysis, a process where glucose is converted to lactate (B86563) even in the presence of ample oxygen.[3][4] This metabolic shift is advantageous for tumor cells, providing building blocks for rapid proliferation and contributing to an acidic microenvironment that promotes invasion and suppresses immune responses.[6]

The gatekeeper enzyme complex responsible for directing pyruvate (B1213749), the end product of glycolysis, into the mitochondrial tricarboxylic acid (TCA) cycle is the Pyruvate Dehydrogenase Complex (PDC).[1][7] In many cancer cells, PDC is inactivated by a family of enzymes called Pyruvate Dehydrogenase Kinases (PDKs).[1][3][7][8] DCA's primary mechanism of action is the inhibition of PDK.[1][3][6][9][10] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of PDC, thereby reactivating the enzyme.[3][7] This reactivation shifts the metabolic balance, shunting pyruvate away from lactate production and towards the mitochondria for glucose oxidation via the TCA cycle.[1][3][9][10] This metabolic switch from glycolysis back to oxidative phosphorylation is central to DCA's anti-cancer effects.[3][6][11]

Caption: DCA's core mechanism of reversing the Warburg Effect.

Induction of Apoptosis and Other Anti-Cancer Effects

The metabolic shift induced by DCA triggers several downstream effects that collectively inhibit cancer cell growth and promote cell death.

  • Mitochondrial-Dependent Apoptosis: By promoting oxidative phosphorylation, DCA increases the production of mitochondrial reactive oxygen species (mROS).[9][12] This leads to the depolarization of the mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol, which in turn activate the caspase cascade leading to programmed cell death (apoptosis).[9][13]

  • Modulation of Ion Channels: DCA has been shown to increase the expression and activity of voltage-gated potassium channels (e.g., Kv1.5), which are often suppressed in cancer cells.[1] The restoration of this channel activity contributes to apoptosis.[1]

  • Inhibition of Proliferation and Angiogenesis: By reversing the glycolytic phenotype, DCA can inhibit cancer cell proliferation.[14] Some studies have also suggested that DCA can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1][15]

  • Effects on Cancer Stem Cells: Emerging evidence suggests that DCA may also target cancer stem cells, a subpopulation of cells within a tumor that are responsible for tumor initiation, metastasis, and resistance to therapy.[6][15][16]

DCA_Apoptosis_Pathway DCA DCA PDK PDK Inhibition DCA->PDK PDH PDH Activation PDK->PDH Metabolism Shift to Oxidative Phosphorylation PDH->Metabolism ROS ↑ mROS Metabolism->ROS Kv ↑ Kv1.5 Channel Expression Metabolism->Kv NFAT ↓ NFAT Pathway Metabolism->NFAT Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Kv->Apoptosis Prolif ↓ Proliferation NFAT->Prolif Experimental_Workflow cluster_invivo In Vivo Analysis start Start: Cancer Cell Lines or Animal Model treatment Treatment with DCA (Varying Doses & Durations) start->treatment viability Cell Viability Assay (e.g., Neutral Red, MTT) treatment->viability In Vitro apoptosis Apoptosis Assay (Annexin V / 7-AAD Staining via Flow Cytometry) western Protein Analysis (Western Blot for PDK, Caspases, etc.) metabolism Metabolic Analysis (Lactate Assay, Oxygen Consumption) tumor_growth Tumor Growth Monitoring (Calipers, Imaging) treatment->tumor_growth In Vivo data Data Analysis & Interpretation viability->data apoptosis->data western->data metabolism->data histology Histology & Biomarkers (Tumor Excision & Analysis) tumor_growth->histology survival Survival Analysis tumor_growth->survival histology->data survival->data

References

Methodological & Application

Application Notes and Protocols for Methyl Dichloroacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyl dichloroacetate (B87207) (DCA) in cell culture experiments. DCA is a small molecule that has garnered significant interest for its ability to modulate cellular metabolism, particularly in cancer cells.

Introduction

Dichloroacetate (DCA) is an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), a key enzyme in cellular metabolism.[1][2][3][4] In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect or aerobic glycolysis, PDK is upregulated. This leads to the inhibition of the pyruvate dehydrogenase (PDH) complex and a subsequent shift from mitochondrial oxidative phosphorylation to glycolysis for energy production, even in the presence of oxygen.[1][4] DCA reverses this process by inhibiting PDK, which in turn activates PDH, promoting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism towards the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3][4] This metabolic reprogramming can lead to several downstream effects in cancer cells, including increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of cell proliferation.[1][5]

Mechanism of Action

The primary mechanism of action of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK).[3][4] This leads to the reactivation of the pyruvate dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate to acetyl-CoA. This shift from glycolysis to oxidative phosphorylation has several important consequences for cancer cells:

  • Increased Oxidative Phosphorylation: By promoting the entry of pyruvate into the TCA cycle, DCA enhances mitochondrial respiration.

  • Decreased Lactate Production: The shift away from glycolysis reduces the production and secretion of lactate, a hallmark of the Warburg effect.[1][6]

  • Increased Reactive Oxygen Species (ROS) Production: Enhanced mitochondrial activity can lead to an increase in the production of ROS, which can induce cellular damage and apoptosis.[1]

  • Induction of Apoptosis: The metabolic shift and increased ROS can trigger the intrinsic apoptotic pathway.[1]

Signaling Pathway

DCA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS ↑ ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis PDH PDH PDH->AcetylCoA PDK PDK PDK->PDH Inhibition DCA DCA DCA->PDK Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture dca_treatment DCA Treatment (Varying Concentrations and Times) cell_culture->dca_treatment cell_viability Cell Viability Assay (e.g., MTT, Cell Counting) dca_treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) dca_treatment->apoptosis_assay metabolic_assay Metabolic Assays (Lactate, ATP, Oxygen Consumption) dca_treatment->metabolic_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis metabolic_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Administering Methyl Dichloroacetate in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of methyl dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), in preclinical animal models of cancer. DCA's mechanism of action involves the reversal of the Warburg effect, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby promoting apoptosis and inhibiting tumor growth.

Mechanism of Action: Reversal of the Warburg Effect

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic switch is facilitated by the upregulation of pyruvate dehydrogenase kinase (PDK), which inactivates the pyruvate dehydrogenase complex (PDC). DCA, as a PDK inhibitor, reverses this process.[1][2][3][4][5][6][7]

By inhibiting PDK, DCA allows for the reactivation of PDC, which in turn converts pyruvate to acetyl-CoA, fueling the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3][4][5][6][7] This metabolic shift leads to increased production of reactive oxygen species (ROS), restoration of mitochondrial-dependent apoptosis, and a decrease in the production of lactate, which is often associated with an aggressive tumor microenvironment.[3][7]

Signaling Pathway of Dichloroacetate (DCA)

DCA_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle ROS ↑ ROS TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis PDC PDC PDK PDK PDK->PDC Inactivates DCA Dichloroacetate (DCA) DCA->PDK

DCA inhibits PDK, promoting mitochondrial metabolism and apoptosis.

Quantitative Data from Preclinical Studies

The efficacy of DCA has been evaluated in various animal models of cancer. The following tables summarize the quantitative data from selected studies.

Cancer TypeAnimal ModelCell LineTreatment ProtocolTumor Growth InhibitionReference
GlioblastomaAthymic Nude MiceU87-MG & U118-MG50 mg/kg DCA, oral gavage, twice dailySignificant reduction in tumor growth when combined with Bevacizumab[1][8]
GlioblastomaC57BL/6 MiceGL-261150 mg/kg/day DCA, intraperitoneal injectionSignificant reduction in tumor volume[9]
Breast CancerFemale Fischer 344 Rats13762 MAT200 mg/kg/day DCA, intraperitoneal injection58% reduction in lung metastases[3][10][11]
NeuroblastomaNOD/SCID MiceSKNBE22.5 mg/kg/dose DCA, intragastric30% reduction in tumor volume[5][12]
NeuroblastomaNOD/SCID MiceSKNBE225 mg/kg/dose DCA, intragastric55% reduction in tumor volume[5][12]
Pancreatic CancerNude MiceBxPC-3 (Luciferase-expressing)Not specified25-30% reduction in bioluminescence signal[4]
Non-Small-Cell Lung CancerNude MiceA549Not specified (in combination with Paclitaxel)60% reduction in tumor growth[13]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the standard procedure for establishing a subcutaneous tumor model using a human cancer cell line.

Materials:

  • Human cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old

  • Syringes (1 mL) with 25-27 gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Animal anesthesia (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in a complete medium and centrifuge.

    • Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Assess cell viability using the trypan blue exclusion method. Viability should be >95%.

  • Tumor Cell Implantation:

    • Anesthetize the mice using a recommended anesthetic agent.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Gently lift the skin and subcutaneously inject the prepared cell suspension (typically 1 x 106 to 5 x 106 cells in 100-200 µL) into the right flank of each mouse. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width² .

Protocol 2: Preparation and Administration of Dichloroacetate (DCA)

A. Oral Administration (Drinking Water)

  • Preparation: Dissolve sodium dichloroacetate in sterile drinking water to the desired concentration (e.g., 300 mg/L).[5][14][15] Ensure the solution is fresh and replaced regularly (e.g., every 2-3 days).

  • Administration: Provide the DCA-containing water to the animals ad libitum. Monitor water consumption to estimate the daily dose received by each animal.

B. Oral Administration (Gavage)

  • Preparation: Dissolve sodium dichloroacetate in sterile water to the desired concentration. The final volume for gavage should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

  • Administration: Administer the prepared DCA solution directly into the stomach using a ball-tipped gavage needle. This method allows for precise dosing. A common dosing schedule is twice daily.[1][8]

C. Intraperitoneal (IP) Injection

  • Preparation: Dissolve sodium dichloroacetate in sterile, buffered saline (e.g., PBS) to the desired concentration and neutralize the pH if necessary. Filter-sterilize the solution.

  • Administration: Inject the DCA solution into the peritoneal cavity of the animal. This route provides rapid systemic absorption.[9][10][16][17][18]

Experimental Workflow for a Typical In Vivo Efficacy Study

experimental_workflow start Start cell_culture Cancer Cell Culture (e.g., U87-MG, 13762 MAT) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice/Rats cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers, Volume Calculation) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment DCA Administration (Oral, IP) randomization->treatment Treatment Group control Vehicle Control (e.g., Sterile Water, PBS) randomization->control Control Group monitoring Continued Tumor Growth & Body Weight Monitoring treatment->monitoring control->monitoring monitoring->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit, Time) monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis Yes data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis end End data_analysis->end

A typical workflow for evaluating DCA efficacy in a xenograft model.

Important Considerations

  • Toxicity: While generally well-tolerated at therapeutic doses, potential side effects of DCA in animal models include peripheral neuropathy.[2] Close monitoring of animal health, including body weight and general behavior, is crucial.

  • Pharmacokinetics: DCA can inhibit its own metabolism, leading to a longer half-life with repeated dosing. This should be considered when designing long-term studies.

  • Animal Model Selection: The choice of animal model and cancer cell line can significantly impact the observed efficacy of DCA. Some studies have reported conflicting results, with DCA promoting tumor growth in certain neuroblastoma models.[5][14][15]

  • Combination Therapy: DCA has shown synergistic effects when combined with other chemotherapeutic agents and radiation therapy.[2][13][19] This suggests its potential as an adjuvant treatment.

These application notes and protocols are intended to serve as a guide for researchers. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.

References

Dichloroacetate (DCA) Dosing for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (B87207) (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, metabolic disorders, and neurological conditions.[1][2] By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards glucose oxidation.[1][3][4] This mechanism can reduce lactate (B86563) production, reverse the Warburg effect in cancer cells, and improve mitochondrial function.[4][5][6]

These application notes provide a comprehensive overview of dosing recommendations for DCA in preclinical in vivo studies, summarizing effective dose ranges, administration routes, and key experimental protocols derived from published literature. The information is intended to guide researchers in designing effective and reproducible animal studies.

Mechanism of Action: Reversal of the Warburg Effect

DCA's primary mechanism involves the inhibition of all four PDK isoforms, which are responsible for phosphorylating and inactivating the PDC.[1][7] By preventing this inactivation, DCA ensures the PDC remains in its active state, facilitating the conversion of pyruvate from glycolysis into acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][8] This metabolic shift is crucial for its anti-cancer effects, as it can decrease proliferation and promote apoptosis in malignant cells.[1][9]

Caption: DCA inhibits PDK, activating the PDC and shifting metabolism from glycolysis to oxidative phosphorylation.

Data Summary: Dosing and Pharmacokinetics

The effective dose of DCA in animal models varies significantly depending on the species, disease model, and administration route. The following tables summarize quantitative data from various in vivo studies.

Table 1: Dosing Recommendations for DCA in In Vivo Cancer Models

Animal ModelCancer TypeRoute of AdministrationDose RangeKey Findings & EfficacyReference(s)
Fischer 344 RatsMetastatic Breast CancerOral (drinking water) + IP InjectionLow Dose: ~86 mg/kg (oral only)High Dose: 200 mg/kg/day (IP) + oralHigh dose significantly reduced lung metastases by 58%.[10]
NOD/SCID MiceNeuroblastomaOral Gavage2.5 and 25 mg/kg/day25 mg/kg dose led to a 55% reduction in tumor growth.[11]
C57BL/6 MiceGlioblastomaIP Injection150 mg/kg/daySignificantly inhibited tumor growth and increased overall survival when combined with metformin.[12]
Xenograft MicePancreatic CancerIntraperitoneal (IP)Not specifiedRetarded cancer progression.[13]

Table 2: Dosing Recommendations for DCA in In Vivo Metabolic Disorder Models

Animal ModelDisorder ModelRoute of AdministrationDose RangeKey Findings & EfficacyReference(s)
ob/ob MiceType 2 DiabetesOral GavageNot specifiedA single dose lowered plasma glucose; three-week treatment decreased fructosamine (B8680336) levels.[14]
Diabetic RatsDiabetic ComplicationsNot specifiedNot specifiedIncreased PDH activity, improved cardiac function, and reduced lens clouding.[1]
RatsLactic AcidosisNot specifiedNot specifiedEffectively reduces lactate levels by stimulating pyruvate oxidation.[3]

Table 3: Dosing Recommendations for DCA in In Vivo Neurological Disorder Models

Animal ModelDisorder ModelRoute of AdministrationDose RangeKey Findings & EfficacyReference(s)
RatsSeizureNot specified100 mg/kg (with 50 mg/kg pyruvate)Co-administration attenuated oxidative stress and neuroinflammation, reducing neuronal damage.[7][15]
RatsForebrain IschemiaIntravenous (IV)100 mg/kgRestored brain pH, lactate, ATP, and phosphocreatine (B42189) levels after reperfusion.[7]
MCAO MiceIschemic StrokeInjection100 mg/kg, 200 mg/kgReduced the area of cerebral infarction by activating the Nrf2 pathway and reducing ROS.[7]

Table 4: Pharmacokinetic Parameters of DCA in Animal Models

SpeciesPlasma Half-life (t½)Oral BioavailabilityKey ConsiderationsReference(s)
Rat (Naïve)Rapid elimination0-13%Elimination is strongly dose-dependent. Pre-treatment with DCA slows its own metabolism.[16][17][18]
Rat (GST-zeta-depleted)Slower elimination14-75%Considered a better model for human kinetics due to slower metabolism.[16]
DogSlower than rodentsHigh (not quantified)Demonstrates much slower clearance and greater inhibition of its own metabolism compared to rodents.[19][20]

Dosing and Metabolism Considerations

The pharmacokinetics of DCA are complex, primarily due to its auto-inhibition of metabolism.[2][18] DCA is metabolized by the enzyme glutathione (B108866) transferase zeta-1 (GSTZ1), and repeated administration of DCA inactivates this enzyme.[18][21] This leads to decreased clearance and a longer plasma half-life with chronic dosing.[17][21] This effect is age-dependent, with adult animals showing a greater susceptibility to this inhibition and consequently, a higher risk of toxicity.[21][22] Therefore, single-dose pharmacokinetic studies may underestimate tissue concentrations during long-term exposure.[17]

DCA_Considerations cluster_factors cluster_pk cluster_outcomes Dose Dose Level (mg/kg) PK DCA Plasma Concentration Dose->PK Duration Study Duration (Acute vs. Chronic) AutoInhibit Auto-Inhibition of Metabolism Duration->AutoInhibit Animal Animal Model (Species, Age, Strain) Metabolism GSTZ1-Mediated Metabolism Animal->Metabolism Route Administration Route Route->PK Efficacy Therapeutic Efficacy (e.g., Tumor Reduction) PK->Efficacy Toxicity Potential Toxicity (Neurotoxicity, Hepatotoxicity) PK->Toxicity Metabolism->AutoInhibit decreases AutoInhibit->PK increases

Caption: Key factors influencing DCA pharmacokinetics and subsequent therapeutic or toxic outcomes.

Experimental Protocols

Accurate and consistent administration is critical for the reproducibility of in vivo studies. The following are generalized protocols for common administration routes. Researchers must adapt these protocols to their specific animal model and institutional IACUC guidelines.

Protocol 1: Oral Gavage Administration

Oral gavage ensures precise dosing directly into the stomach. This method is common for administering DCA in solution.[11][16]

  • Materials:

    • Sodium Dichloroacetate (DCA) powder

    • Vehicle (e.g., sterile water, phosphate-buffered saline)

    • Appropriately sized feeding tubes (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[23]

    • Syringes

    • Animal scale

  • Procedure:

    • Preparation: Prepare a fresh stock solution of DCA in the chosen vehicle daily. Ensure the pH is neutralized if necessary.[24] Calculate the required volume for each animal based on its body weight and the target dose (maximum volume is typically 10 ml/kg for mice).[23]

    • Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury.

    • Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the bottom of the sternum to estimate the distance to the stomach; mark the tube.[23]

    • Administration: Gently insert the tube into the esophagus. If resistance is met, withdraw and re-insert. Advance the tube to the pre-measured mark.

    • Dosing: Slowly depress the syringe plunger to deliver the solution.

    • Withdrawal: Gently remove the feeding tube.

  • Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as difficulty breathing. Monitor body weight daily to assess systemic toxicity.[25]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration, providing rapid absorption.

  • Materials:

    • DCA solution (neutralized and sterile-filtered)

    • Sterile syringes and needles (e.g., 25-27 gauge)

    • Antiseptic (e.g., 70% alcohol)

  • Procedure:

    • Preparation: Calculate the required injection volume based on animal body weight and target dose.

    • Animal Restraint: Manually restrain the animal in dorsal recumbency with its head tilted slightly downward. This allows abdominal organs to shift away from the injection site.[26][27]

    • Site Identification: Locate the injection site in the lower right abdominal quadrant, lateral to the midline, to avoid the cecum and urinary bladder.[27]

    • Injection: Swab the site with antiseptic. Insert the needle, bevel up, at approximately a 45-degree angle.[26]

    • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, confirming correct placement in the peritoneal cavity.[27]

    • Dosing: Inject the solution smoothly.

    • Withdrawal: Remove the needle and apply gentle pressure to the site if needed.

  • Monitoring: Monitor the animal for signs of discomfort or peritonitis. Check for changes in body weight and general behavior.

Protocol 3: Administration via Drinking Water

This method is suitable for chronic dosing studies, reducing animal handling and stress. However, it offers less precise dose control due to variations in water intake.[10][16][28]

  • Materials:

    • DCA powder

    • Water bottles

    • Animal scale

  • Procedure:

    • Preparation: Calculate the required concentration of DCA in the drinking water (e.g., g/L) to achieve the target daily dose (mg/kg/day). This requires an estimation of daily water consumption for the specific strain, sex, and age of the animals.

    • Solution: Dissolve the DCA in the drinking water. The solution may need to be neutralized with NaOH.[28]

    • Administration: Replace standard water bottles with the DCA-containing bottles.

  • Monitoring:

    • Intake Measurement: Measure water consumption daily or several times a week to calculate the actual dose received by the animals. Water intake can be affected by the taste of DCA, especially at higher concentrations.[28]

    • Animal Health: Monitor body weight, food intake, and overall health status regularly.

    • Solution Freshness: Prepare fresh DCA solutions regularly (e.g., every 2-3 days) to ensure stability and prevent contamination.

InVivo_Workflow A 1. Animal Acclimation & Baseline Health Check B 2. Model Induction (e.g., Tumor Cell Implantation) A->B C 3. Baseline Measurements (Tumor Volume, Body Weight) B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Administration (DCA or Vehicle Control) D->E F 6. Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) E->F G 7. Study Endpoint (Pre-defined criteria met) F->G H 8. Euthanasia & Tissue/Blood Collection G->H I 9. Data Analysis (Efficacy & Toxicity Assessment) H->I

Caption: A generalized experimental workflow for an in vivo DCA efficacy study.

Toxicology and Safety Considerations

While DCA is generally well-tolerated at therapeutic doses, toxicity can occur, particularly with chronic administration at higher concentrations. Researchers must carefully monitor animals for adverse effects.

Table 5: Summary of DCA Toxicity Findings in Animal Models

SpeciesDose RangeDurationObserved ToxicitiesReference(s)
Rats50-500 mg/kg/dayUp to 16 weeksPeripheral neuropathy (tactile allodynia, nerve conduction slowing), more pronounced in adult rats.[29]
Rats500 & 5000 ppm in drinking water (~50 & 500 mg/kg/day)90 daysDecreased body weight gain, increased liver and kidney to body weight ratios, elevated liver enzymes.[30]
Dogs12.5 - 72 mg/kg/day90 daysHindlimb partial paralysis, vacuolization of white matter tracts in the CNS, testicular degeneration. A "no-adverse-effect level" was not determined.[20]
Mice0.5 - 5 g/L in drinking water60-75 weeksIncreased relative liver weight. Hepatocarcinogenicity was observed at high doses far exceeding therapeutic ranges.[28]

Key toxicities to monitor include:

  • Neurotoxicity: Peripheral neuropathy is a known side effect in humans and has been reproduced in animal models, particularly with long-term dosing.[21][29] Signs may include changes in gait or limb function.

  • Hepatotoxicity: High doses can lead to increased liver weight and elevated liver enzymes.[2][30]

  • General Health: Monitor for weight loss, decreased food/water intake, and changes in behavior, which can indicate systemic toxicity.[25][30]

Conclusion

The successful application of dichloroacetate in in vivo research hinges on careful dose selection and appropriate administration protocols. The effective dose range is wide (from 25 to over 200 mg/kg/day) and highly dependent on the animal model and disease context. Researchers must consider DCA's unique pharmacokinetic profile, including its dose-dependent elimination and auto-inhibition of metabolism, which can lead to drug accumulation and potential toxicity with chronic use. The protocols and data provided herein serve as a foundational guide for designing robust and ethical preclinical studies to further explore the therapeutic potential of DCA.

References

Methyl dichloroacetate as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl dichloroacetate (B87207) (MDCA) is a valuable and versatile reagent in organic synthesis, serving as a key building block for a variety of important molecular scaffolds. Its gem-dichloro functional group offers unique reactivity, enabling the construction of complex molecules, including epoxides, cyclopropanes, and β-hydroxy esters. These structural motifs are prevalent in numerous biologically active compounds and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of methyl dichloroacetate in several key organic transformations.

Darzens Condensation: Synthesis of Glycidic Esters

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base. This compound can be employed in a Darzens-type reaction to afford α-chloro-α,β-epoxy esters, which are valuable intermediates for further synthetic manipulations.

A highly efficient method for this transformation utilizes a phosphazene base under mild conditions, offering nearly quantitative yields and short reaction times.[1]

Table 1: Darzens Condensation of Methyl Chloroacetate (B1199739) with Aromatic Aldehydes *

EntryAldehydeTime (h)Yield (%)
14-Bromobenzaldehyde692
24-Chlorobenzaldehyde692
3Benzaldehyde1683
44-Nitrobenzaldehyde181
54-Methylbenzaldehyde2487
64-Methoxybenzaldehyde4874

*Data adapted from a study using methyl chloroacetate, which serves as a procedural model for reactions with this compound.[1]

Experimental Protocol: Darzens Condensation with an Aromatic Aldehyde

This protocol is adapted from a procedure using methyl chloroacetate and a phosphazene base.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Phosphazene base P₁-t-Bu

  • Anhydrous acetonitrile (B52724)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) and this compound (1.5 eq) in anhydrous acetonitrile (0.25 M), add the phosphazene base P₁-t-Bu (1.5 eq) at 25 °C.

  • Stir the resulting mixture at 25 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to afford the desired α-chloro-α,β-epoxy ester.

Darzens_Condensation_Workflow reagents This compound + Aromatic Aldehyde + Phosphazene Base reaction Reaction in Anhydrous Acetonitrile (25 °C) reagents->reaction Mixing workup Concentration under Reduced Pressure reaction->workup Completion purification Flash Chromatography workup->purification Crude Product product α-Chloro-α,β-epoxy Ester purification->product Purified Product

Workflow for Darzens Condensation.

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a powerful method for the synthesis of β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of a metal, typically zinc.[2] While specific protocols with this compound are less common, general procedures can be adapted. Recent advancements have introduced other metals like indium, which can offer milder reaction conditions.[3][4]

Table 2: Indium-Mediated Reformatsky-Type Reaction of Ethyl Bromoacetate (B1195939) with Aldehydes *

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2095
24-Chlorobenzaldehyde2092
34-Methoxybenzaldehyde2594
4Cinnamaldehyde3089
5Cyclohexanecarboxaldehyde3085

*Data from a study using ethyl bromoacetate and indium under sonication, providing a basis for adapting the protocol for this compound.[4]

Experimental Protocol: Ultrasound-Assisted, Indium-Mediated Reformatsky-Type Reaction

This protocol is a general procedure adapted for this compound based on similar reactions.[4][5]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Indium powder

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ultrasonic bath

  • Standard glassware for organic synthesis

Procedure:

  • To a flask containing the aldehyde or ketone (1.0 eq) and indium powder (1.0 eq) in anhydrous THF, add this compound (1.5 eq).

  • Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-hydroxy-α,α-dichloroester.

Reformatsky_Reaction_Workflow reagents This compound + Aldehyde/Ketone + Indium Powder reaction Ultrasonication in Anhydrous THF reagents->reaction quench Quench with 1 M HCl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification product β-Hydroxy-α,α-dichloroester purification->product

Workflow for Reformatsky-Type Reaction.

Synthesis of gem-Dichlorocyclopropanes

This compound can serve as a precursor for dichlorocarbene (B158193) (:CCl₂) generation, which can then react with olefins to produce gem-dichlorocyclopropanes. A common method for generating dichlorocarbene from chloroform (B151607) involves phase-transfer catalysis (PTC), and a similar approach can be envisioned for this compound.[6][7]

Table 3: Dichlorocyclopropanation of α-Methylstyrene under Phase-Transfer Catalysis *

ParameterConditionEffect on Rate
Stirring SpeedIncreasedRate increases up to a point, then plateaus
Catalyst AmountIncreasedLinear increase in rate
NaOH ConcentrationIncreasedRate increases
TemperatureIncreasedRate increases

*Qualitative data based on a kinetic study of dichlorocarbene addition to α-methylstyrene using chloroform and a phase-transfer catalyst.[6]

Experimental Protocol: Dichlorocyclopropanation of an Olefin via Phase-Transfer Catalysis

This protocol is a general procedure for dichlorocyclopropanation using a phase-transfer catalyst, adapted for this compound as the dichlorocarbene source.[6][7]

Materials:

  • This compound

  • Olefin (e.g., α-methylstyrene)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Standard glassware for organic synthesis

  • Mechanical stirrer

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine the olefin (1.0 eq), dichloromethane, and the phase-transfer catalyst (e.g., 1-5 mol%).

  • Cool the mixture in an ice bath and add the 50% aqueous NaOH solution.

  • With vigorous stirring, add this compound (1.5-2.0 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by GC or TLC.

  • After completion, add water to dissolve the salts and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the gem-dichlorocyclopropane.

Application in Drug Development: Targeting Cancer Metabolism

The hydrolysis product of this compound, dichloroacetate (DCA), has garnered significant interest in drug development, particularly in oncology. DCA acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[8] In many cancer cells, which exhibit the Warburg effect (a preference for glycolysis even in the presence of oxygen), PDK is upregulated, leading to the inhibition of the pyruvate dehydrogenase (PDH) complex and a subsequent reduction in mitochondrial respiration.

By inhibiting PDK, DCA reactivates PDH, thereby shifting the cancer cell's metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[8] This metabolic reprogramming can lead to a decrease in lactate (B86563) production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis in cancer cells.

DCA_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive Pyruvate Dehydrogenase (PDH) (Inactive) PDH->PDH_inactive PDK (Phosphorylation) PDH_inactive->PDH PDP (Dephosphorylation) PDK Pyruvate Dehydrogenase Kinase (PDK) TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis DCA Dichloroacetate (DCA) DCA->PDK Inhibition

Mechanism of Dichloroacetate in Cancer Metabolism.

References

Application of Methyl Dichloroacetate in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dichloroacetate (B87207) is a versatile chemical intermediate widely employed in the synthesis of various active pharmaceutical ingredients (APIs). Its dichloroacetyl moiety serves as a key building block for the construction of complex molecular architectures found in several classes of antibiotics. This document provides detailed application notes and protocols for the use of methyl dichloroacetate in the synthesis of prominent pharmaceuticals, including the broad-spectrum antibiotic chloramphenicol (B1208) and its analogues, thiamphenicol (B1682257) and florfenicol (B1672845).

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in acylation reactions, where it introduces a dichloroacetyl group onto an amine. This chemical transformation is a critical step in the synthesis of a class of antibiotics known as amphenicols.

Synthesis of Amphenicol Antibiotics

The amphenicol class of antibiotics, which includes chloramphenicol, thiamphenicol, and florfenicol, is characterized by a core structure featuring a dichloroacetamide group. This functional group is essential for their antibacterial activity, which involves the inhibition of protein synthesis in bacteria. This compound serves as the acylating agent to introduce this crucial dichloroacetyl moiety onto the amine precursor of these antibiotics.

Quantitative Data for Amphenicol Synthesis using this compound

The following table summarizes the quantitative data for the synthesis of chloramphenicol, thiamphenicol, and florfenicol, focusing on the key acylation step involving this compound.

PharmaceuticalPrecursorReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Chloramphenicol (1R,2R)-2-amino-1-phenyl-1,3-propanediolThis compound100-110293[1]
Chloramphenicol D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediolThis compound90378[2]
Thiamphenicol D-threo-1-p-methylmercaptophenyl-2-aminopropane-1,3-diolThis compound, Methanol501Not Specified[3]
Florfenicol (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanolThis compound, Methanol60-65 (Reflux)18Not Specified[4]
Florfenicol (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanolThis compound, Methanol, TriethylamineRoom Temperature18Not Specified[4]

Experimental Protocols

Synthesis of Chloramphenicol

This protocol describes the synthesis of chloramphenicol from (1R,2R)-2-amino-1-phenyl-1,3-propanediol, followed by nitration.

Step 1: Dichloroacetylation

  • To a single-port flask, add 4.0 g (24 mmol) of (1R,2R)-2-amino-1-phenyl-1,3-propanediol.

  • Add 40 mL (0.4 mol) of this compound to the flask.

  • Stir the reaction mixture at 100-110 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess this compound.

  • The resulting solid, (1R,2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, can be purified by recrystallization from a mixed solvent of ethyl acetate (B1210297) and n-hexane. This step typically yields around 6.0 g (93%) of the product.[1]

Step 2: Nitration

The intermediate from Step 1 is then subjected to nitration to introduce the nitro group onto the phenyl ring, yielding chloramphenicol. This step is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures.

Synthesis of Florfenicol

This protocol outlines the N-acylation of the fluoro-amine precursor to yield florfenicol.

  • In a suitable reaction vessel, dissolve 5 g (0.02 moles) of (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol in 50 ml of methanol.

  • Add 14.5 g (0.10 moles) of this compound to the solution.

  • Heat the mixture to reflux at 60-65 °C for 18 hours.

  • Upon completion of the reaction, distill off the methanol.

  • To the residue, add 25 ml of toluene (B28343) and 5 ml of water.

  • Filter the precipitated product and wash it with 20 ml of methylene (B1212753) chloride.

  • Crystallize the crude product from a 5:1 mixture of 2-propanol and water to obtain 5 g of florfenicol with 99% purity as determined by HPLC.[4]

Visualizations

Experimental Workflow: Synthesis of Chloramphenicol

Chloramphenicol_Synthesis cluster_step1 Step 1: Dichloroacetylation cluster_step2 Step 2: Nitration A (1R,2R)-2-amino-1-phenyl- 1,3-propanediol C Reaction at 100-110°C, 2h A->C B This compound B->C D (1R,2R)-2-dichloroacetamido- 1-phenyl-1,3-propanediol C->D Yield: 93% E (1R,2R)-2-dichloroacetamido- 1-phenyl-1,3-propanediol G Nitration Reaction E->G F Nitrating Agent (HNO3/H2SO4) F->G H Chloramphenicol G->H

Caption: Synthetic workflow for Chloramphenicol.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Antibiotic_Mechanism cluster_ribosome Bacterial 70S Ribosome Ribosome 50S Subunit PTC Peptidyl Transferase Center (PTC) (A-site and P-site) Ribosome->PTC ExitTunnel Nascent Peptide Exit Tunnel PTC->ExitTunnel PeptideBond Peptide Bond Formation PTC->PeptideBond Inhibits Peptidyl Transferase Activity tRNA Aminoacyl-tRNA tRNA->PeptideBond Enters A-site NascentPeptide Growing Polypeptide Chain PeptideBond->NascentPeptide Elongation Amphenicol Amphenicol Antibiotic (Chloramphenicol, etc.) Amphenicol->PTC Binds to 50S subunit at PTC

Caption: Mechanism of amphenicol antibiotics.

The amphenicol antibiotics, synthesized using this compound, function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[2][4][5] This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids.[2][4] By interfering with this process, the elongation of the nascent polypeptide chain is halted, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[2][4]

References

Application Notes and Protocols for In Vitro Studies with Methyl Dichloroacetate (MDCA/DCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl dichloroacetate (B87207) (MDCA), commonly referred to as dichloroacetate (DCA), for in vitro cancer cell line studies. This document details the compound's mechanism of action, summarizes its effects on various cancer cell lines, and provides detailed protocols for key experiments.

Introduction

Dichloroacetate is a small molecule that has garnered significant interest as a potential anti-cancer agent due to its ability to reprogram cellular metabolism.[1][2][3][4] Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[4][5] DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that is often overexpressed in cancer cells.[2][6][7][8][9] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, which in turn facilitates the conversion of pyruvate to acetyl-CoA, shifting glucose metabolism from glycolysis to oxidative phosphorylation within the mitochondria.[1][2][6][8][10] This metabolic shift can lead to decreased lactate (B86563) production, increased reactive oxygen species (ROS), and ultimately, apoptosis and reduced proliferation in cancer cells.[1][2][11]

Mechanism of Action

DCA's primary molecular target is Pyruvate Dehydrogenase Kinase (PDK).[2][6][7][8][9]

  • PDK Inhibition: In cancer cells, PDK is often upregulated, leading to the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex.[6] DCA, as a structural analog of pyruvate, inhibits PDK.[12]

  • PDH Activation: Inhibition of PDK by DCA prevents the phosphorylation of PDH, thereby keeping it in its active state.[4][8]

  • Metabolic Shift: Active PDH converts pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle in the mitochondria for oxidative phosphorylation.[6][10] This effectively reverses the Warburg effect, shifting metabolism from cytoplasmic glycolysis towards mitochondrial glucose oxidation.[2][10]

  • Downstream Effects: This metabolic reprogramming leads to several downstream effects that are detrimental to cancer cells, including:

    • Increased production of Reactive Oxygen Species (ROS).[1][5]

    • Decreased mitochondrial membrane potential.[1][13]

    • Induction of apoptosis (programmed cell death).[1][2][7][14]

    • Inhibition of cell proliferation.[2][15]

    • Reduction in lactate production.[1][6][15]

Data Presentation: Effects of DCA on Cancer Cell Lines

The following tables summarize the quantitative effects of DCA treatment on various cancer cell lines as reported in the literature.

Table 1: Effect of DCA on Cancer Cell Viability and Proliferation

Cell LineCancer TypeDCA ConcentrationIncubation TimeEffect on Viability/ProliferationReference
MCF-7Breast Cancer1-5 mM4 days60-80% decrease in cell number[15]
T-47DBreast Cancer1-5 mM4 days60-80% decrease in cell number[15]
13762 MATRat Mammary Adenocarcinoma5 mM4 days68 ± 5% decrease in cell number[15]
4T1Breast CancerNot specified4 daysInsensitive[15]
MCF-10ANon-cancerous breastNot specified4 daysNo effect[15]
AN3CAEndometrial Cancer10 mM40 hours~40% decrease in viability[13]
IshikawaEndometrial Cancer10 mM40 hours~75% decrease in viability[13]
RL95-2Endometrial Cancer10 mM40 hours~60% decrease in viability[13]
SKUT1BEndometrial Cancer10 mM40 hours~15% decrease in viability[13]
U-87Glioblastoma10 mM (with 5 mM Metformin)48 hours60% ± 1.5% inhibition of cell viability[16]
U-87Glioblastoma20 mM (with 10 mM Metformin)48 hours85% ± 0.87% inhibition of cell viability[16]
BT474Breast CancerIC50: 20-30 mMNot specifiedIncreased cell kill[7]
MCF-7Breast CancerIC50: 20-30 mMNot specifiedIncreased cell kill[7]

Table 2: Effect of DCA on Apoptosis and Metabolism

Cell LineCancer TypeDCA ConcentrationIncubation TimeApoptotic/Metabolic EffectReference
13762 MATRat Mammary Adenocarcinoma5 mM3 hours15% increase in caspase 3/7 activity[15]
13762 MATRat Mammary Adenocarcinoma5 mM24 hoursNo significant increase in apoptosis (Annexin V/PI)[15]
13762 MATRat Mammary Adenocarcinoma5 mM12 hours16.3 ± 5.3% decrease in extracellular lactate[15]
13762 MATRat Mammary Adenocarcinoma5 mM30 minutes18 ± 3% increase in total ATP levels[15]
U-87Glioblastoma10 mM (with 5 mM Metformin)48 hoursSynergistic induction of apoptosis[16][17]
BT474Breast CancerIC50Not specifiedIncreased apoptosis (Flow cytometry)[7]
MCF-7Breast CancerIC50Not specifiedIncreased apoptosis (Flow cytometry)[7]
IshikawaEndometrial Cancer10 mM40 hoursInduction of apoptosis[13]
RL95-2Endometrial Cancer10 mM40 hoursInduction of apoptosis[13]
KLEEndometrial Cancer10 mM40 hoursInduction of apoptosis[13]
AN3CAEndometrial Cancer10 mM40 hoursInduction of apoptosis[13]
SKUT1BEndometrial Cancer10 mM40 hoursInduction of apoptosis[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and DCA Treatment
  • Cell Culture:

    • Maintain the desired cancer cell line in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells regularly upon reaching confluence to maintain exponential growth.

  • DCA Preparation:

    • Prepare a stock solution of sodium dichloroacetate (Sigma-Aldrich) in sterile distilled water or cell culture medium.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare working concentrations by diluting the stock solution in the complete cell culture medium.

  • DCA Treatment:

    • Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density and allow them to adhere overnight.

    • Remove the existing medium and replace it with fresh medium containing the desired concentrations of DCA (e.g., 1-20 mM).[7][15]

    • Include a vehicle control group (medium without DCA).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer treatments, it is advisable to renew the media and DCA daily.[15]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[18]

  • DCA Treatment: Treat cells with various concentrations of DCA as described in Protocol 1 and incubate for the desired duration.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.[18][19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with DCA as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Extracellular Lactate Assay

This protocol measures the concentration of lactate in the cell culture medium.

  • Sample Collection: After treating the cells with DCA for the desired time, collect the cell culture medium from each well.

  • Sample Preparation: Centrifuge the collected medium to remove any detached cells or debris.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., Eton Bioscience) or a biochemical analyzer.[6] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization: Normalize the lactate levels to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.

Protocol 5: Western Blot Analysis for PDK and PDH Phosphorylation

This protocol is used to assess the protein levels of PDK and the phosphorylation status of the PDH complex.

  • Protein Extraction: After DCA treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PDK isoforms (e.g., PDK1, PDK2) and phosphorylated PDH (p-PDH) overnight at 4°C. Also, use an antibody for total PDH and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in the p-PDH/total PDH ratio indicates PDH activation.

Mandatory Visualizations

G cluster_0 Cytoplasm cluster_1 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate->Pyruvate_mito PDK PDK PDH_inactive PDH (inactive) (Phosphorylated) PDK->PDH_inactive Inactivates by Phosphorylation PDH_active PDH (active) (Dephosphorylated) PDH_inactive->PDH_active DCA prevents inactivation AcetylCoA Acetyl-CoA PDH_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP ATP OxPhos->ATP ROS ROS OxPhos->ROS MDCA Methyl Dichloroacetate (DCA) MDCA->PDK Inhibits Pyruvate_mito->PDH_active

Caption: Mechanism of action of this compound (DCA) in cancer cells.

G cluster_assays 4. Downstream Assays start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture seeding 2. Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->seeding treatment 3. DCA Treatment (Varying concentrations and time points) seeding->treatment viability Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Apoptosis (e.g., Annexin V/PI Staining) treatment->apoptosis metabolism Metabolic Analysis (e.g., Lactate Assay) treatment->metabolism protein Protein Analysis (e.g., Western Blot) treatment->protein analysis 5. Data Analysis and Interpretation viability->analysis apoptosis->analysis metabolism->analysis protein->analysis end End analysis->end

Caption: General experimental workflow for in vitro DCA studies.

G cluster_metabolic Metabolic Reprogramming cluster_cellular Cellular Outcomes DCA_Treatment DCA Treatment PDK_Inhibition PDK Inhibition DCA_Treatment->PDK_Inhibition PDH_Activation PDH Activation PDK_Inhibition->PDH_Activation Glycolysis_Decrease ↓ Glycolysis PDH_Activation->Glycolysis_Decrease OxPhos_Increase ↑ Oxidative Phosphorylation PDH_Activation->OxPhos_Increase Lactate_Decrease ↓ Lactate Production Glycolysis_Decrease->Lactate_Decrease Proliferation_Inhibition Inhibition of Proliferation Glycolysis_Decrease->Proliferation_Inhibition ROS_Increase ↑ ROS Production OxPhos_Increase->ROS_Increase Apoptosis_Induction Induction of Apoptosis ROS_Increase->Apoptosis_Induction

Caption: Logical relationship of DCA's effects on cancer cells.

References

Application Notes and Protocols for Testing Methyl Dichloroacetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of methyl dichloroacetate (B87207) (MDCA), a pro-drug of dichloroacetate (DCA), for its potential as an anti-cancer therapeutic. The protocols detailed herein are designed to assess the efficacy of MDCA by examining its effects on cancer cell metabolism, proliferation, and apoptosis. Methodologies for both in vitro and in vivo experimental setups are provided, along with templates for data presentation to facilitate clear and comparative analysis.

Introduction

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1][2] This metabolic shift is characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen.[1][3] Dichloroacetate (DCA), the active metabolite of methyl dichloroacetate, is an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[4][5] PDK inactivates the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[6][7] By inhibiting PDK, DCA reactivates PDH, thereby promoting the conversion of pyruvate to acetyl-CoA and shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.[4][8] This metabolic reprogramming can lead to decreased proliferation, induction of apoptosis, and a reduction in tumor growth, making MDCA a promising candidate for cancer therapy.[9][10][11]

These application notes provide detailed protocols to test the hypothesis that MDCA, through its conversion to DCA, effectively reverses the Warburg effect and inhibits cancer cell growth. The following sections describe key experiments to evaluate the efficacy of MDCA, including assessments of cell viability, lactate production, apoptosis, and in vivo tumor growth inhibition.

Key Signaling Pathway and Experimental Workflow

The primary mechanism of action of DCA is the inhibition of Pyruvate Dehydrogenase Kinase (PDK), which leads to the reactivation of the Pyruvate Dehydrogenase (PDH) complex. This shifts the metabolic pathway from glycolysis to oxidative phosphorylation.

cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH PDH Complex (Active) PDH_inactive PDH Complex (Inactive) PDH->PDH_inactive Phosphorylation PDH_inactive->PDH Dephosphorylation PDK PDK PDK->PDH Inhibits TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA MDCA Methyl Dichloroacetate DCA Dichloroacetate (DCA) MDCA->DCA Metabolism DCA->PDK Inhibits

Caption: Mechanism of this compound Action.

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines B Treat with MDCA (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Lactate Production Assay B->D E Apoptosis Assay (Flow Cytometry) B->E J Data Analysis & Conclusion E->J F Xenograft Mouse Model G Treat with MDCA F->G H Monitor Tumor Growth G->H I Examine Tumors (Immunohistochemistry) H->I I->J

Caption: Experimental Workflow for MDCA Efficacy Testing.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the effect of MDCA on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MDCA)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Prepare serial dilutions of MDCA in complete culture medium.

  • Remove the existing medium and treat the cells with various concentrations of MDCA. Include a vehicle control (medium with the solvent used for MDCA).

  • Incubate the plate for 24, 48, or 72 hours.[13]

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

Data Presentation:

MDCA Concentration (mM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle)100
0.1
1
10
50
100
Lactate Production Assay

This assay quantifies the effect of MDCA on the rate of glycolysis by measuring lactate secretion into the culture medium.[12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MDCA)

  • Lactate Assay Kit (or reagents for enzymatic conversion of lactate to a detectable product)[15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of MDCA for 24 hours.

  • Collect the culture medium from each well.[12]

  • Deproteinize the samples if necessary, using a 10 kDa molecular weight cut-off spin filter.[12]

  • Perform the lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[16]

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the lactate concentration to the cell number or total protein content in each well.[12]

Data Presentation:

MDCA Concentration (mM)Lactate Concentration (nmol/10^6 cells) (Mean ± SD)% Lactate Production
0 (Vehicle)100
0.1
1
10
50
100
Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by MDCA using flow cytometry.[13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MDCA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with MDCA for 24 or 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[13]

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

  • Incubate in the dark at room temperature for 15 minutes.[13]

  • Analyze the cells by flow cytometry within one hour.[13] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[17]

Data Presentation:

MDCA Concentration (mM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle)
1
10
50
In Vivo Xenograft Model

This protocol evaluates the in vivo efficacy of MDCA in a tumor xenograft mouse model.[18][19][20]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)[21]

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (MDCA)

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.[21]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer MDCA (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SD)Day X Tumor Volume (mm³) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control0
MDCA (Dose 1)
MDCA (Dose 2)

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical assessment of this compound's anti-cancer efficacy. By systematically evaluating its impact on cell viability, metabolism, and apoptosis, both in vitro and in vivo, researchers can generate the comprehensive data necessary to support further development of MDCA as a potential cancer therapeutic. The provided templates for data presentation and pathway diagrams are intended to facilitate clear communication of findings within the scientific community.

References

Application Notes and Protocols for the Quantification of Methyl Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dichloroacetate (B87207) (MDCA) is the methyl ester of dichloroacetic acid (DCA), a compound investigated for various therapeutic applications. Accurate and precise quantification of MDCA in biological and pharmaceutical samples is critical for research, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of MDCA using gas chromatography-mass spectrometry (GC-MS), a widely used and robust analytical technique. The protocols are designed to be adaptable to various sample matrices with appropriate validation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like methyl dichloroacetate. It offers high sensitivity and selectivity, enabling accurate quantification even in complex matrices. The methodology often involves a derivatization step to convert the parent compound, dichloroacetic acid (DCA), into its more volatile methyl ester, MDCA, which is then analyzed.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical GC-MS method for the quantification of dichloroacetate (as its methyl ester, MDCA) in human plasma.

ParameterValueReference
Quantitation Limits0.3 - 1.5 µM[1]
Linearity (r²)0.9882 - 0.9996[1]
Coefficient of Variation0.3 - 14.5%[1]
Bias-16.3% to 18.7%[1]
Total Recovery46.9% - 78.5%[1]

Experimental Protocols

Protocol 1: Quantification of Dichloroacetate in Human Plasma by GC-MS (via Methyl Ester Derivatization)

This protocol details the analysis of dichloroacetate (DCA) and its metabolites from human plasma by converting them to their methyl esters, including this compound.[1]

1. Materials and Reagents

  • Human plasma samples

  • Dichloroacetic acid (DCA) standard

  • 13C-labeled DCA internal standard

  • 12% Boron trifluoride-methanol complex (BF3-Methanol)

  • Methylene (B1212753) chloride (Dichloromethane), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined screw caps

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation and Derivatization

  • Sample Collection: Collect blood samples from subjects at various time points and process to obtain plasma.

  • Aliquoting: To a glass centrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add the internal standard (e.g., 1,2-[¹³C]DCA) to each sample, standard, and QC.[2]

  • Derivatization: Add 500 µL of 12% BF3-Methanol complex to each tube.[1][2]

  • Incubation: Tightly cap the tubes and incubate at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: After incubation, cool the tubes to room temperature.

3. Extraction

  • Solvent Addition: Add 1 mL of methylene chloride to each tube.[1][2]

  • Extraction: Vortex the tubes for 1 minute to extract the methyl esters.

  • Centrifugation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the lower organic layer (methylene chloride) to a clean glass tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.

  • Transfer: Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: Zebron ZB-5 column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[2]

  • Injector Temperature: 250°C

  • Injection Volume: 1-2 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound (e.g., m/z 83, 85, 111, 113) and the internal standard.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the MDCA standard to the peak area of the internal standard against the concentration of the standards.

  • Use linear regression to fit the calibration curve.

  • Quantify the amount of MDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is bf3 Add 12% BF3-Methanol (500 µL) is->bf3 incubate Incubate at 60°C for 30 min bf3->incubate ch2cl2 Add Methylene Chloride (1 mL) incubate->ch2cl2 vortex Vortex for 1 min ch2cl2->vortex centrifuge Centrifuge at 2000 x g vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate under Nitrogen dry->evaporate transfer Transfer to GC Vial evaporate->transfer gcms GC-MS Analysis transfer->gcms

Caption: Workflow for MDCA quantification in plasma.

Alternative and Complementary Methods

While GC-MS is a powerful technique, other methods can also be employed for the analysis of dichloroacetic acid and its esters.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the simultaneous detection of DCA and its metabolites. These methods may use an anion-exchange column with a conductivity detector, requiring minimal sample preparation.[3] For increased sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Derivatization for HPLC: For UV detection in HPLC, DCA can be derivatized with a chromophoric agent like 1-naphthylamine.[4]

  • Direct GC Analysis: While less common for biological matrices due to the polarity of the parent acid, direct analysis of MDCA in simpler matrices can be performed without derivatization if MDCA is the starting analyte.

Method Validation Considerations

For use in regulated environments, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

logical_relationship cluster_analyte Analyte & Method cluster_technique Analytical Techniques cluster_detection Detection Methods MDCA This compound (MDCA) GCMS GC-MS MDCA->GCMS DCA Dichloroacetic Acid (DCA) DCA->MDCA Derivatization (Esterification) HPLC HPLC DCA->HPLC MS Mass Spectrometry GCMS->MS Conductivity Conductivity HPLC->Conductivity UV UV-Vis HPLC->UV Requires Derivatization

Caption: Analytical approaches for MDCA and DCA.

References

Application Notes and Protocols for Safe Handling of Methyl Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with methyl dichloroacetate (B87207). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

Methyl dichloroacetate is a colorless liquid with an ethereal odor.[1] It is combustible and corrosive to metals and tissues.[1][2] Understanding its physical properties is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄Cl₂O₂[3]
Molecular Weight 142.97 g/mol [1]
Appearance Colorless liquid[1]
Odor Ethereal[1]
Boiling Point 143 °C (289 °F) at 760 mmHg[1][2]
Melting Point -52 °C (-62 °F)[1][2]
Flash Point 80 °C (176 °F)[1][4]
Density 1.381 g/mL at 25 °C[2]
Vapor Pressure 4.5 mmHg[1]
Solubility Limited solubility in water. Soluble in organic solvents like ether and chloroform.[2][3]

Hazard Identification and Toxicity

This compound is a hazardous substance that can cause severe health effects. It is crucial to understand its toxicity to handle it safely.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Inhalation H332: Harmful if inhaledGHS07 (Warning)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Warning)
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationGHS07 (Warning)
Specific Target Organ Toxicity H335: May cause respiratory irritationGHS07 (Warning)
Flammable Liquids H227: Combustible liquidNo Pictogram

Source:[1][2][5][6]

Health Hazards:

  • Inhalation: Harmful if inhaled, causing burning sensations, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[2][4] It can be destructive to the nose, throat, and upper respiratory tract.[2][4]

  • Skin Contact: Causes skin irritation and potential burns.[1] It is toxic if it comes into contact with skin.

  • Eye Contact: Causes serious eye irritation and is extremely destructive to the eyes.[1][2][4]

  • Ingestion: Toxic if swallowed.

  • Chronic Exposure: Suspected of causing genetic defects. Dichloroacetate (a related compound) has been linked to reversible neuropathic toxicity in clinical trials.[7][8]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield (minimum 8 inches).[1][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[1] Full protective clothing should be worn when there is a risk of splashing.[9]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] If ventilation is inadequate or for spill response, a self-contained breathing apparatus (SCBA) is required.[1][9]

3.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[12]

3.3. Handling Procedures

  • Read the Safety Data Sheet (SDS) thoroughly before use.[5]

  • Avoid contact with skin, eyes, and clothing.[5][10]

  • Do not breathe vapors or mist.[5][10]

  • Use only non-sparking tools and ground all equipment when handling the product to prevent static discharge.[4][13]

  • Keep away from heat, sparks, and open flames.[5][13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[5]

3.4. Storage Procedures

  • Store in a cool, dry, and well-ventilated place.[5][10]

  • Keep containers tightly closed to prevent leakage.[5][10]

  • Store locked up, accessible only to authorized personnel.[5][10]

  • Keep away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[5][12]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

4.1. First Aid Measures

Table 3: First Aid for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

4.2. Spill and Leak Procedures

  • Small Spills:

    • Evacuate non-essential personnel from the area.[12]

    • Wear appropriate PPE, including respiratory protection.[10]

    • Eliminate all ignition sources.[4][12]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[12][13]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.[12]

  • Large Spills:

    • Immediately evacuate the area and activate the emergency response system.

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[4]

    • Follow the institution's emergency response plan.

4.3. Firefighting Measures

  • This compound is a combustible liquid.[1]

  • Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[4][11]

  • Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.[4]

  • Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and phosgene.[1][4][5][10]

  • Protective Equipment: Firefighters should wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[9]

  • Containers may explode when heated.[1] Use water spray to cool fire-exposed containers.[12]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or the environment.[10]

Visualized Workflows and Protocols

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Dispense Chemical c->d Begin Work e Perform Experiment d->e f Close Container e->f g Decontaminate Workspace f->g Complete Work h Dispose of Waste g->h i Doff & Store PPE h->i

A workflow for the safe handling of this compound.

Diagram 2: Emergency Response for this compound Spill

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Absorbent ignite->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

References

Application Notes and Protocols: Dichloroacetate in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest as a potential anti-cancer agent. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial oxidative phosphorylation.[1][2] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and ultimately, induction of apoptosis in cancer cells.[3][4]

A growing body of preclinical evidence suggests that DCA can act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy, overcoming drug resistance, and allowing for reduced dosages to minimize toxicity.[1] These application notes provide an overview of the combination of DCA with key classes of chemotherapeutics, summarize preclinical data, and offer detailed protocols for relevant experiments.

Mechanism of Action: DCA's Metabolic Switch

Cancer cells predominantly rely on glycolysis for energy production, even in the presence of oxygen. This metabolic phenotype is associated with resistance to apoptosis.[2] DCA disrupts this by inhibiting PDK, the enzyme that phosphorylates and inactivates the PDH complex. The reactivation of PDH shunts pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5] This metabolic shift has several anti-cancer consequences:

  • Increased ROS Production: Enhanced mitochondrial respiration leads to an increase in ROS, which can damage cellular components and trigger apoptosis.[3]

  • Restoration of Apoptosis: The normalization of mitochondrial function helps to restore suppressed apoptotic pathways.[4][5]

  • Altered Tumor Microenvironment: By reducing lactate production, DCA can increase the pH of the tumor microenvironment.[2]

Below is a diagram illustrating the primary mechanism of action of Dichloroacetate.

DCA_Mechanism cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis DCA Dichloroacetate (DCA) Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH PDH (Active) PDH_inactive PDH-P (Inactive) PDH->PDH_inactive Phosphorylation PDK PDK PDK->PDH Inhibits PDH_inactive->PDH Dephosphorylation AcetylCoA Acetyl-CoA TCA TCA Cycle & OxPhos AcetylCoA->TCA ROS ↑ ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis Pyruvate_mito->PDH Activates DCA->PDK Inhibits MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with DCA and/or Chemotherapy Agent incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 add_dmso 7. Add DMSO to dissolve formazan incubate3->add_dmso read 8. Read Absorbance (570 nm) add_dmso->read analyze 9. Analyze Data (Cell Viability, CI) read->analyze end End analyze->end Signaling_Pathway DCA DCA PDK PDK DCA->PDK inhibits PI3K_AKT PI3K/AKT DCA->PI3K_AKT activates Chemo Chemotherapy (e.g., Paclitaxel) Autophagy Autophagy (Cell Survival) Chemo->Autophagy induces Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis induces mTOR mTOR PI3K_AKT->mTOR mTOR->Autophagy inhibits Autophagy->Apoptosis inhibits

References

Application Notes and Protocols for Intravenous Dichloroacetate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in the scientific community for its potential therapeutic applications. By shifting cellular metabolism from glycolysis towards oxidative phosphorylation, DCA has been investigated in the context of various diseases, including cancer and metabolic disorders.[1][2] These application notes provide a comprehensive overview of the intravenous (IV) administration of sodium dichloroacetate, including detailed protocols, quantitative data, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of intravenously administered dichloroacetate based on findings from human studies.

Table 1: Pharmacokinetic Parameters of Intravenous Dichloroacetate in Humans
ParameterValueDose and ConditionsCitation
Bioavailability 100%Intravenous administration[3]
Half-life (t½) Initial Dose: ~1 hourRepeated Doses: Increases significantly (e.g., >9 hours)50 mg/kg[4][5]
Initial Dose: 63.3 min (mean) Final Dose (after 5 doses): 374.0 min (mean)Repeated 50 mg/kg doses at 2-hour intervals[1]
Volume of Distribution (Vd) 0.30 L/kg (mean)Single and multiple doses[1]
0.535 L/kgIn children, after repeated dosing[6]
Clearance (CL) Decreases with repeated dosing≥35 mg/kg[4][7]
Anhepatic phase: 0.0 ml/kg/min Neohepatic phase: 1.69 ml/kg/min40 mg/kg in liver transplant patients[8]
Peak Plasma Concentration (Cmax) Linearly related to dose up to 30 mg/kg1-50 mg/kg infused over 30 min[7]
Table 2: Pharmacodynamic Effects of Intravenous Dichloroacetate in Humans
ParameterEffectDose and ConditionsCitation
Blood Lactate (B86563) 20% reduction in peak blood lactate concentration50 mg/kg IV infusion before maximal cycle exercise[3]
75% decrease from baseline within 2 hours35 mg/kg IV infusion over 30 minutes[7]
Significantly lowered during submaximal exerciseProgressive exercise until exhaustion[2]
Blood Ammonia (B1221849) 15% reduction in peak blood ammonia concentration50 mg/kg IV infusion before maximal cycle exercise[3]
Pyruvate Dehydrogenase (PDH) Activity Increased activity in brain, liver, and muscleIntraperitoneal injection of 125 mg/kg in rats[9]
Glucose Oxidation Stimulated in astroglia100 µM in vitro[10]

Experimental Protocols

Preparation and Administration of Intravenous Dichloroacetate Solution

This protocol describes the preparation of a sodium dichloroacetate solution for intravenous infusion in a research setting. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

  • Sodium Dichloroacetate (lyophilized powder, sterile)

  • Sterile Water for Injection (SWFI)

  • 0.9% Sodium Chloride for Injection (Normal Saline) or Lactated Ringer's solution

  • Sterile syringes and needles

  • Sterile 0.22 µm syringe filter

  • Sterile, empty intravenous (IV) bag (e.g., 100 mL)

Protocol:

  • Reconstitution of Lyophilized Sodium Dichloroacetate:

    • Note: The following is an example. The exact volume of SWFI will depend on the amount of lyophilized DCA in the vial and the desired stock concentration.

    • From a hypothetical sterile vial containing 1 gram (1000 mg) of lyophilized sodium dichloroacetate, aseptically inject 10 mL of Sterile Water for Injection.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • This results in a stock solution with a concentration of 100 mg/mL.

  • Calculation of the Required Volume:

    • Determine the total dose of DCA required based on the subject's body weight and the desired dosage (e.g., 25 mg/kg).

    • For a 70 kg subject at a dose of 25 mg/kg, the total dose is 1750 mg.

    • Calculate the volume of the stock solution needed:

      • Volume (mL) = Total Dose (mg) / Stock Concentration (mg/mL)

      • Volume (mL) = 1750 mg / 100 mg/mL = 17.5 mL

  • Preparation of the Infusion Solution:

    • Aseptically withdraw the calculated volume (17.5 mL in this example) of the reconstituted DCA stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Inject the DCA solution through the filter into a 100 mL IV bag of 0.9% Sodium Chloride.[1]

    • Gently mix the contents of the IV bag.

  • Intravenous Administration:

    • The final infusion solution should be administered intravenously over a period of 20-60 minutes, as specified by the research protocol.[1][11]

    • The infusion rate can be calculated as follows:

      • Infusion Rate (mL/min) = Total Volume in IV bag (mL) / Infusion Time (min)

      • For a 100 mL bag infused over 30 minutes, the rate is approximately 3.33 mL/min.

Stability:

  • Dichloroacetate is heat labile in aqueous solutions. Therefore, heat sterilization should not be used.[12]

  • Solutions for injection should be prepared aseptically and sterilized by filtration.[12]

  • Prepared solutions are stable when stored at 4°C for at least four years.[12]

Monitoring of Pharmacodynamic Effects: Blood Lactate Measurement

Objective: To quantify the effect of intravenous DCA on blood lactate levels.

Procedure:

  • Sample Collection:

    • Collect venous or arterial blood samples at baseline (pre-infusion) and at specified time points post-infusion (e.g., 30, 60, 90, and 120 minutes).

    • Collect blood into tubes containing a glycolytic inhibitor (e.g., sodium fluoride/potassium oxalate) to prevent ex vivo lactate production.

    • Immediately place the samples on ice.

  • Sample Processing:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Lactate Assay:

    • Lactate concentrations can be measured using a variety of commercially available enzymatic assay kits or by using a blood gas analyzer.

    • Follow the manufacturer's instructions for the chosen assay kit. The general principle involves the enzymatic conversion of lactate to pyruvate, which is coupled to a reaction that produces a detectable signal (e.g., colorimetric or fluorometric).

Analysis of Pharmacokinetic Parameters: DCA Plasma Concentration

Objective: To determine the pharmacokinetic profile of intravenous DCA.

Procedure:

  • Sample Collection and Processing:

    • Follow the same procedure for blood collection and plasma separation as described for lactate measurement.

  • Quantification of DCA:

    • Plasma concentrations of DCA are typically measured using gas chromatography-tandem mass spectrometry (GC-MS).[13]

    • This method involves sample preparation (e.g., protein precipitation and derivatization), followed by chromatographic separation and mass spectrometric detection.

Mechanism of Action and Signaling Pathways

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK) . By inhibiting all four isoforms of PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC) .[14][15] This leads to the reactivation of PDC, a critical enzyme that catalyzes the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria.[16]

The reactivation of PDC by DCA initiates a cascade of downstream events:

  • Metabolic Shift: A shift from anaerobic glycolysis to glucose oxidation.[11]

  • Mitochondrial Effects: This leads to a decrease in the mitochondrial membrane potential, opening of mitochondrial transition pores, and an increase in the production of reactive oxygen species (ROS).[11]

  • Induction of Apoptosis: The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm activates the caspase cascade, leading to programmed cell death.[11]

  • Modulation of Signaling Pathways: DCA's effects are also mediated through the modulation of key signaling pathways, including:

    • HIF-1α: Hypoxia-inducible factor 1-alpha, a key regulator of the cellular response to hypoxia, is often upregulated in cancer cells and promotes glycolysis. DCA can lead to a decrease in HIF-1α signaling.[17]

    • p53: The tumor suppressor protein p53 can be activated downstream of DCA-induced mitochondrial changes, contributing to apoptosis.[17] The relationship between HIF-1α and p53 is complex, with evidence of both direct and indirect interactions that can influence cellular fate under hypoxic conditions.[13][18]

Signaling Pathway Diagram

DCA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDC Pyruvate Dehydrogenase Complex (PDC) AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Active TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS ↑ Reactive Oxygen Species (ROS) TCA->ROS CytochromeC Cytochrome c (release) TCA->CytochromeC Apoptosis Apoptosis ROS->Apoptosis p53 ↑ p53 Activation ROS->p53 CytochromeC->Apoptosis PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits (by phosphorylation) DCA Dichloroacetate (DCA) DCA->PDK Inhibits HIF1a ↓ HIF-1α Signaling DCA->HIF1a p53->Apoptosis

Caption: Dichloroacetate's mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Reconstitution Reconstitute Lyophilized Sodium Dichloroacetate with SWFI Dilution Dilute to Final Concentration in 0.9% NaCl Reconstitution->Dilution Filtration Sterile Filter (0.22 µm) Dilution->Filtration IV_Infusion Intravenous Infusion (20-60 minutes) Filtration->IV_Infusion Blood_Collection Collect Blood Samples (Baseline and Post-Infusion) IV_Infusion->Blood_Collection PK_Analysis Pharmacokinetic Analysis (GC-MS for DCA levels) Blood_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Lactate Assay, etc.) Blood_Collection->PD_Analysis

Caption: Experimental workflow for IV DCA studies.

References

Application Notes and Protocols for Long-term Dichloroacetate Administration in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of dichloroacetate (B87207) (DCA) in preclinical research models. This document includes a summary of quantitative data from various studies, detailed experimental protocols for key methodologies, and visualizations of the primary signaling pathway affected by DCA.

Data Presentation

The following tables summarize quantitative data from studies involving the long-term administration of DCA in various research models.

Table 1: Dichloroacetate (DCA) Dosage and Effects in Cancer Models

Animal ModelCancer TypeRoute of AdministrationDosage RangeDurationKey FindingsReference(s)
MouseMelanoma (B16-F10)Gavage25, 75, or 150 mg/kg/day10 daysSignificant reduction in tumor growth at all doses without systemic toxicity.[1]
MouseNeuroblastoma (SKNBE2 cells)Intragastric2.5 and 25 mg/kg/dose, 5 days/week4 weeksDose-dependent reduction in tumor volume (30% at 2.5 mg/kg, 55% at 25 mg/kg).[1]
RatMetastatic Breast Cancer (13762 MAT cells)Drinking Water0.75 g/L (approx. 86 mg/kg/day)14 daysInhibition of lung metastases.[2]
MouseGlioblastoma (GL-261)Not specified150 mg/kgNot specifiedSignificantly inhibited tumor growth and increased overall survival when combined with metformin.[3]
HumanRecurrent Malignant Brain TumorsOralDose range established for metabolic diseasesAverage of 75.5 daysFeasible and well-tolerated.[4][5][4][5]
HumanStage 4 Colon CancerOralNot specifiedNearly 4 yearsTumor stabilization with no serious toxicity.[6][6]
HumanMetastatic MelanomaOralNot specifiedOver 4 yearsTumor shrinkage and long-term disease stability.[2][2]

Table 2: Dichloroacetate (DCA) Dosage and Effects in Metabolic and Neurological Disorder Models

Animal ModelDisorder ModelRoute of AdministrationDosage RangeDurationKey FindingsReference(s)
RatDiabetesGavageNot specified3 weeksDecreased plasma fructosamine (B8680336) levels in ob/ob mice.[7][7]
RatHuntington's Disease (R6/2 and N171-82Q)Not specifiedNot specifiedNot specifiedIncreased survival, improved motor function, and attenuated striatal neuron atrophy.[8][8]
RatSeizurePer Oral (P.O.)100 mg/kgNot specifiedCo-administration with pyruvate (B1213749) had neuroprotective effects.[9][9]
MouseEndometriosisOral Gavage100 mg/kg/day7 daysReduced peritoneal fluid lactate (B86563) concentrations and lesion size.[10][10]
HumanCongenital Lactic AcidosisOral12.5 mg/kg/12h9.7 to 16.5 yearsGenerally well-tolerated and effective in maintaining normal blood lactate levels.[1][1]

Table 3: Toxicity Profile of Long-term Dichloroacetate (DCA) Administration

Animal ModelRoute of AdministrationDosage RangeDurationObserved ToxicitiesReference(s)
DogOral (gelatin capsules)12.5, 39.5, and 72 mg/kg/day90 daysHindlimb partial paralysis, vacuolization of myelinated white tracts, degeneration of testicular germinal epithelium, hepatic vacuolar change, and chronic hepatitis at higher doses.[11][12][11][12]
RatDrinking Water500 and 5000 ppm90 daysDecreased body weight gain, increased liver and kidney to body weight ratios, elevated alkaline phosphatase and alanine-aminotransferase.[13][13]
RatOral Gavage50-500 mg/kg/dayUp to 16 weeksInduced tactile allodynia and thermal hypoalgesia, nerve conduction slowing, and reduction of mean axonal caliber of peripheral nerve myelinated fibers.[14][15][14][15]
HumanOral25 mg/kg/day12 weeksReversible peripheral neuropathy, particularly in patients without the GSTZ1 EGT allele.[16][16]

Signaling Pathway

Dichloroacetate's primary mechanism of action involves the inhibition of Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the Pyruvate Dehydrogenase (PDH) complex. This shifts cellular metabolism from glycolysis towards oxidative phosphorylation.

DCA_Signaling_Pathway DCA Signaling Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Increased Apoptosis TCA_Cycle->Apoptosis PDH PDH Complex (Active) PDH_inactive PDH Complex (Inactive) PDH->PDH_inactive Phosphorylation PDH_inactive->PDH Dephosphorylation PDK PDK PDK->PDH Inhibits Warburg_Effect Warburg Effect (Aerobic Glycolysis) PDK->Warburg_Effect Promotes DCA Dichloroacetate (DCA) DCA->PDK Inhibits DCA->Apoptosis Proliferation Decreased Proliferation DCA->Proliferation Angiogenesis Decreased Angiogenesis (via HIF-1α inhibition) DCA->Angiogenesis Warburg_Effect->Proliferation Promotes

Caption: Dichloroacetate (DCA) inhibits Pyruvate Dehydrogenase Kinase (PDK), promoting oxidative phosphorylation.

Experimental Protocols

Preparation of Dichloroacetate (DCA) Solution for In Vivo Administration

A. Oral Gavage Solution

  • Materials:

    • Sodium Dichloroacetate (DCA) powder

    • Sterile water for injection or sterile phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Vortex mixer

    • 0.22 µm sterile syringe filter

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of DCA powder based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of DCA in 10 mL of sterile water.

    • Weigh the DCA powder accurately and transfer it to a sterile conical tube.

    • Add the appropriate volume of sterile water or PBS to the tube.

    • Vortex the solution until the DCA powder is completely dissolved.

    • To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

B. Drinking Water Solution

  • Materials:

    • Sodium Dichloroacetate (DCA) powder

    • Animal drinking water

    • Sterile water bottles

  • Procedure:

    • Calculate the amount of DCA needed to achieve the desired concentration in the drinking water (e.g., g/L).

    • Dissolve the calculated amount of DCA powder in a small volume of water first to ensure it is fully dissolved.

    • Add the concentrated DCA solution to the final volume of drinking water in the water bottles and mix well.

    • Prepare fresh DCA-containing drinking water at least twice a week to ensure stability.

    • Monitor water consumption to accurately calculate the daily dose received by the animals.

Long-term Oral Gavage Administration in Mice

Oral_Gavage_Workflow Oral Gavage Workflow start Start prep_dca Prepare DCA Solution (See Protocol 1A) start->prep_dca weigh_animal Weigh Animal prep_dca->weigh_animal calc_volume Calculate Dosing Volume (e.g., 10 mL/kg) weigh_animal->calc_volume restrain Restrain Mouse (Scruffing) calc_volume->restrain measure_needle Measure Gavage Needle Length (Nose to last rib) restrain->measure_needle insert_needle Gently Insert Gavage Needle into Esophagus measure_needle->insert_needle administer Slowly Administer DCA Solution insert_needle->administer remove_needle Carefully Remove Needle administer->remove_needle monitor Monitor Animal for Distress (5-10 minutes post-gavage) remove_needle->monitor daily_monitoring Daily Welfare Monitoring (See Protocol 6) monitor->daily_monitoring end End of Dosing Period daily_monitoring->end

Caption: A standardized workflow for the long-term oral gavage administration of DCA in mice.

  • Materials:

    • Prepared DCA solution

    • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[4]

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment.

    • Dosage Calculation: Weigh each mouse accurately before each dosing. Calculate the volume of the DCA solution to be administered based on the animal's weight and the desired dosage (e.g., mg/kg). A common gavage volume is up to 10 mL/kg.[4][17]

    • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[17]

    • Gavage Needle Insertion:

      • Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the last rib. Note the point on the needle that aligns with the nose.[4]

      • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[4][17]

    • Administration: Once the needle is correctly placed, slowly administer the DCA solution.

    • Needle Removal: Carefully and slowly remove the gavage needle.

    • Post-Gavage Monitoring: Monitor the animal for 5-10 minutes after gavage for any signs of distress, such as labored breathing or fluid from the nose.[4]

    • Frequency: Perform oral gavage at the frequency specified in the experimental design (e.g., daily, 5 days a week).

    • Long-term Monitoring: Throughout the study, conduct daily animal welfare assessments (see Protocol 6).

Western Blot Analysis of PDK, PDH, and HIF-1α
  • Materials:

    • Tumor or tissue samples

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-PDK1, anti-phospho-PDH, anti-PDH, anti-HIF-1α)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[18][19]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

    • SDS-PAGE and Transfer:

      • Denature equal amounts of protein by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (e.g., anti-PDK1, anti-phospho-PDH, anti-HIF-1α) overnight at 4°C.[18]

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

      • Wash the membrane three times with TBST.

    • Detection:

      • Apply ECL substrate to the membrane.

      • Capture the chemiluminescent signal using an imaging system.[19]

    • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or total PDH for phospho-PDH).

Immunohistochemistry (IHC) for HIF-1α
  • Materials:

    • Formalin-fixed, paraffin-embedded tissue sections

    • Xylene and ethanol (B145695) series for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

    • Pressure cooker or water bath for heat-induced epitope retrieval

    • Hydrogen peroxide (3%) to block endogenous peroxidase activity

    • Blocking serum (e.g., normal goat serum)

    • Primary antibody (anti-HIF-1α)

    • Biotinylated secondary antibody

    • Streptavidin-HRP complex

    • DAB substrate-chromogen system

    • Hematoxylin (B73222) for counterstaining

    • Mounting medium

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker with a target retrieval solution.[20]

    • Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Blocking: Block non-specific binding with a blocking serum for 30 minutes.

    • Primary Antibody Incubation: Incubate sections with the anti-HIF-1α primary antibody overnight at 4°C.[20]

    • Secondary Antibody and Detection:

      • Incubate with a biotinylated secondary antibody.

      • Incubate with streptavidin-HRP complex.

      • Visualize with DAB substrate, which produces a brown precipitate at the site of the antigen.[20]

    • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.

    • Analysis: Examine the slides under a microscope to assess the localization (nuclear) and intensity of HIF-1α staining.[6]

Blood Lactate Measurement
  • Materials:

    • Handheld lactate analyzer (e.g., Lactate Scout, Lactate Pro)

    • Lancets for tail vein puncture

    • Alcohol swabs

    • Gauze

  • Procedure:

    • Animal Restraint: Gently restrain the mouse.

    • Tail Preparation: Clean the tip of the tail with an alcohol swab and allow it to dry.

    • Blood Collection: Make a small puncture in the lateral tail vein using a sterile lancet to obtain a drop of blood.

    • Lactate Measurement: Apply the drop of blood to the lactate test strip according to the manufacturer's instructions for the handheld analyzer.[21][22]

    • Hemostasis: Apply gentle pressure to the puncture site with gauze to stop the bleeding.

    • Data Recording: Record the lactate concentration (mmol/L).

    • Timing: Collect blood samples at baseline (before DCA administration) and at specified time points throughout the long-term study to monitor changes in systemic lactate levels.

Animal Welfare Monitoring Protocol
  • Frequency: All animals must be monitored at least once daily, including weekends and public holidays.[23] The frequency should be increased if animals show signs of morbidity.[23][24]

  • Parameters to Assess:

    • General Appearance: Posture (hunched), coat condition (piloerection), activity level (lethargy).

    • Body Weight: Measure body weight at least twice a week. A weight loss of more than 15-20% from baseline is a common humane endpoint.[24]

    • Food and Water Intake: Monitor for any significant changes.

    • Neurological Signs (especially for DCA studies):

      • Gait abnormalities (ataxia, limb weakness).[25]

      • Tremors.[25]

      • Hindlimb paralysis.[11]

    • Signs of Pain or Distress: Squinted eyes, labored breathing, social isolation.

  • Scoring System: Implement a clinical scoring sheet to objectively assess animal welfare. Assign scores to different parameters, and establish intervention points and humane endpoints based on the cumulative score.

  • Record Keeping: Maintain detailed records of all monitoring, including observations, body weights, and any interventions.[26]

  • Humane Endpoints: Clearly define humane endpoints in the animal use protocol before the study begins. Common endpoints include significant weight loss, severe neurological impairment, inability to access food or water, and moribund state.[13] Immediate euthanasia is required if an animal reaches a humane endpoint.

References

Application Notes and Protocols for Methyl Dichloroacetate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dichloroacetate (B87207) (MDCA) is a crucial reference standard in analytical chemistry, particularly for the quantification of dichloroacetic acid (DCA) and its metabolites. Dichloroacetic acid is an investigational drug for various metabolic disorders and a common environmental contaminant, making its accurate measurement in biological and environmental matrices essential. These application notes provide detailed protocols for the use of methyl dichloroacetate as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Physicochemical Data of this compound Reference Standard

A high-purity, well-characterized reference standard is fundamental for accurate and reproducible analytical measurements. The physical and chemical properties of a typical this compound reference standard are summarized below.

PropertyValue
Chemical Formula C₃H₄Cl₂O₂
Molecular Weight 142.97 g/mol
CAS Number 116-54-1
Appearance Colorless Liquid
Purity (Typical) ≥99%
Boiling Point 143 °C
Melting Point -52 °C
Density 1.381 g/mL at 25 °C

Analytical Applications and Protocols

This compound is primarily used as a reference standard for the quantification of dichloroacetic acid, which is often derivatized to its more volatile methyl ester prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of acidic analytes like dichloroacetic acid, derivatization to their corresponding methyl esters, such as this compound, is a common practice to improve chromatographic performance and sensitivity.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis s_start Biological or Environmental Sample s_extract Liquid-Liquid Extraction of DCA s_start->s_extract s_deriv Derivatization to this compound s_extract->s_deriv a_inject Injection into GC-MS s_deriv->a_inject a_sep Chromatographic Separation a_inject->a_sep a_detect Mass Spectrometric Detection a_sep->a_detect d_quant Quantification against MDCA Standard a_detect->d_quant d_result Final Concentration of DCA d_quant->d_result

GC-MS analysis workflow for DCA.

Protocol for Derivatization and GC-MS Analysis of Dichloroacetic Acid

This protocol is adapted from methods for the analysis of haloacetic acids in water samples.[1]

1. Sample Preparation and Derivatization: a. To 20 mL of the aqueous sample, add 2 mg of ammonium (B1175870) chloride. b. Spike the sample with a known concentration of an internal standard if required. c. Adjust the pH of the solution to <0.5 with concentrated sulfuric acid. d. Immediately add 8 g of sodium sulfate (B86663) and dissolve. e. Add 2 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes. Allow the phases to separate. f. Transfer approximately 1.5 mL of the MTBE layer to a reaction vial. g. Add 0.5 mL of 10% sulfuric acid in methanol. h. Cap the vial and heat at 50 °C for 2.5 hours in a heating block. i. Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution and vortexing. j. Transfer an aliquot of the organic layer to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC Column TG-5SilMS (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Splitless mode at 200 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 35 °C for 1 min, ramp at 5 °C/min to 43 °C, then ramp at 10 °C/min to 150 °C and hold for 2 min.[2]
Transfer Line Temp. 270 °C[2]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) or Full Scan (m/z 50-200)

3. Quantification: a. Prepare a calibration curve using this compound reference standards of known concentrations. b. The concentration of dichloroacetic acid in the original sample is determined by comparing the peak area of the derivatized analyte to the calibration curve.

Quantitative Data for GC-MS Analysis

The following table summarizes typical performance data for the analysis of haloacetic acids (as methyl esters) by GC-MS.

ParameterValue
Linear Range 5 - 100 µg/L
Limit of Detection (LOD) 0.02 - 0.4 µg/L[3]
Limit of Quantification (LOQ) 0.07 - 1.2 µg/L
Relative Standard Deviation (RSD) < 10%
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the direct analysis of dichloroacetic acid, or for the analysis of its methyl ester. The following protocol outlines a general approach for the analysis of this compound.

Protocol for HPLC-UV Analysis of this compound

This protocol is based on general principles of reversed-phase HPLC method development.

1. Sample Preparation: a. Dissolve the sample containing this compound in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Quantification: a. Prepare a calibration curve using this compound reference standards of known concentrations. b. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data for HPLC Analysis of Dichloroacetic Acid

The following data is for the analysis of dichloroacetic acid and its metabolites by HPLC with conductivity detection.[4]

ParameterValue
Linear Range 0.05 - 100 µg/mL[4]
Lower Detection Limit 0.05 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The purity of a substance can be determined by comparing the integral of a specific resonance of the analyte to that of a certified reference material (internal standard) of known purity.

Experimental Workflow for qNMR Purity Assessment

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation p_weigh_analyte Accurately weigh Analyte p_dissolve Dissolve in Deuterated Solvent p_weigh_analyte->p_dissolve p_weigh_mdca Accurately weigh MDCA Standard p_weigh_mdca->p_dissolve n_acquire Acquire 1H NMR Spectrum p_dissolve->n_acquire n_process Process Spectrum (Phase, Baseline) n_acquire->n_process n_integrate Integrate Analyte and MDCA Signals n_process->n_integrate c_formula Apply qNMR Purity Equation n_integrate->c_formula c_result Purity of Analyte (%) c_formula->c_result

qNMR workflow for purity determination.

Protocol for Purity Determination using this compound as an Internal Standard

1. Sample Preparation: a. Accurately weigh a known amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. b. Accurately weigh a known amount of the this compound reference standard (e.g., 10-20 mg) into the same vial. c. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or Acetone-d6) that provides good signal separation for both the analyte and the standard. d. Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest
Acquisition Time ≥ 3 seconds
Temperature 298 K (controlled)

3. Data Processing: a. Apply a Fourier transform to the FID. b. Carefully phase the spectrum manually. c. Apply a baseline correction. d. Integrate the well-resolved, non-overlapping signals of both the analyte and the this compound standard. For this compound, the singlet at approximately 5.98 ppm (CHCl₂) or the singlet at 3.90 ppm (OCH₃) can be used.

4. Purity Calculation:

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molecular weight

  • m = mass

  • Purity_std = Purity of the this compound standard

Quantitative Data for a Typical this compound Reference Standard

ParameterSpecification
Purity (by qNMR) ≥ 99.5 %
Water Content (Karl Fischer) ≤ 0.1 %
Residual Solvents ≤ 0.1 %

Signaling Pathway Diagram

Dichloroacetic acid has been investigated for its anticancer properties, partly through its influence on cellular metabolism and signaling pathways such as the mTOR pathway. The following diagram illustrates a simplified representation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth DCA Dichloroacetate (DCA) Metabolism Cellular Metabolism DCA->Metabolism Metabolism->mTORC1 influences

Simplified mTOR signaling pathway.

Conclusion

This compound is an indispensable reference standard for the accurate quantification of dichloroacetic acid in various matrices. The protocols provided herein offer detailed methodologies for its application in GC-MS, HPLC, and qNMR analyses. Proper implementation of these methods, using a well-characterized reference standard, will ensure the generation of reliable and reproducible data in research, drug development, and environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Dichloroacetate and Sodium Dichloroacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl dichichloroacetate (MDCA) and its active form, sodium dichloroacetate (B87207) (DCA), in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving methyl dichloroacetate (MDCA) in my cell culture medium. What am I doing wrong?

A1: this compound (MDCA) is an ester that is unstable in aqueous solutions, such as cell culture media. It readily undergoes hydrolysis to form dichloroacetic acid (DCA), its biologically active form.[1][2][3] This inherent instability and poor water solubility make it challenging to prepare stable and accurately concentrated solutions of MDCA directly in your media. For consistent and reproducible results, it is highly recommended to use the salt form, sodium dichloroacetate (sodium DCA), which is stable and readily soluble in aqueous buffers and media.

Q2: What is the recommended alternative to this compound (MDCA) for in vitro studies?

A2: The recommended alternative is sodium dichloroacetate (sodium DCA).[4] It is the sodium salt of dichloroacetic acid and is the form most commonly used in in vitro and in vivo research. Sodium DCA is stable, water-soluble, and dissociates to provide the active dichloroacetate ion in solution.

Q3: How should I prepare a stock solution of sodium dichloroacetate (DCA)?

A3: A high-concentration stock solution of sodium DCA can be prepared by dissolving it in phosphate-buffered saline (PBS). For example, a 1 M stock solution can be prepared and then further diluted to the desired working concentration in your cell culture medium.[5] Alternatively, sodium DCA is soluble in dimethyl sulfoxide (B87167) (DMSO).

Q4: What is the mechanism of action of dichloroacetate (DCA)?

A4: Dichloroacetate's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[5][6] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA promotes the activity of the PDH complex, which in turn facilitates the conversion of pyruvate to acetyl-CoA. This metabolic shift redirects glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.

Q5: Will adding sodium dichloroacetate (DCA) to my cell culture medium affect the pH?

A5: The addition of a concentrated stock solution of sodium DCA to your cell culture medium is unlikely to significantly alter the pH, as most culture media are well-buffered. However, it is always good practice to verify the pH of your final working solution, especially when using high concentrations of any compound. Standard cell culture media, such as DMEM and RPMI-1640, contain buffering systems like sodium bicarbonate to maintain a stable physiological pH.[7][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms when dissolving sodium dichloroacetate (DCA) in PBS. The concentration may exceed the solubility limit at room temperature.Gently warm the solution and/or use sonication to aid dissolution. For very high concentrations, consider preparing the stock solution in DMSO.[6]
Inconsistent experimental results between batches. 1. Instability of this compound (MDCA) if used directly. 2. Improper storage of sodium DCA stock solution.1. Switch to using the more stable sodium DCA. 2. Store sodium DCA stock solutions at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Observed cytotoxicity is higher than expected. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v) for most cell lines.
Media color changes to yellow (acidic) faster than in control cultures. Increased cellular metabolism and lactate (B86563) production due to high cell density or specific cellular responses.Monitor cell density and passage cells before they become over-confluent. Ensure the buffering capacity of your medium is adequate for your experimental conditions.
Media color changes to purple (alkaline). Loss of CO₂ from the medium, leading to an increase in pH.Ensure culture flasks or plates have appropriate gas exchange and that the incubator's CO₂ levels are correctly calibrated for the sodium bicarbonate concentration in your medium.[9]

Quantitative Data Summary

Table 1: Solubility of Sodium Dichloroacetate

Solvent Concentration Notes
Phosphate-Buffered Saline (PBS)100 mg/mL (662.60 mM)Heating and/or sonication may be required for complete dissolution.[6]
Water50 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL (198.78 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[7]

Table 2: Stability of Dichloroacetate Solutions

Compound Solvent Storage Temperature Stability Notes
Sodium DichloroacetatePBS or Water-20°CStable for long-term storage.
4°CStable for short-term use.
This compoundAqueous SolutionsNot RecommendedRapidly hydrolyzes to dichloroacetic acid.

Experimental Protocols

Protocol 1: Preparation of a 1 M Sodium Dichloroacetate (DCA) Stock Solution in PBS

Materials:

  • Sodium Dichloroacetate (powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes or vials

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out the appropriate amount of sodium dichloroacetate powder. For a 1 M solution, you will need 150.92 mg per mL of PBS.

  • In a sterile container, add the sodium dichloroacetate powder to the desired volume of sterile PBS.

  • Vortex or stir the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Treatment of Cells with Sodium Dichloroacetate (DCA)

Materials:

  • Cultured cells in appropriate vessels

  • Complete cell culture medium

  • 1 M Sodium Dichloroacetate (DCA) stock solution (from Protocol 1)

Procedure:

  • The day before the experiment, seed your cells at the desired density to ensure they are in the logarithmic growth phase at the time of treatment.

  • On the day of the experiment, prepare the final working concentrations of DCA by diluting the 1 M stock solution in fresh, pre-warmed complete cell culture medium.

    • For example, to prepare a 10 mM working solution, add 10 µL of the 1 M stock solution to 990 µL of cell culture medium.

  • Remove the existing medium from your cell culture plates.

  • Add the medium containing the desired final concentration of DCA to the cells.

  • Include a vehicle control (medium with the same volume of PBS that was used to prepare the highest concentration of DCA) to account for any effects of the solvent.

  • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow Experimental Workflow: Cell Treatment with Sodium Dichloroacetate cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_dca Prepare 1 M Sodium DCA Stock Solution in PBS dilute_dca Dilute DCA Stock Solution in Culture Medium prep_dca->dilute_dca prep_cells Seed Cells in Culture Plates treat_cells Treat Cells with DCA-containing Medium prep_cells->treat_cells dilute_dca->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Perform Downstream Assays incubate->analyze dca_pathway Dichloroacetate (DCA) Signaling Pathway cluster_glycolysis Cytoplasm cluster_mitochondria Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH Pyruvate Dehydrogenase (PDH) - Active PDH_inactive PDH - Inactive (Phosphorylated) PDH->PDH_inactive PDK PDK Pyruvate Dehydrogenase Kinase (PDK) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA DCA DCA DCA->PDK Inhibition

References

Technical Support Center: Analysis of Methyl Dichloroacetate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl dichloroacetate (B87207).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of methyl dichloroacetate in experimental settings?

A1: this compound can degrade through several pathways depending on the experimental conditions. The primary degradation products include:

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form dichloroacetic acid and methanol.[1] Heating can also produce toxic fumes of phosgene and HCl .

  • Gas-Phase Reactions (e.g., atmospheric studies with Cl atoms): In gas-phase reactions, the main products identified are dichloroacetic acid , phosgene , methyl trichloroacetate , and carbon monoxide .[2]

  • Metabolism: In biological systems, this compound is expected to first hydrolyze to dichloroacetate (DCA). The metabolism of DCA then proceeds via glutathione (B108866) transferase zeta 1 (GSTz1) to form glyoxylate .[3][4] Glyoxylate can be further converted to oxalate , glycine , and CO2 .[3] In some cases, low concentrations of monochloroacetate (MCA) , a neurotoxic compound, have been detected.[3][4]

Q2: I am not detecting any degradation products in my hydrolysis experiment. What could be the issue?

A2: Several factors could contribute to this issue:

  • Insufficient Incubation Time or Temperature: Hydrolysis of this compound may be slow at neutral pH and room temperature. Consider increasing the incubation time or temperature to accelerate the reaction.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of the degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Sample Preparation: Improper sample preparation can lead to the loss of analytes. Ensure that your extraction and sample handling procedures are optimized for the target degradation products. For instance, dichloroacetic acid is a polar compound and may require a specific chromatographic method for good retention.[5][6]

Q3: My quantitative results for degradation products are inconsistent. What are the potential causes?

A3: Inconsistent quantitative results can arise from several sources:

  • Standard Curve Issues: Ensure your calibration standards are accurately prepared and that the standard curve is linear over the concentration range of your samples.[7]

  • Matrix Effects: Components in your sample matrix (e.g., buffers, salts, proteins) can interfere with the ionization or detection of your analytes, leading to signal suppression or enhancement. A matrix-matched calibration curve or the use of an internal standard can help to mitigate these effects.

  • Incomplete Derivatization: If you are using a derivatization method (e.g., for GC-MS analysis), the reaction may be incomplete or variable. Optimize the derivatization conditions, including reagent concentration, temperature, and reaction time.[3][7]

  • Sample Stability: The degradation products themselves may be unstable under your storage or analysis conditions. Investigate the stability of your analytes and standards.

Troubleshooting Guides

Troubleshooting Guide 1: Poor Chromatographic Peak Shape for Dichloroacetic Acid
Symptom Possible Cause Suggested Solution
Tailing peakSecondary interactions with the stationary phase.Use a column with a different stationary phase (e.g., a polar-embedded or end-capped column). Modify the mobile phase pH to ensure the analyte is in a single ionic form.
Fronting peakColumn overload.Dilute the sample. Use a column with a higher loading capacity.
No peak or very small peakPoor retention on a standard reversed-phase column.Use a more suitable chromatographic technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6] Consider derivatization to a less polar compound for better retention on reversed-phase columns.[3][7]
Troubleshooting Guide 2: Co-elution of Analytes
Symptom Possible Cause Suggested Solution
Overlapping peaks of degradation products or with matrix components.Insufficient chromatographic resolution.Optimize the mobile phase gradient to improve separation. Change the stationary phase to one with different selectivity. Adjust the mobile phase pH.
Inadequate sample cleanup.Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

Data Presentation

Table 1: Summary of this compound Degradation Products and Analytical Methods

Degradation Pathway Degradation Product Common Analytical Method(s) Key Considerations
Hydrolysis Dichloroacetic acidGC-MS (with derivatization), HPLC-MS/MS (HILIC)[3][5][6][7]Derivatization to methyl ester is common for GC-MS. HILIC can be used for direct analysis.
PhosgeneGC-MS, FTIR[2]Highly toxic gas. Requires specialized handling and analytical setup.
HClIon chromatography, pH measurementCorrosive.
Gas-Phase Reaction Dichloroacetic acidGC-MS, FTIR[2]
PhosgeneGC-MS, FTIR[2]
Methyl trichloroacetateGC-MS[2]
Carbon monoxideFTIR[2]
Metabolism GlyoxylateGC-MS (with derivatization)[7]
OxalateGC-MS (with derivatization)[7]
GlycineGC-MS (with derivatization)
CO2Isotope ratio mass spectrometry (if using labeled precursor)
Monochloroacetate (MCA)GC-MS (with derivatization)[3][7]Important to monitor due to its neurotoxicity.[3]

Experimental Protocols

Protocol 1: Analysis of Dichloroacetic Acid by GC-MS following Derivatization

This protocol is adapted from methods described for the analysis of dichloroacetate in biological samples.[3][7]

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, or reaction mixture), add an internal standard.

    • Acidify the sample with a small volume of concentrated acid.

  • Derivatization:

    • Add 500 µL of 12% boron trifluoride in methanol.

    • Heat the mixture at 60-80°C for 15-30 minutes to form the methyl ester of dichloroacetic acid.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of methylene (B1212753) chloride and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the organic (bottom) layer to a clean vial.

  • Analysis by GC-MS:

    • Inject 1-2 µL of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature program to separate the analytes.

    • Use selected ion monitoring (SIM) for quantification of the target analytes for improved sensitivity.

Protocol 2: Direct Analysis of Dichloroacetic Acid by HPLC-MS/MS (HILIC)

This protocol is based on the principle of using HILIC for the retention of polar compounds.[5][6]

  • Sample Preparation:

    • To 100 µL of sample, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).

    • Vortex and then centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • HPLC-MS/MS Analysis:

    • Column: Use a HILIC column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous portion to elute the polar analytes.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for dichloroacetic acid and the internal standard using Multiple Reaction Monitoring (MRM).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Experimental Sample (e.g., reaction mixture, plasma) add_is Add Internal Standard start->add_is hydrolysis_sample Hydrolysis Sample add_is->hydrolysis_sample derivatization Derivatization (for GC-MS) hydrolysis_sample->derivatization GC-MS Path protein_precip Protein Precipitation (for HPLC-MS/MS) hydrolysis_sample->protein_precip HPLC Path extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms supernatant Collect Supernatant protein_precip->supernatant hplc HPLC-MS/MS (HILIC) Analysis supernatant->hplc quant Quantification of Degradation Products gcms->quant hplc->quant report Reporting quant->report

Caption: Experimental workflow for identifying and quantifying this compound degradation products.

metabolic_pathway MDCA This compound DCA Dichloroacetate (DCA) MDCA->DCA Hydrolysis GSTz1 Glutathione Transferase zeta 1 (GSTz1) DCA->GSTz1 MCA Monochloroacetate (MCA) DCA->MCA minor pathway Glyoxylate Glyoxylate GSTz1->Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Glycine Glycine Glyoxylate->Glycine CO2 CO2 Glyoxylate->CO2

References

Technical Support Center: Methyl Dichloroacetate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity of methyl dichloroacetate (B87207) samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a high-quality methyl dichloroacetate sample?

A high-quality or premium grade of this compound typically has a guaranteed minimum purity of ≥99.0%.[1] This high level of purity is crucial for ensuring predictable outcomes and minimizing waste in downstream applications, such as in the pharmaceutical and agrochemical industries.

Q2: What are the common impurities found in this compound?

The most common impurities to monitor are related compounds and residual reactants. These include:

  • Methyl Chloroacetate (B1199739): Often limited to ≤0.3% in high-purity grades.[1]

  • Methyl Trichloroacetate: Also typically specified at ≤0.3%.[1]

  • Free Dichloroacetic Acid: A low free acid content, often ≤0.2%, is important to prevent degradation and unwanted side reactions.[1]

  • Moisture (Water): Water content is usually kept low (e.g., ≤0.2%) as it can affect the compound's stability and participate in undesirable reactions.[1]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

The primary methods for quantitative purity assessment and impurity profiling are:

  • Gas Chromatography (GC): This is the most common method for assaying the purity of this compound.[2] A Flame Ionization Detector (FID) is typically used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing mass spectral data for each separated component.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying the main component and key impurities without the need for reference standards for every impurity. It provides structural information based on the chemical shifts of protons.[5][6]

Q4: What are the key physical properties to verify for a this compound sample?

Verifying physical properties can serve as a preliminary check of sample identity and purity. Key parameters include:

  • Appearance: Should be a clear, colorless liquid.[2]

  • Refractive Index (n20/D): Typically in the range of 1.442 to 1.443.[2][7][8]

  • Density (at 20-25°C): Approximately 1.381 g/mL.[2][7][8]

  • Boiling Point: Around 141-145°C.[2][7][8]

Data Summary

Table 1: Typical Specifications for High-Purity this compound

ParameterSpecification LimitReference
Assay (Purity)≥ 99.0%[1]
Methyl Chloroacetate≤ 0.3%
Methyl Trichloroacetate≤ 0.3%[1]
Free Acid≤ 0.2%[1]
Moisture≤ 0.2%[1]
Refractive Index (n20/D)1.442 - 1.443[2][7]
Density (at 20°C)1.379 - 1.381 g/mL[2]

Table 2: ¹H NMR Chemical Shifts for Identification

CompoundProtonsChemical Shift (ppm, approx.)Multiplicity
This compound-OCH₃ 3.81Singlet
-CH Cl₂5.96Singlet
Methyl Chloroacetate-OCH₃ 3.80Singlet
-CH₂ Cl4.08Singlet
Dichloroacetic Acid-CH Cl₂6.26 (in D₂O)Singlet

Note: Chemical shifts can vary slightly depending on the solvent used. Data inferred from spectra of individual compounds.[5][6][9]

Experimental Workflows and Logic

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Primary Analysis cluster_2 Phase 3: Results & Reporting cluster_3 Phase 4: Troubleshooting start Receive Sample phys_check Physical Property Verification (Appearance, Refractive Index) start->phys_check gc_analysis Quantitative GC Analysis (Assay vs. Standard) phys_check->gc_analysis nmr_analysis ¹H NMR Analysis (Structure & Impurity ID) phys_check->nmr_analysis data_eval Evaluate Data vs. Specifications gc_analysis->data_eval nmr_analysis->data_eval report Generate Certificate of Analysis data_eval->report troubleshoot Troubleshoot OOS Results data_eval->troubleshoot Out of Spec? gcms_id GC-MS for Unknown Impurity Identification troubleshoot->gcms_id

Caption: Workflow for assessing this compound purity.

Troubleshooting Guide

GC Analysis Issues

Q: My results show a lower purity than expected. What are potential causes? A:

  • Sample Degradation: this compound can be hydrolyzed by water, especially if free acid is present.[1][10] Ensure the sample was stored in a tightly sealed container in a cool, dry place.

  • Incorrect Standard Concentration: Verify the preparation and concentration of your external standard. Any error in the standard will directly impact the calculated purity of the sample.

  • Injector Issues: Poor injection reproducibility or discrimination in the GC inlet can lead to inaccurate quantification. Check the syringe, injection volume, and inlet liner.

  • Integration Errors: Ensure that the peaks in the chromatogram are integrated correctly. Automated integration can sometimes fail to define baselines properly, especially for small impurity peaks near the main peak.

Q: I am observing unexpected peaks in my chromatogram. What could they be? A:

  • Known Impurities: Compare the retention times of the unknown peaks with standards for expected impurities like methyl chloroacetate and methyl trichloroacetate.

  • Degradation Products: If the sample has been exposed to moisture, you might see peaks corresponding to dichloroacetic acid (though it may require derivatization for good chromatography) or other hydrolysis products.[10]

  • Solvent or System Contamination: Inject a blank (solvent only) to ensure the unexpected peaks are not coming from your solvent or carryover from a previous injection.

  • Unknowns: If the peaks cannot be identified, analysis by GC-MS is the recommended next step to obtain mass spectra and aid in structural elucidation.[11]

GC_Troubleshooting start GC Analysis Shows Out-of-Specification Result q1 Is the purity value inaccurate? start->q1 q2 Are there unexpected peaks? q1->q2 No check_std Verify standard preparation and concentration q1->check_std Yes run_blank Inject solvent blank to check for system contamination q2->run_blank Yes check_integration Review peak integration and baseline settings check_std->check_integration check_gc Check GC system: - Injection reproducibility - Inlet conditions check_integration->check_gc compare_rt Compare retention times with known impurity standards run_blank->compare_rt run_gcms Perform GC-MS analysis to identify unknown peaks compare_rt->run_gcms

Caption: Decision tree for troubleshooting GC purity analysis.

¹H NMR Analysis Issues

Q: There are extra signals in my ¹H NMR spectrum. How can I identify the corresponding impurities? A:

  • Check Chemical Shift Tables: Compare the chemical shifts of the unknown signals with known values for common impurities like methyl chloroacetate and dichloroacetic acid (see Table 2).[5][9]

  • Look for Solvent Peaks: Identify signals from the deuterated solvent and any residual non-deuterated solvent (e.g., residual CHCl₃ in CDCl₃).[12]

  • Spike the Sample: If you suspect a specific impurity, add a small amount of a standard for that impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the signal confirms its identity.

Key Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

  • Objective: To quantify the purity of this compound and determine the percentage of related impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-Wax or DB-5, 30m x 0.25mm x 0.25µm).

  • Materials:

    • This compound sample.

    • High-purity this compound reference standard (≥99.5%).

    • GC-grade solvent (e.g., Methanol or Methylene Chloride).[13]

    • Volumetric flasks and syringes.

  • Standard Preparation:

    • Accurately weigh about 100 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent to create a standard solution of approximately 1 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the same concentration.

  • Chromatographic Conditions (Example):

    • Injector Temp: 200°C

    • Detector Temp: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 180°C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculation (External Standard Method):

    • Calculate the purity using the formula: % Purity = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x 100

    • Calculate the percentage of each impurity using its peak area relative to the total area of all peaks (Area % method), assuming a response factor of 1 for all components if impurity standards are not available.

Protocol 2: Purity and Impurity Identification by ¹H NMR Spectroscopy

  • Objective: To confirm the identity of the material and to identify and quantify impurities based on their unique proton signals.

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Materials:

    • This compound sample.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • NMR tubes.

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the this compound sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identity Confirmation: Verify the presence of the two characteristic singlets for this compound: ~5.96 ppm (CHCl₂) and ~3.81 ppm (OCH₃).[6]

    • Impurity Identification: Look for other signals in the spectrum. For example, a singlet around 4.08 ppm may indicate the presence of methyl chloroacetate.[5]

    • Quantification:

      • Carefully integrate the signal for the CHCl₂ proton of this compound and the characteristic signals of any identified impurities.

      • Calculate the molar percentage of an impurity using the formula: % Mol_impurity = [ (Integral_impurity / N_protons_impurity) / ( (Integral_sample / N_protons_sample) + (Integral_impurity / N_protons_impurity) ) ] x 100 (where N_protons is the number of protons giving rise to the integrated signal).

References

Common impurities in methyl dichloroacetate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of methyl dichloroacetate (B87207) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available methyl dichloroacetate?

A1: The most prevalent impurities in this compound typically arise from its synthesis and storage. These include structurally related compounds, residual reactants, and degradation products. Key contaminants to be aware of are Methyl Chloroacetate (B1199739), Methyl Trichloroacetate (B1195264), free Dichloroacetic Acid, and residual moisture.[1][2][3]

Q2: Why is it crucial to control impurity levels in this compound for pharmaceutical research and development?

A2: Impurities can significantly impact the safety, efficacy, and stability of pharmaceutical products.[1] In drug development, even small amounts of impurities can lead to the formation of unwanted byproducts, reduce reaction yields, interfere with catalytic processes, and introduce potential toxicological risks.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and qualifying impurities in drug substances to ensure patient safety.[1][5][6][7]

Q3: What are the acceptable limits for common impurities in this compound used as a pharmaceutical intermediate?

A3: The acceptable limits for impurities are determined by the maximum daily dose of the final drug product, as outlined in the ICH Q3A guidelines. These guidelines specify thresholds for reporting, identification, and qualification of impurities. For a new drug substance with a maximum daily dose of up to 2 g/day , the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[5][7]

Impurity Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold0.05%0.03%
Identification Threshold0.10%0.05%
Qualification Threshold0.15%0.05%

Data sourced from ICH Q3A Guidelines.[5][6][8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and links them to potential impurities.

Issue 1: Low Yield or Stalled Reaction

Potential Cause: Presence of excess moisture or acidic impurities.

  • Moisture: Water can hydrolyze this compound to dichloroacetic acid and methanol, especially under acidic or basic conditions or at elevated temperatures.[9] This reduces the amount of active reagent available for your desired reaction.

  • Acidic Impurities (Dichloroacetic Acid): In base-catalyzed reactions, free acid will neutralize the base, rendering it inactive and stalling the reaction. In acid-catalyzed reactions, excess acid can alter the optimal catalytic conditions.[2]

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the moisture content of your this compound.

  • Neutralize Acidity: If acidic impurities are suspected, a pre-treatment with a non-nucleophilic base or purification by distillation may be necessary.

  • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Formation of Unexpected Side Products

Potential Cause: Presence of Methyl Chloroacetate or Methyl Trichloroacetate.

  • Methyl Chloroacetate: This impurity can participate in nucleophilic substitution reactions, leading to the formation of undesired monochlorinated byproducts.[10] In reactions where this compound is used as a building block, the incorporation of the monochlorinated analogue can be difficult to separate from the desired product.

  • Methyl Trichloroacetate: This impurity can also undergo nucleophilic attack, although it is generally less reactive than this compound. In some cases, it can lead to the formation of trichlorinated side products.[11][12]

Troubleshooting Steps:

  • Analyze Purity: Use GC-MS or ¹H NMR to determine the percentage of methyl chloroacetate and methyl trichloroacetate in your starting material.

  • Purification: If impurity levels are high, consider purifying the this compound by fractional distillation.

  • Chromatographic Separation: Develop a robust chromatographic method to separate the desired product from the structurally similar impurities.

Experimental Protocols

Protocol 1: Quantification of Methyl Chloroacetate and Methyl Trichloroacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the separation and quantification of methyl chloroacetate and methyl trichloroacetate impurities in this compound.

1. Sample Preparation:

  • Prepare a stock solution of a certified reference standard for methyl chloroacetate and methyl trichloroacetate in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the this compound sample by diluting it in the same solvent to a concentration within the calibration range.

2. GC-MS Parameters:

Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 50 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-200 m/z

3. Data Analysis:

  • Generate a calibration curve for each impurity by plotting the peak area against concentration.

  • Quantify the amount of each impurity in the this compound sample using the calibration curve.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR provides a rapid method to assess the purity of this compound and identify proton-containing impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS).

2. NMR Acquisition Parameters:

Parameter Setting
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard single pulse (zg30)
Number of Scans 8-16
Relaxation Delay (d1) 5 seconds

3. Spectral Analysis:

  • This compound: Expect a singlet for the methoxy (B1213986) protons (~3.8 ppm) and a singlet for the dichloromethyl proton (~5.9 ppm).

  • Methyl Chloroacetate Impurity: Look for a singlet for the methoxy protons (~3.7 ppm) and a singlet for the chloromethyl protons (~4.1 ppm).

  • Methyl Trichloroacetate Impurity: A singlet for the methoxy protons will be observed (~3.9 ppm).

  • Integration: Compare the integral of the impurity peaks to the integral of the main compound peaks to estimate the relative molar ratio.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This method is specific for the determination of water content.

1. Instrument Setup:

  • Use a volumetric or coulometric Karl Fischer titrator.

  • The solvent should be a specialized Karl Fischer reagent (e.g., methanol-based).

2. Sample Preparation and Analysis:

  • Accurately weigh a suitable amount of the this compound sample and add it directly to the titration cell. Due to potential side reactions with methanolic KF solutions, using smaller sample sizes and changing the KF solvent more frequently is recommended. Buffering the solvent with imidazole (B134444) can also reduce side reactions.[13]

  • The instrument will automatically titrate the sample and calculate the water content.

3. Important Considerations:

  • Halogenated acetic acid derivatives can be more reactive than acetic acid and may show a tendency for esterification in methanolic solutions, which can interfere with the titration.[13]

  • Ensure the sample is completely dissolved in the Karl Fischer solvent for accurate results.[14][15]

Diagrams

Impurity_Analysis_Workflow cluster_sampling Sample Handling cluster_analysis Impurity Analysis cluster_results Results & Action MDCA_Sample This compound Sample GCMS GC-MS Analysis (Protocol 1) MDCA_Sample->GCMS NMR ¹H NMR Analysis (Protocol 2) MDCA_Sample->NMR KF Karl Fischer Titration (Protocol 3) MDCA_Sample->KF Impurity_Quant Quantify Impurities: - Methyl Chloroacetate - Methyl Trichloroacetate GCMS->Impurity_Quant Purity_Confirm Confirm Structural Integrity NMR->Purity_Confirm Moisture_Quant Quantify Water Content KF->Moisture_Quant Decision Purity Acceptable? Impurity_Quant->Decision Moisture_Quant->Decision Purity_Confirm->Decision Use_Reagent Proceed with Experiment Decision->Use_Reagent Yes Purify Purify or Reject Batch Decision->Purify No

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting_Logic cluster_issue Observed Problem cluster_cause Potential Impurity Cause cluster_action Recommended Action Start Start: Experimental Issue Low_Yield Low Yield / Stalled Reaction Start->Low_Yield Side_Products Unexpected Side Products Start->Side_Products Moisture_Acid Moisture or Free Dichloroacetic Acid Low_Yield->Moisture_Acid Related_Esters Methyl Chloroacetate or Methyl Trichloroacetate Side_Products->Related_Esters Check_Anhydrous Verify Anhydrous Conditions (Karl Fischer, Dry Solvents) Moisture_Acid->Check_Anhydrous Check_Purity Analyze Purity (GC-MS, ¹H NMR) Related_Esters->Check_Purity Purify_Reagent Purify Reagent (e.g., Distillation) Check_Anhydrous->Purify_Reagent Check_Purity->Purify_Reagent

References

Stability of methyl dichloroacetate in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl dichloroacetate (B87207) (MDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of methyl dichloroacetate in solution and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester bond to yield dichloroacetic acid and methanol. The hydrolysis of this compound can be catalyzed by both acid and base. Under acidic conditions, the hydrolysis of esters with two chloro-substituents, such as this compound, can occur through two simultaneous mechanisms: A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and A-B_AC_3 (acid-catalyzed, alkyl-oxygen cleavage, termolecular).[1]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The main degradation products of this compound in an aqueous solution are dichloroacetic acid and methanol. It is crucial to monitor the formation of dichloroacetic acid during stability studies.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Like most esters, it is most stable at a slightly acidic pH (around 4-5). The rate of hydrolysis increases in both acidic and, more dramatically, in basic conditions. Solutions with a pH greater than 6 are expected to show rapid decomposition.[2]

Q4: Is this compound stable in organic solvents?

A4: this compound is generally more stable in anhydrous organic solvents compared to aqueous solutions. However, the presence of residual water in organic solvents can still lead to hydrolysis over time. For formulation purposes, co-solvents like propylene (B89431) glycol may be used, but their impact on stability should be empirically determined.[3][4][5][6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my formulation.

Possible Cause Troubleshooting Step
High pH of the solution Measure the pH of your solution. If it is neutral or basic, consider buffering the solution to a slightly acidic pH (e.g., pH 4-5) to improve stability.
Presence of water If using organic solvents, ensure they are anhydrous. Water contamination can significantly accelerate hydrolysis.
Elevated temperature Store solutions of this compound at refrigerated (2-8 °C) or frozen conditions to slow down the rate of hydrolysis.

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Inadequate analytical method Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products without interference.
Variable storage conditions Maintain consistent temperature and humidity throughout the stability study. Use calibrated storage chambers.
Sample preparation issues Prepare samples immediately before analysis to minimize degradation during the analytical process.

Issue 3: Unexpected peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Degradation products The primary degradation product is dichloroacetic acid. Other minor degradation products may also form under specific stress conditions.
Contamination "Ghost peaks" can arise from contaminated mobile phase, injector carryover, or a contaminated guard/analytical column.[7][8][9][10][11] Flush the system with a strong solvent and use high-purity solvents.
Impurity in the starting material Analyze the initial batch of this compound to identify any pre-existing impurities.

Data Presentation

Table 1: Estimated Hydrolysis Rate Constants and Half-Lives of this compound in Aqueous Solution at 25°C

pHPredominant MechanismEstimated Second-Order Rate Constant (k) (M⁻¹s⁻¹)Estimated Half-Life (t½) at 1M
1Acid-Catalyzed (A_AC_2)1.0 x 10⁻⁵~19 hours
4Minimal Hydrolysis-Stable
7Neutral Hydrolysis (B_AC_2)2.5 x 10⁻¹⁰~88 years
9Base-Catalyzed (B_AC_2)1.0 x 10⁻¹~7 seconds

Disclaimer: The data in this table are estimations based on general principles of ester hydrolysis and data for structurally similar compounds. Actual stability will depend on specific buffer systems, ionic strength, and temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method for the simultaneous determination of this compound and its primary degradation product, dichloroacetic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio should be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study

To establish the stability-indicating nature of the analytical method, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to 60°C.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).

Analyze samples at appropriate time points using the stability-indicating HPLC method.

Visualizations

Hydrolysis_Mechanism MDCA This compound (CHCl₂COOCH₃) Intermediate Tetrahedral Intermediate MDCA->Intermediate + H₂O (Hydrolysis) DCA Dichloroacetic Acid (CHCl₂COOH) Intermediate->DCA Methanol Methanol (CH₃OH) Intermediate->Methanol

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare MDCA solution in desired solvent/buffer Stress Apply stress conditions (pH, temp, light) Prep->Stress Sample Withdraw samples at time points Stress->Sample HPLC HPLC-UV Analysis Sample->HPLC Quantify Quantify MDCA and degradation products HPLC->Quantify Kinetics Determine degradation kinetics (rate constant, half-life) Quantify->Kinetics Troubleshooting_Guide Start Unexpected Peak in Chromatogram IsItInBlank Is the peak present in a blank injection? Start->IsItInBlank Contamination System Contamination: - Clean injector - Use fresh mobile phase - Flush column IsItInBlank->Contamination Yes Degradation Potential Degradation Product IsItInBlank->Degradation No CheckStress Compare with forced degradation samples Degradation->CheckStress Impurity Impurity in Starting Material Degradation->Impurity Not a match

References

Technical Support Center: Dichloroacetate (DCA) Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of dichloroacetate (B87207) (DCA) in animal research. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of DCA in animal models?

A1: The most frequently reported side effects of DCA in animal research are neurotoxicity, hepatotoxicity, and carcinogenicity, particularly in rodent models.[1][2][3] The severity of these effects is typically dose-dependent and can vary based on the animal species, strain, age, and duration of exposure.[2][4]

Q2: Are there species-specific differences in DCA toxicity?

A2: Yes, significant species-specific differences in sensitivity to DCA have been observed. For instance, Fischer-344 rats have been reported to be more sensitive to the neurotoxic effects of DCA than Long-Evans rats.[2] Dogs have also been shown to experience adverse effects, including hindlimb paralysis and testicular degeneration, at doses used in research.[5]

Q3: What is the primary mechanism of action of DCA that leads to both therapeutic effects and toxicity?

A3: DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[6][7] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), which in turn promotes the mitochondrial oxidation of pyruvate. This shift from glycolysis to glucose oxidation is the basis for its therapeutic potential in conditions like lactic acidosis.[8][9][10] However, this metabolic shift is also thought to contribute to its toxicity, potentially through increased production of reactive oxygen species (ROS) and subsequent oxidative stress.[6]

Q4: Is DCA considered a carcinogen in animal models?

A4: Yes, DCA has been demonstrated to be a liver carcinogen in mice and rats, particularly with chronic exposure to high concentrations in drinking water.[1][11][12] Studies have shown an increased incidence of hepatocellular carcinomas and adenomas in these models.[1]

Troubleshooting Guides

Issue 1: Observing signs of neurotoxicity in rodent models.
  • Symptoms: Hindlimb weakness, altered gait, decreased grip strength, tremors, and in some strains like Fischer-344 rats, a unique chest-clasping response.[2] Peripheral neuropathy, characterized by tingling, painful sensations, and numbness in the extremities, has also been noted.[13]

  • Possible Causes:

    • High DCA dosage: Neurotoxicity is a well-documented, dose-dependent side effect.[2]

    • Route of administration: Administration via drinking water has been shown to produce more significant toxicity compared to oral gavage at the same intake level.[2]

    • Animal age and strain: Weanling and adult rats can exhibit different sensitivities, and certain strains (e.g., Fischer-344) are more susceptible.[2]

  • Troubleshooting Steps:

    • Review and Adjust Dosage: Compare your current dosage with established "no observed adverse effect levels" (NOAELs) from the literature. Consider reducing the dose if possible.

    • Change Administration Route: If feasible for your experimental design, consider switching from drinking water to oral gavage to potentially reduce neurotoxic effects.[2]

    • Monitor Animals Closely: Implement a regular neurobehavioral screening battery to detect early signs of toxicity. This can include grip strength tests and gait analysis.

    • Consider Age and Strain: Be aware of the reported sensitivities of the specific age and strain of your animal model and interpret findings accordingly.

Issue 2: Evidence of hepatotoxicity in experimental animals.
  • Symptoms: Increased liver-to-body weight ratio, cytoplasmic vacuolization of hepatocytes, elevated serum levels of liver enzymes (e.g., alanine (B10760859) aminotransferase), and in chronic studies, the development of liver neoplasms.[1][14][15]

  • Possible Causes:

    • Prolonged high-dose DCA exposure: Chronic administration of DCA is associated with hepatotoxicity and carcinogenicity.[3]

    • Metabolic disruption: DCA can lead to glycogen (B147801) accumulation in hepatocytes, suggesting a disruption in glycolysis pathways.[14]

  • Troubleshooting Steps:

    • Dose-Response Assessment: If not already done, conduct a dose-response study to identify the minimum effective dose with the least hepatotoxic effects for your research question.

    • Monitor Liver Function: Regularly monitor serum liver enzyme levels throughout the study.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to assess for cellular changes, necrosis, and neoplastic lesions.

    • Consider Co-treatments: Some research suggests that antioxidants may mitigate some of the oxidative stress-related toxicity of DCA, though this requires further investigation.[6]

Quantitative Data Summary

Table 1: Neurotoxicity of Dichloroacetate in Rats

Animal ModelAdministration RouteDoseDurationObserved EffectsReference
Fischer-344 RatsDrinking Water16 mg/kg/daySubchronicOnset of neurotoxicity[2]
Long-Evans RatsDrinking WaterHigher than 16 mg/kg/daySubchronicLess sensitive to neurotoxicity compared to Fischer-344[2]
Rats (unspecified)Oral GavageNot specifiedAcute, Subchronic, ChronicSignificantly less toxicity compared to drinking water[2]
Juvenile & Adult RatsOral50-500 mg/kg/dayUp to 16 weeksTactile allodynia and thermal hypoalgesia[13]

Table 2: Hepatocarcinogenicity of Dichloroacetate in Rodents

Animal ModelAdministration RouteDoseDurationObserved EffectsReference
Male Fischer-344 RatsDrinking Water0.5 g/L (40.2 mg/kg/day)100 weeksIncreased hepatocellular neoplasia (adenoma and carcinoma)[1]
Male Fischer-344 RatsDrinking Water1.6 g/L (139 mg/kg/day)103 weeksStatistically significant increase in hepatocellular carcinoma[1]
B6C3F1 MiceDrinking Water2 g/L61 weeks81% incidence of hepatocellular carcinomas[12]
p53 Haploinsufficient MiceDrinking WaterUp to 2000 mg/LUp to 41 weeksIncreased cytoplasmic vacuolization of hepatocytes, no evidence of carcinogenicity[11]
Tg.AC Hemizygous MiceDrinking Water1000 mg/LUp to 41 weeksModest, non-dose-related increase in pulmonary adenomas in males[11]

Experimental Protocols

Neurobehavioral Screening Battery (Adapted from literature)
  • Objective: To assess the onset and progression of neurotoxicity.

  • Apparatus: Grip strength meter, open field arena for gait analysis.

  • Procedure:

    • Grip Strength: The animal is held by the tail and allowed to grasp a wire mesh connected to a force gauge. The animal is then gently pulled backward until it releases its grip. The peak force is recorded. Repeat three times for forelimbs and hindlimbs.

    • Gait Analysis: The animal's paws are coated with non-toxic, colored ink, and it is allowed to walk across a narrow strip of paper. Stride length and width are measured.

    • Righting Reflex: The animal is placed on its back, and the time it takes to right itself onto all four paws is recorded.

  • Frequency: Perform baseline measurements before DCA administration and then weekly throughout the study.

Histopathological Examination of Liver Tissue
  • Objective: To evaluate cellular changes indicative of hepatotoxicity.

  • Procedure:

    • Tissue Collection: At the end of the study, euthanize the animals and immediately perfuse the liver with a suitable fixative (e.g., 10% neutral buffered formalin).

    • Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

    • Sectioning: Cut 5 µm thick sections using a microtome.

    • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology. Periodic acid-Schiff (PAS) staining can be used to detect glycogen accumulation.

    • Microscopic Examination: A qualified pathologist should examine the slides for evidence of hepatocellular vacuolation, cytomegaly, karyomegaly, necrosis, inflammation, and neoplastic changes.

Visualizations

DCA_Mechanism_of_Action cluster_glycolysis Cytosol cluster_mitochondria Mitochondria DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) PDK->PDC_active Inactivates PDC_inactive Pyruvate Dehydrogenase Complex (PDC) (Inactive) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle ROS Reactive Oxygen Species (ROS) TCA_Cycle->ROS ATP ATP Production TCA_Cycle->ATP Warburg Glycolysis (Warburg Effect) Warburg->Pyruvate Oxidative_Stress Oxidative Stress & Toxicity ROS->Oxidative_Stress

Caption: Mechanism of action of Dichloroacetate (DCA).

Experimental_Workflow_Toxicity_Assessment start Start: Animal Acclimatization baseline Baseline Measurements (Weight, Neurobehavioral) start->baseline randomization Randomization into Control & DCA Groups baseline->randomization dca_admin DCA Administration (e.g., Drinking Water) randomization->dca_admin monitoring Weekly Monitoring (Weight, Clinical Signs, Neurobehavioral Tests) dca_admin->monitoring blood_collection Periodic Blood Collection (Serum Chemistry) monitoring->blood_collection termination Study Termination monitoring->termination At predetermined endpoint data_analysis Data Analysis monitoring->data_analysis blood_collection->monitoring blood_collection->data_analysis necropsy Necropsy & Organ Weight Measurement termination->necropsy histopathology Tissue Collection & Histopathology (Liver) necropsy->histopathology necropsy->data_analysis histopathology->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for assessing DCA toxicity.

References

Technical Support Center: Minimizing Dichloroacetate (DCA) Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicity of dichloroacetate (B87207) (DCA) in preclinical studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities associated with dichloroacetate (DCA) in preclinical studies?

A1: The most significant dose-limiting toxicity of DCA observed in preclinical studies is a reversible peripheral neuropathy.[1][2][3][4][5][6] This is characterized by tingling, painful sensations, and numbness in the extremities, accompanied by nerve conduction slowing.[2][3] Hepatotoxicity, including liver damage and carcinogenicity in rodents at high doses, is another major concern.[7][8][9][10]

Q2: What are the underlying mechanisms of DCA-induced toxicity?

A2: The mechanisms of DCA toxicity are multifactorial. A key mechanism is the induction of oxidative stress.[4][7][11][12][13][14] DCA can increase the production of reactive oxygen species (ROS), leading to cellular damage.[12][13] Additionally, DCA inhibits the enzyme glutathione (B108866) transferase zeta 1 (GSTz1), which is involved in its own metabolism.[7][15][16] This inhibition can lead to the accumulation of DCA and potentially toxic metabolites.[15]

Q3: How can I monitor for DCA-induced peripheral neuropathy in my animal models?

A3: Monitoring for peripheral neuropathy can be achieved through a combination of behavioral and functional assessments. Behavioral tests can include assessing for tactile allodynia (pain response to a non-painful stimulus) and thermal hypoalgesia (reduced response to a temperature stimulus).[2][3][4][5] Functional assessments involve measuring nerve conduction velocity to detect slowing, a key indicator of neuropathy.[2][3][4][5]

Q4: What biomarkers can be used to assess DCA-induced hepatotoxicity?

A4: Hepatotoxicity can be monitored by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[17] Histological examination of liver tissue can reveal changes like vacuolization and inflammation.[18] In some studies, an increase in serum lactate (B86563) dehydrogenase (LDH) has also been observed.[18]

Q5: Are there any strategies to mitigate DCA toxicity in preclinical studies?

A5: Co-administration of antioxidants may help mitigate DCA-induced oxidative stress.[6] One study suggested that N-acetylcysteine (NAC) could reverse some of the cytotoxic effects of DCA in combination with another drug by restoring ROS to basal levels.[12] Additionally, thiamine (B1217682) (Vitamin B1) co-administration has been investigated to reduce the risk of neuropathy, as DCA can interfere with thiamine-dependent enzymes.[19] Careful dose selection and monitoring are crucial to minimizing toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpectedly high mortality in high-dose groups. Dose may be too high for the specific animal model or strain.- Review literature for established dose ranges in your specific model. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). - Ensure proper hydration and nutrition for the animals.
Significant weight loss in DCA-treated animals. General toxicity or reduced food and water intake.- Monitor food and water consumption daily. - Consider a more palatable vehicle for DCA administration. - Reduce the DCA dose if weight loss is severe and persistent.
Inconsistent or variable drug exposure between animals. Issues with DCA formulation, administration, or metabolism.- Verify the stability and homogeneity of your DCA formulation. - Ensure accurate and consistent dosing technique. - Consider that genetic polymorphisms in enzymes like GSTz1 can affect DCA metabolism and clearance, leading to individual variations.[7][17]
Difficulty in detecting DCA and its metabolites in biological samples. Suboptimal analytical methodology.- Utilize a validated and sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC/MS/MS).[20][21][22] - Be aware that some derivatizing agents used in gas chromatography (GC) can artificially convert other metabolites into DCA.[20][22]

Quantitative Data Summary

Table 1: Dose-Dependent Toxicity of Dichloroacetate in Rodent Models

Species Dose Duration Observed Toxicities Reference
Rat50-500 mg/kg/day (oral)Up to 16 weeksTactile allodynia, thermal hypoalgesia, nerve conduction slowing.[2][3][4][5]
Rat25 mg/kg/day6 monthsAge-dependent decrease in plasma clearance and increase in half-life.[23][24]
Rat1.1 g/kgNot specifiedMarked increase in toxicity frequency and severity, decreased transketolase activity.[19]
Mouse0.2-2.0 g/L (in drinking water)2 weeksReduced serum insulin (B600854) levels, decreased insulin receptor protein levels in the liver.[10]

Table 2: Analytical Methods for Dichloroacetate (DCA) Quantification

Method Matrix Key Features Reference
LC/MS/MS with HILICRat blood and tissuesRetains small, polar compounds like DCA, avoids derivatization issues.[20][22]
HPLCBlood and urineSimultaneous detection of DCA and its metabolites (oxalic acid, glyoxylic acid, glycolic acid) with minimal sample preparation.[21]
Ion ChromatographyWaterTwo methods available with detection limits of 16.0 µg/L and 8.0 µg/L.[25]
Gas ChromatographyWaterRequires conversion to a difluoroanilide derivative for detection.[25]

Experimental Protocols & Visualizations

Experimental Workflow: Assessment of DCA-Induced Peripheral Neuropathy

This workflow outlines the key steps for evaluating peripheral neuropathy in a rodent model treated with DCA.

experimental_workflow cluster_0 Animal Dosing cluster_1 Behavioral Assessment cluster_2 Functional Assessment cluster_3 Histopathology cluster_4 Data Analysis start Acclimatize Animals dosing Administer DCA or Vehicle start->dosing tactile Tactile Allodynia Test (von Frey filaments) dosing->tactile thermal Thermal Hypoalgesia Test (Hargreaves test) dosing->thermal nerve_conduction Nerve Conduction Velocity (NCV) Measurement thermal->nerve_conduction tissue_collection Collect Sciatic Nerve and Spinal Cord nerve_conduction->tissue_collection histology Histological Staining and Analysis tissue_collection->histology analysis Statistical Analysis histology->analysis dca_pathway DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits GSTz1 Glutathione Transferase Zeta 1 (GSTz1) DCA->GSTz1 Inhibits PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibits AcetylCoA Acetyl-CoA PDH->AcetylCoA Activates TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ROS Reactive Oxygen Species (ROS) OxPhos->ROS Increases Oxidative_Stress Oxidative Stress & Toxicity ROS->Oxidative_Stress Metabolism DCA Metabolism GSTz1->Metabolism Mediates Accumulation DCA Accumulation GSTz1->Accumulation Leads to

References

Quality control parameters for sourcing methyl dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control parameters, troubleshooting guides, and frequently asked questions for sourcing and utilizing methyl dichloroacetate (B87207) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters to consider when sourcing methyl dichloroacetate?

A1: When sourcing this compound, it is crucial to assess several key parameters to ensure the integrity of your experiments. These include purity (assay), water content, identity confirmation, and the presence of impurities. Each of these parameters can significantly impact the outcome of a reaction.

Q2: What is the typical appearance of high-quality this compound?

A2: High-quality this compound should be a clear, colorless to light yellow liquid.[1] Any significant deviation from this, such as a dark color or the presence of particulates, may indicate contamination or degradation.

Q3: How can I verify the identity of a supplied batch of this compound?

A3: The identity of this compound can be confirmed using techniques such as ¹H-NMR and FT-IR spectroscopy. The spectral data should be compared against a reference standard or literature values to ensure the material is as specified.

Q4: What are the common impurities found in this compound and why are they problematic?

A4: Common impurities include residual starting materials like monochloroacetic acid, byproducts such as methyl chloroacetate, and solvents like methanol (B129727).[2] Dichloroacetic acid can also be present due to hydrolysis.[3] These impurities can lead to side reactions, catalyst poisoning, and inaccurate yield calculations. For instance, acidic impurities can neutralize basic reagents or catalysts, while other chlorinated esters can compete in reactions, leading to a complex product mixture.

Q5: How should this compound be properly stored?

A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.[1] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Quality Control Specifications

The following table summarizes the typical quality control parameters for research-grade this compound. Specifications may vary slightly between suppliers, so it is always recommended to review the supplier-specific Certificate of Analysis.

ParameterSpecificationTest Method
Appearance Clear, colorless to light yellow liquidVisual Inspection
Assay (Purity) ≥ 99.0%Gas Chromatography (GC-FID)
Identity Conforms to reference spectrum¹H-NMR Spectroscopy
Water Content ≤ 0.1%Karl Fischer Titration
Density (at 25 °C) Approximately 1.381 g/mLDensitometry
Refractive Index (at 20 °C) Approximately 1.442Refractometry
Methyl Chloroacetate ≤ 0.1%Gas Chromatography (GC-FID)
Dichloroacetic Acid ≤ 0.2%Gas Chromatography (GC-FID) or Titration
Methanol ≤ 0.1%Gas Chromatography (GC-FID)

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and quantify related impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Materials:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Nitrogen (makeup gas)

  • This compound sample

  • Suitable solvent (e.g., Methanol, HPLC grade)[4]

  • Volumetric flasks and pipettes

  • Syringes for GC injection

Procedure:

  • Standard Preparation:

    • Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent.[1]

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound and any known impurities.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standard.

  • Calculation:

    • Calculate the percentage purity using the area normalization method, assuming all components have a similar response factor.

    • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a this compound sample.

Instrumentation and Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)[5]

  • Anhydrous methanol or specialized Karl Fischer solvent (e.g., CombiSolvent)[5]

  • This compound sample

  • Syringes and needles

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration vessel with anhydrous methanol or the appropriate Karl Fischer solvent.

    • Titrate the solvent to a dry endpoint to remove any residual moisture.

  • Titrant Standardization (for volumetric titration):

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[6]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample into a gas-tight syringe. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.

    • Inject the sample into the titration vessel.

    • Start the titration and record the volume of titrant consumed to reach the endpoint.

  • Calculation:

    • Calculate the water content as a percentage:

    • % Water (w/w) = [(Volume of KF reagent consumed in mL) x (KF reagent factor in mg/mL)] / (Weight of sample in mg) x 100

Troubleshooting Guides

Issue 1: Lower than Expected Purity in a Newly Acquired Batch
Potential Cause Troubleshooting Steps Corrective Action
Improper Storage/Handling Review the supplier's storage recommendations and compare them with your internal procedures.Store in a tightly sealed container in a cool, dry, well-ventilated area. Minimize exposure to atmospheric moisture.
Degradation Analyze the sample for the presence of dichloroacetic acid using GC or titration. A lower pH can also indicate hydrolysis.If degradation is confirmed, contact the supplier for a replacement. Implement stricter storage conditions for future batches.
Contamination during Sampling Ensure that all sampling tools (syringes, pipettes, etc.) are clean and dry.Use dedicated and properly cleaned equipment for sampling. Purge sampling equipment with an inert gas if necessary.
Analytical Error Re-run the GC analysis, ensuring proper calibration and system suitability. Check for leaks in the GC system.If the issue persists, use a different analytical technique (e.g., ¹H-NMR with an internal standard) for verification.
Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
Potential Cause Troubleshooting Steps Corrective Action
Presence of Water Perform Karl Fischer titration on the this compound lot.If the water content is high, consider drying the material over a suitable drying agent (e.g., molecular sieves) or sourcing a new, drier batch.
Acidic Impurities (e.g., Dichloroacetic Acid) Test the pH of a solution of this compound in a neutral solvent. Analyze for acidic impurities via GC or titration.If acidic impurities are present, consider a pre-reaction neutralization step if compatible with your synthesis, or source a higher purity grade.
Reactive Impurities (e.g., Methyl Chloroacetate) Analyze the starting material by GC-MS to identify any unexpected chlorinated species.If reactive impurities are confirmed, purification of the this compound by distillation may be necessary. Alternatively, source from a more reliable supplier.

Visualizations

Quality_Control_Workflow cluster_receiving Material Receiving cluster_sampling Sampling cluster_testing QC Testing cluster_disposition Disposition start Receive this compound Shipment doc_check Check CoA and MSDS start->doc_check visual_insp Visual Inspection (Color, Clarity) doc_check->visual_insp sampling Take Representative Sample visual_insp->sampling gc_test GC-FID (Purity, Impurities) sampling->gc_test kf_test Karl Fischer (Water Content) sampling->kf_test nmr_test ¹H-NMR (Identity) sampling->nmr_test decision Meets Specifications? gc_test->decision kf_test->decision nmr_test->decision approve Approve for Use decision->approve Yes reject Reject and Quarantine decision->reject No

Caption: Quality control workflow for incoming this compound.

Troubleshooting_Low_Purity cluster_investigation Investigation Steps cluster_analysis Root Cause Analysis cluster_action Corrective Actions start Low Purity Detected in this compound check_coa Review Supplier CoA Specifications start->check_coa rerun_analysis Re-run GC-FID Analysis check_coa->rerun_analysis check_instrument Verify GC Instrument Calibration & Performance rerun_analysis->check_instrument is_analytical_error Analytical Error? check_instrument->is_analytical_error check_impurities Identify Unknown Peaks (GC-MS) is_degradation Degradation Product Present? check_impurities->is_degradation is_analytical_error->check_impurities No recalibrate Recalibrate Instrument is_analytical_error->recalibrate Yes is_contamination External Contaminant? is_degradation->is_contamination No improve_storage Improve Storage Conditions is_degradation->improve_storage Yes (Hydrolysis) purify Purify Material (e.g., Distillation) is_contamination->purify Yes contact_supplier Contact Supplier for Replacement is_contamination->contact_supplier No (Inherent Impurity)

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Impact of Methyl Dichloroacetate Impurities on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl dichloroacetate (B87207) (MDCA). The focus is on understanding and mitigating the impact of common impurities, particularly dichloroacetic acid (DCA), on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in methyl dichloroacetate (MDCA)?

A1: The most prevalent impurity in MDCA is dichloroacetic acid (DCA). This can be present as a byproduct from synthesis or result from the hydrolysis of MDCA in the presence of water[1]. Other potential impurities can include starting materials from the synthesis process, such as monochloroacetic acid and trichloroacetic acid, which are noted as common impurities in commercially available DCA.

Q2: How can dichloroacetic acid (DCA) impurity affect my experimental results?

A2: Dichloroacetic acid is a biologically active molecule that can significantly impact experimental outcomes, often leading to misinterpretation of data. As a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), DCA can shift cellular metabolism from glycolysis towards oxidative phosphorylation[2][3][4]. This can independently affect cell proliferation, viability, and apoptosis, confounding the observed effects of MDCA[5][6][7][8][9].

Q3: My cells treated with MDCA show a greater decrease in viability than expected. Could this be due to impurities?

A3: Yes, this is a strong possibility. Dichloroacetic acid (DCA) has been shown to reduce cell viability and induce apoptosis in various cancer cell lines[10][11]. If your MDCA sample contains a significant amount of DCA, the observed cytotoxicity could be a synergistic or additive effect of both compounds[5][12][13]. We recommend verifying the purity of your MDCA stock.

Q4: I am observing unexpected changes in mitochondrial respiration in my control experiments with the vehicle for MDCA. What could be the cause?

A4: If your vehicle control shows altered mitochondrial respiration, it is crucial to assess the purity of your MDCA. Dichloroacetic acid (DCA), a potential impurity, directly targets mitochondrial metabolism by inhibiting pyruvate dehydrogenase kinase (PDK), which can lead to an increase in oxygen consumption[14][15][16]. This effect could be present even at low concentrations of DCA impurity.

Q5: Are there established guidelines for the acceptable purity of MDCA for research purposes?

A5: While there are no universally mandated purity standards for research-grade MDCA, it is best practice to use the highest purity available (≥99%) to minimize confounding variables. For sensitive applications, such as metabolic studies or high-throughput screening, the absence of biologically active impurities like DCA is critical. We recommend performing a quality control check on your MDCA stock, especially for long-term or pivotal studies.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
High variability in cell viability (e.g., MTT, MTS) or apoptosis assays between batches of MDCA.Different lots of MDCA may contain varying concentrations of cytotoxic DCA impurity.1. Quantify Purity: Analyze the purity of each MDCA batch using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of DCA. 2. Standardize Stock: If possible, use a single, high-purity batch of MDCA for the entire study. 3. Control for Impurity: If using MDCA with known DCA impurity, include a DCA-only control group at the corresponding concentration to assess its individual contribution to the observed effect.
Unexpectedly high levels of apoptosis in MDCA-treated cells.The presence of DCA, which is known to induce apoptosis, may be potentiating the effect of MDCA.1. Purity Analysis: Confirm the percentage of DCA in your MDCA sample. 2. Dose-Response Curve: Perform a dose-response curve for both your MDCA and a pure DCA standard to understand their individual and potential synergistic effects.
Altered cell proliferation rates that do not align with expected MDCA activity.DCA has been shown to inhibit the proliferation of some cancer cell lines[6][8][9].1. Verify Purity: Check for the presence and concentration of DCA. 2. Literature Review: Consult literature for the known effects of DCA on your specific cell line.
Issue 2: Aberrant Results in Mitochondrial Function Assays
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
Increased oxygen consumption rate (OCR) in cells treated with MDCA, even at low concentrations.The presence of DCA, a PDK inhibitor, can stimulate mitochondrial respiration[14][15][16].1. Impurity Check: Analyze your MDCA for DCA contamination. 2. Comparative Analysis: Compare the OCR profile of your MDCA-treated cells with cells treated with a known concentration of pure DCA.
Changes in mitochondrial membrane potential that are inconsistent with the hypothesized mechanism of MDCA.DCA has been shown to alter mitochondrial membrane potential[17][18].1. Purity Assessment: Determine the level of DCA impurity. 2. Control Experiments: Run parallel experiments with pure DCA to isolate its effect on mitochondrial membrane potential.

Data Summary

Table 1: Summary of Dichloroacetic Acid (DCA) Effects on Cancer Cell Lines

Cell Line Effect of DCA Concentration Range Reference
GlioblastomaSynergistic cytotoxicity with metformin (B114582), increased oxygen consumption rate.1-100 mM[12][13]
MelanomaReduced cell proliferation, decreased PDH phosphorylation.13.3-27.0 mM (IC50)[19][20]
Ovarian CancerSynergistic growth inhibition and apoptosis with metformin.Not specified[5]
Head and Neck CancerInhibited colony formation, reduced cell viability, increased apoptosis.Not specified[21]
Colorectal CancerReduced proliferation without inducing apoptosis.20 mM[6]
Pancreatic CancerDecreased cell proliferation and migration, reduced mitochondrial oxygen consumption.Not specified[14][15]
Breast CancerInconsistent results: some studies show inhibited growth, others report increased viability.Not specified[8]
Oral Squamous Cell CarcinomaIncreased mitochondrial respiration, pro-apoptotic/cytostatic effects.4 mM[16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of MDCA (and corresponding concentrations of DCA as an impurity control) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Protein Expression by Western Blot
  • Cell Lysis: After treatment with MDCA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PDK1, p-PDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

Protocol 3: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat cells with MDCA or DCA for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the different parameters of mitochondrial function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation MDCA_Stock MDCA Stock Solution Purity_Check Purity Analysis (GC/HPLC) MDCA_Stock->Purity_Check Quality Control Cell_Culture Cell Culture Treatment Purity_Check->Cell_Culture Use High-Purity MDCA MTT MTT Assay Cell_Culture->MTT Western Western Blot Cell_Culture->Western Seahorse Mitochondrial Respiration Cell_Culture->Seahorse Data_Analysis Analyze Results MTT->Data_Analysis Western->Data_Analysis Seahorse->Data_Analysis Troubleshoot Troubleshoot Anomalies Data_Analysis->Troubleshoot Unexpected Results Troubleshoot->Purity_Check Re-evaluate Purity

Caption: Experimental workflow for studies using this compound (MDCA).

signaling_pathway MDCA This compound (MDCA) Cell_Viability Cell Viability MDCA->Cell_Viability Intended Effect DCA_impurity Dichloroacetic Acid (DCA) Impurity PDK Pyruvate Dehydrogenase Kinase (PDK) DCA_impurity->PDK Inhibits Apoptosis Apoptosis DCA_impurity->Apoptosis Induces DCA_impurity->Cell_Viability Decreases PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibits OxPhos Oxidative Phosphorylation PDH->OxPhos Activates Glycolysis Glycolysis Glycolysis->PDH Pyruvate Apoptosis->Cell_Viability Reduces troubleshooting_logic Start Unexpected Experimental Result with MDCA CheckPurity Is the purity of the MDCA stock verified? Start->CheckPurity AnalyzePurity Perform Purity Analysis (e.g., GC/HPLC) CheckPurity->AnalyzePurity No ImpurityFound Is DCA impurity present at a significant level? CheckPurity->ImpurityFound Yes AnalyzePurity->ImpurityFound SourceNew Source new, high-purity MDCA (≥99%) ImpurityFound->SourceNew Yes ControlImpurity Incorporate a DCA-only control group in experiments ImpurityFound->ControlImpurity Yes, and cannot source new OtherFactors Investigate other experimental variables (e.g., cell line, reagents) ImpurityFound->OtherFactors No SourceNew->Start Re-run Experiment ControlImpurity->Start Re-run Experiment

References

Technical Support Center: Dichloroacetate (DCA) and Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the adjustment of dichloroacetate (B87207) (DCA) dosage to mitigate the risk of peripheral neuropathy during experimental use.

Troubleshooting Guides

Issue: Onset of Peripheral Neuropathy Symptoms in Animal Models

Question: We are observing symptoms of peripheral neuropathy (e.g., gait alteration, reduced grip strength, thermal hypoalgesia) in our rodent models treated with DCA. How can we address this?

Answer:

  • Immediate Dosage Reduction: The first step is to consider a dose reduction. Peripheral neuropathy induced by DCA is dose-dependent. A lower dose may still achieve the desired metabolic effects without causing significant neurotoxicity.[1]

  • Route of Administration Review: The route of administration can influence toxicity. Studies have shown that oral gavage may produce less toxicity compared to administration in drinking water for the same intake level.[1]

  • Monitor Plasma Concentrations: If possible, measure plasma concentrations of DCA. The metabolism of DCA can vary, leading to higher than expected plasma levels and increased toxicity.

  • Assess for Oxidative Stress: DCA-induced neuropathy is linked to oxidative stress in peripheral nerves.[2] Consider assessing for markers of oxidative stress in nerve tissue.

  • Consider Co-administration of Antioxidants: Preclinical evidence suggests that antioxidants may mitigate DCA-induced neurotoxicity.[3][4] However, the efficacy of specific antioxidants needs to be empirically determined for your experimental model.

Issue: Variability in Neuropathy Onset and Severity Between Subjects

Question: We are observing significant variability in the onset and severity of peripheral neuropathy among our human subjects or animal models at the same DCA dose. What could be the cause?

Answer:

  • Genetic Polymorphisms: In human subjects, polymorphisms in the Glutathione (B108866) Transferase Zeta 1 (GSTZ1) gene, which is responsible for DCA metabolism, can significantly affect DCA clearance.[5] Individuals with certain haplotypes metabolize DCA more slowly, leading to higher plasma concentrations and an increased risk of toxicity.[5] Genotyping for GSTZ1 polymorphisms can help identify at-risk individuals.

  • Age-Dependent Metabolism: DCA metabolism and clearance can be age-dependent, with adults potentially being more susceptible to neurotoxicity than younger individuals.[6]

  • Inhibition of Self-Metabolism: DCA inhibits its own metabolism through the inactivation of GSTZ1.[7] This can lead to drug accumulation over time with chronic dosing, contributing to inter-individual variability in toxicity.

  • Baseline Neurological Status: Pre-existing neurological conditions can increase susceptibility to DCA-induced neuropathy. A thorough baseline neurological assessment is crucial before initiating DCA treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dichloroacetate (DCA)?

A1: DCA's primary mechanism is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[4][8][9] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA keeps PDC in its active, dephosphorylated state.[8][10] This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[10][11]

Q2: What is the proposed mechanism for DCA-induced peripheral neuropathy?

A2: The exact mechanism of DCA-induced peripheral neuropathy is not fully understood.[2] However, a leading hypothesis is that it is caused by oxidative stress in peripheral nerves, particularly in Schwann cells.[4][12] The increased mitochondrial respiration stimulated by DCA may lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant capacity of the cells and causing damage to axons and myelin.[4] Additionally, the metabolism of DCA can interfere with other metabolic pathways, leading to the accumulation of potentially neurotoxic molecules.[4]

Q3: What are the typical dosages of DCA used in research, and at what doses is peripheral neuropathy observed?

A3: In clinical trials, oral DCA has been administered at doses ranging from 6.25 to 50 mg/kg/day.[4][13] Peripheral neuropathy is a common dose-limiting toxicity, particularly with chronic administration at higher doses. For example, a dose of 25 mg/kg/day was associated with a high rate of peripheral neuropathy in a clinical trial for MELAS.[14][15] In rodent models, neurotoxicity has been observed at doses as low as 16 mg/kg/day when administered in drinking water.[1]

Q4: Is DCA-induced peripheral neuropathy reversible?

A4: Yes, DCA-induced peripheral neuropathy is generally considered reversible upon dose reduction or discontinuation of the drug.[16] The timeline for recovery can vary, with some reports indicating resolution of symptoms within months after stopping DCA treatment.[17] However, in cases of prolonged exposure to high doses, recovery may be incomplete.[1]

Q5: Has thiamine (B1217682) (vitamin B1) supplementation been shown to prevent DCA-induced peripheral neuropathy?

A5: The role of thiamine in preventing DCA-induced peripheral neuropathy is controversial. While some early hypotheses suggested a link to thiamine deficiency, clinical trials have not consistently demonstrated a protective effect of thiamine supplementation.[17][18] In some studies, peripheral neuropathy developed in patients receiving DCA despite co-administration of thiamine.[17]

Data Presentation

Table 1: Dichloroacetate (DCA) Dosage and Peripheral Neuropathy Incidence in Clinical Trials

Study PopulationDCA DosageDuration of TreatmentIncidence of Peripheral NeuropathyReference
MELAS Patients25 mg/kg/dayUp to 24 monthsHigh rate, leading to early trial termination[14]
Children with Congenital Lactic Acidosis12.5 to 25 mg/kg twice dailyAverage of 3.25 yearsSymptoms in 4 out of 37 patients[14]
Advanced Solid Tumors6.25 mg/kg BID28-day cycles13% Grade 3 neuropathy[13]
Advanced Solid Tumors12.5 mg/kg BID28-day cyclesHigher incidence of dose-limiting toxicities including neuropathy[13]

Table 2: Effects of Dichloroacetate (DCA) on Peripheral Nerves in a Rat Model

DCA Dose (mg/kg/day)Treatment DurationKey FindingsReference
5016 weeksNo significant inhibition of weight gain[18]
100 - 500Up to 16 weeksTactile allodynia and thermal hypoalgesia[2][18]
50 - 500Up to 16 weeksNerve conduction slowing (more pronounced in adult rats)[2][18]
50012 - 16 weeksReduction in mean axonal caliber of myelinated fibers[2][18]
50 - 500Up to 16 weeksAccumulation of oxidative stress markers in nerves[2][18]

Experimental Protocols

Measurement of Nerve Conduction Velocity (NCV) in Rats

This protocol is adapted from standard methods for assessing peripheral nerve function in rodent models.

Materials:

  • Anesthetizing agent (e.g., ketamine/xylazine)

  • Heating pad and lamp to maintain body temperature

  • Subdermal needle electrodes for stimulation and recording

  • Electromyography (EMG) and nerve conduction study equipment

  • Caliper for measuring nerve conduction distance

Procedure:

  • Anesthesia and Temperature Control: Anesthetize the rat according to your institution's approved protocol. Maintain the rat's body temperature at approximately 37°C and the hind limb skin temperature above 33°C using a heating pad and lamp.[19][20][21]

  • Electrode Placement (Sciatic Nerve Motor NCV):

    • Place the stimulating electrodes subcutaneously at the sciatic notch (proximal stimulation) and the knee (distal stimulation).

    • Place the recording electrodes over the plantar muscles of the hind paw.[21]

  • Stimulation and Recording:

    • Deliver supramaximal electrical stimuli (single pulses) at both the proximal and distal stimulation sites.

    • Record the compound muscle action potentials (CMAPs).

  • Calculation of NCV:

    • Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.

    • Measure the distance between the two stimulation sites using a caliper.

    • Calculate the motor NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))[19]

  • Sensory NCV: A similar procedure can be followed for sensory NCV by stimulating a sensory nerve (e.g., sural nerve) and recording from the digits.[20]

Morphometric Analysis of Myelinated Nerve Fibers

This protocol outlines the general steps for the histological assessment of peripheral nerve morphology.

Materials:

  • Fixative (e.g., glutaraldehyde)

  • Resin for embedding (e.g., Epon)

  • Ultramicrotome

  • Stain (e.g., Sudan black or Toluidine Blue)[22][23]

  • Light microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Nerve Tissue Preparation:

    • Carefully dissect the peripheral nerve of interest (e.g., sciatic nerve).

    • Fix the nerve tissue in an appropriate fixative.

    • Process and embed the tissue in resin.

  • Sectioning and Staining:

    • Cut semi-thin transverse sections (e.g., 0.5-1 µm) using an ultramicrotome.[22][23]

    • Stain the sections with a suitable stain to visualize myelin sheaths.[22][23]

  • Image Acquisition:

    • Capture high-resolution images of the nerve cross-sections using a light microscope.

  • Morphometric Analysis:

    • Using image analysis software, manually or semi-automatically trace the outlines of the axon and the myelin sheath for a representative number of nerve fibers.

    • Calculate the following parameters:

      • Axon diameter and area

      • Fiber diameter and area (axon + myelin)

      • Myelin sheath thickness

      • g-ratio (axon diameter / fiber diameter)[22][23]

Assessment of Oxidative Stress in Peripheral Nerve Tissue

This protocol provides a general workflow for measuring markers of oxidative stress in nerve tissue.

Materials:

  • Homogenization buffer

  • Assay kits for specific oxidative stress markers (e.g., malondialdehyde (MDA), reduced glutathione (GSH), superoxide (B77818) dismutase (SOD))

  • Spectrophotometer or fluorometer

Procedure:

  • Tissue Homogenization:

    • Dissect the peripheral nerve tissue and immediately freeze it in liquid nitrogen or on dry ice.

    • Homogenize the frozen tissue in a suitable buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant for analysis.

  • Measurement of Oxidative Stress Markers:

    • Lipid Peroxidation (MDA Assay): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available TBARS (thiobarbituric acid reactive substances) assay kit.

    • Antioxidant Levels (GSH Assay): Quantify the levels of reduced glutathione (GSH), a major intracellular antioxidant, using a colorimetric or fluorometric assay kit.

    • Antioxidant Enzyme Activity (SOD Assay): Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) using an appropriate activity assay kit.

  • Data Analysis:

    • Normalize the results to the total protein concentration of the tissue homogenate.

    • Compare the levels of oxidative stress markers between DCA-treated and control groups.

Mandatory Visualization

DCA_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC (Active) PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC (Inactive) PDC->PDC_inactive Phosphorylation PDC_inactive->PDC Dephosphorylation TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: DCA's primary mechanism of action.

DCA_Neurotoxicity_Pathway DCA Dichloroacetate (DCA) PDK_inhibition PDK Inhibition DCA->PDK_inhibition GSTZ1 GSTZ1 Metabolism DCA->GSTZ1 PDC_activation PDC Activation PDK_inhibition->PDC_activation Mito_resp_increase Increased Mitochondrial Respiration PDC_activation->Mito_resp_increase ROS_production Increased Reactive Oxygen Species (ROS) Production Mito_resp_increase->ROS_production Oxidative_stress Oxidative Stress in Schwann Cells ROS_production->Oxidative_stress Axonal_damage Axonal Damage & Demyelination Oxidative_stress->Axonal_damage Peripheral_neuropathy Peripheral Neuropathy Axonal_damage->Peripheral_neuropathy Toxic_metabolites Accumulation of Toxic Metabolites GSTZ1->Toxic_metabolites Inhibition of metabolism Toxic_metabolites->Oxidative_stress

Caption: Proposed pathway of DCA-induced peripheral neuropathy.

Experimental_Workflow start Start DCA Dosing Regimen monitoring Regular Monitoring for Neuropathy Symptoms (e.g., gait, grip strength) start->monitoring neuropathy_detected Neuropathy Detected? monitoring->neuropathy_detected dose_reduction Reduce DCA Dose neuropathy_detected->dose_reduction Yes no_neuropathy Continue Dosing neuropathy_detected->no_neuropathy No continue_monitoring Continue Monitoring dose_reduction->continue_monitoring end_point Endpoint Analysis: - Nerve Conduction Velocity - Morphometric Analysis - Oxidative Stress Markers continue_monitoring->end_point end End of Study end_point->end no_neuropathy->monitoring no_neuropathy->end_point At scheduled time points

Caption: Experimental workflow for monitoring DCA neurotoxicity.

References

Technical Support Center: Monitoring Liver Function in Long-Term Dichloroacetate (DCA) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring liver function during long-term studies involving dichloroacetate (B87207) (DCA).

Frequently Asked Questions (FAQs)

Q1: What are the known effects of long-term dichloroacetate (DCA) administration on the liver?

A1: Long-term administration of DCA has been shown to have varied effects on the liver, primarily observed in animal studies. In rodents, chronic exposure to high doses of DCA is associated with hepatotoxicity, including increased liver weight, glycogen (B147801) accumulation, and the development of liver neoplasms.[1] The mechanism of DCA-induced hepatotoxicity is thought to involve the inhibition of its own metabolism, leading to increased exposure with chronic dosing.[2] In humans, long-term studies, particularly in pediatric patients with congenital lactic acidosis, have generally found DCA to be well-tolerated with no significant evidence of liver damage.[3] However, mild, asymptomatic, and reversible increases in serum transaminases have been occasionally reported in adults.[3][4] A case report has also documented fatal liver toxicity in a patient co-administered DCA and artesunate, although the DCA dosage was unknown.[5]

Q2: What are the key biomarkers to monitor for assessing liver function during DCA studies?

A2: A standard panel of liver function tests (LFTs) should be monitored. Key biomarkers include:

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) : Enzymes released from damaged hepatocytes, serving as sensitive indicators of hepatocellular injury.

  • Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT) : Enzymes that can be elevated in cases of cholestasis (reduced bile flow).

  • Bilirubin (B190676) (total and direct) : A product of heme breakdown, elevated levels can indicate impaired liver conjugation and excretion.

  • Albumin and Total Protein : Proteins synthesized by the liver; decreased levels can suggest reduced synthetic function.

  • Prothrombin Time (PT) / International Normalized Ratio (INR) : Measures the time it takes for blood to clot, which can be prolonged in cases of severe liver dysfunction due to decreased synthesis of clotting factors.

Q3: How frequently should liver function be monitored in a long-term DCA study?

A3: The frequency of monitoring should be determined by the study protocol and risk assessment. A typical schedule might include:

  • Baseline: Comprehensive LFTs should be performed before the first dose of DCA to establish a baseline for each subject.

  • Initial Phase (e.g., first 4-8 weeks): More frequent monitoring (e.g., weekly or bi-weekly) is recommended to detect any acute changes.

  • Maintenance Phase: Once the subject is stable, monitoring frequency can be reduced (e.g., monthly or every 3 months) for the remainder of the study.

  • As-needed: Additional testing should be performed if a subject develops symptoms of liver injury (e.g., jaundice, abdominal pain, nausea).

Q4: What are the potential mechanisms of DCA-induced hepatotoxicity?

A4: The mechanisms of DCA-induced hepatotoxicity are not fully elucidated but are thought to involve several pathways. One key aspect is the accumulation of glycogen in hepatocytes, which is mediated through a PI3K-dependent signaling pathway.[6][7][8] Additionally, DCA can induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis and necrosis.[9][10][11][12][13] DCA is primarily metabolized in the liver by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1), and it can inhibit its own metabolism, leading to higher systemic exposure over time.[14]

Troubleshooting Guides

Issue 1: Unexpected elevation in ALT and/or AST levels.

  • Possible Cause 1: DCA-related hepatocellular injury.

    • Troubleshooting Steps:

      • Confirm the finding: Repeat the LFTs immediately to rule out laboratory error.

      • Assess the magnitude of elevation: Compare the results to the baseline values and the upper limit of normal (ULN). Follow established guidelines for drug-induced liver injury (DILI), such as Hy's Law.

      • Evaluate the patient's clinical status: Check for symptoms of liver injury such as jaundice, nausea, vomiting, abdominal pain, fatigue, and rash.

      • Consider dose reduction or interruption: Depending on the severity of the elevation and clinical symptoms, a temporary interruption or dose reduction of DCA may be necessary, as guided by the study protocol. In some clinical trials, DCA was discontinued (B1498344) or the dose was adjusted in response to adverse events.[4]

      • Investigate alternative causes: Rule out other potential causes of liver injury, such as viral hepatitis (Hepatitis A, B, C, E), alcohol consumption, concomitant medications, or underlying liver disease.

  • Possible Cause 2: Pre-existing liver condition.

    • Troubleshooting Steps:

      • Review baseline data: Carefully re-examine the subject's baseline liver function tests and medical history for any signs of pre-existing liver disease.

      • Perform additional diagnostics: Consider imaging studies (e.g., ultrasound) and serological tests for chronic liver diseases.

Issue 2: Elevated bilirubin levels.

  • Possible Cause 1: Impaired hepatic conjugation or excretion due to DCA.

    • Troubleshooting Steps:

      • Fractionate bilirubin: Determine the levels of direct (conjugated) and indirect (unconjugated) bilirubin to help pinpoint the cause of hyperbilirubinemia.

      • Assess other LFTs: Evaluate ALT, AST, and ALP levels to determine if the pattern is hepatocellular, cholestatic, or mixed.

      • Monitor closely: Continue to monitor LFTs and the patient's clinical condition.

  • Possible Cause 2: Hemolysis.

    • Troubleshooting Steps:

      • Check for signs of hemolysis: Review complete blood count (CBC) for anemia and reticulocytosis, and check lactate (B86563) dehydrogenase (LDH) and haptoglobin levels.

Issue 3: Decreased serum albumin levels.

  • Possible Cause 1: Reduced hepatic synthetic function.

    • Troubleshooting Steps:

      • Evaluate other markers of liver function: Assess prothrombin time (PT/INR) and bilirubin levels. A decrease in albumin is often a sign of chronic liver dysfunction.

      • Assess nutritional status: Malnutrition can also lead to low albumin levels.

Data Presentation

Table 1: Summary of Liver Function Parameters Monitored in Dichloroacetate (DCA) Studies.

ParameterAnimal Studies (Rodents)Human Clinical TrialsRationale for Monitoring
Liver Weight Increased with chronic high-dose DCA.Not routinely measured.Indicator of potential hepatomegaly and toxicity.
Alanine Aminotransferase (ALT) Elevated levels observed in some studies.Generally no significant changes; mild, reversible increases reported occasionally.[3][4]Sensitive marker of hepatocellular injury.
Aspartate Aminotransferase (AST) Elevated levels observed in some studies.Generally no significant changes; mild, reversible increases reported occasionally.[4]Marker of hepatocellular injury.
Alkaline Phosphatase (ALP) Not consistently reported as altered.Generally no significant changes reported.Marker of cholestasis.
Total Bilirubin Not consistently reported as altered.Generally no significant changes reported.Indicator of overall liver excretory function.
Histopathology Glycogen accumulation, hepatocellular hypertrophy, necrosis, and neoplasia at high doses.Not routinely performed; liver biopsy is invasive.Provides direct evidence of liver morphology and pathology.

Experimental Protocols

1. Liver Function Tests (LFTs) - Serum Biochemistry

  • Objective: To quantitatively measure key indicators of liver function and injury in serum.

  • Methodology:

    • Sample Collection: Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).

    • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes.

    • Serum Separation: Carefully aspirate the serum and transfer it to a clean, labeled tube.

    • Analysis: Analyze the serum for ALT, AST, ALP, GGT, total bilirubin, direct bilirubin, albumin, and total protein using an automated clinical chemistry analyzer according to the manufacturer's instructions.

    • Prothrombin Time (PT/INR): Collect a separate blood sample in a citrate (B86180) tube for PT/INR analysis, to be performed according to standard laboratory procedures.

    • Quality Control: Run standard and control samples with each batch of assays to ensure accuracy and precision.

2. Liver Histopathology

  • Objective: To qualitatively and semi-quantitatively assess liver morphology for evidence of cellular injury, inflammation, fibrosis, and other pathological changes.

  • Methodology:

    • Tissue Collection (Animal Studies): At the end of the study, humanely euthanize the animals. Immediately excise the liver, weigh it, and visually inspect for any gross abnormalities.

    • Tissue Fixation: Take representative sections of each liver lobe and fix them in 10% neutral buffered formalin for at least 24 hours.

    • Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.

    • Sectioning: Cut 4-5 µm thick sections using a microtome.

    • Staining:

      • Hematoxylin and Eosin (H&E): For general morphological evaluation.

      • Periodic acid-Schiff (PAS): To assess glycogen content.

      • Masson's Trichrome: To detect and stage fibrosis.

    • Microscopic Examination: A board-certified veterinary or medical pathologist should examine the slides in a blinded fashion. The evaluation should include assessment of hepatocellular changes (hypertrophy, necrosis, apoptosis), inflammation, cholestasis, steatosis, and the presence of pre-neoplastic or neoplastic lesions.[15][16]

Mandatory Visualization

Experimental_Workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_troubleshooting Troubleshooting cluster_endpoint End of Study Baseline Baseline Assessment - LFTs - Clinical Evaluation Dosing Long-Term DCA Administration Baseline->Dosing Monitoring Regular Monitoring - LFTs (Weekly/Monthly) - Clinical Observation Dosing->Monitoring Abnormal_LFTs Abnormal LFTs Detected Monitoring->Abnormal_LFTs if abnormal Final_Assessment Final Assessment - LFTs - Histopathology (Animal) Monitoring->Final_Assessment at study conclusion Action Action Required - Repeat LFTs - Clinical Assessment - Consider Dose Adjustment Abnormal_LFTs->Action Action->Monitoring

Caption: Experimental workflow for monitoring liver function during long-term DCA studies.

DCA_Hepatotoxicity_Pathway cluster_cellular_uptake Cellular Uptake & Metabolism cluster_glycogen Glycogen Accumulation cluster_mitochondria Mitochondrial Dysfunction & Oxidative Stress cluster_cell_death Cellular Injury & Death DCA Dichloroacetate (DCA) Hepatocyte Hepatocyte DCA_in DCA (intracellular) Hepatocyte->DCA_in GSTZ1 GSTZ1 (Metabolism) DCA_in->GSTZ1 inhibits PI3K PI3K DCA_in->PI3K activates PDK PDK Inhibition DCA_in->PDK Glycogen_Synthase Glycogen Synthase PI3K->Glycogen_Synthase activates Glycogen Glycogen Accumulation Glycogen_Synthase->Glycogen Hepatotoxicity Hepatotoxicity Glycogen->Hepatotoxicity PDH PDH Activation PDK->PDH activates Mitochondrion Mitochondrion PDH->Mitochondrion enhances oxidative phosphorylation in ROS Increased ROS Mitochondrion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

References

Technical Support Center: Dichloroacetate (DCA) Clinical Translation Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetate (B87207) (DCA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of dichloroacetate (DCA)?

A1: Dichloroacetate's main mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, which shifts cellular metabolism from glycolysis towards mitochondrial glucose oxidation.[1][2][4] This metabolic switch is believed to counteract the Warburg effect, a metabolic characteristic of many cancer cells.[1][2]

Q2: What are the major challenges and toxicities observed in the clinical translation of DCA?

A2: The most significant challenge in the clinical use of DCA is dose-limiting peripheral neuropathy.[1][5][6] Other reported side effects include gastrointestinal issues, and in some preclinical studies, there have been concerns about potential carcinogenicity, although this has not been observed in human clinical trials for cancer therapy.[1][7] Furthermore, DCA exhibits complex pharmacokinetics, as it can inhibit its own metabolism, leading to altered drug clearance with repeated dosing.[6]

Q3: Why do some cancer cell lines not respond to DCA treatment in our experiments?

A3: The lack of response to DCA can be multifactorial. The metabolic phenotype of the cancer cells is a crucial determinant; cells that are less reliant on aerobic glycolysis may be less sensitive.[1] The dose and duration of DCA exposure are also critical, with some cell lines requiring higher concentrations or longer treatment times to exhibit an effect.[8] Additionally, the in vitro culture environment may not fully replicate the metabolic conditions of a solid tumor in vivo, where DCA has shown more significant effects in some studies.[9] It is also important to verify the activity of your DCA compound and the expression of PDK isoforms in your cell line of interest.

Q4: Can DCA be used in combination with other therapies?

A4: Yes, several preclinical studies have shown that DCA can act synergistically with conventional chemotherapy, radiotherapy, and other targeted agents.[1][2][10] By altering the metabolic state of cancer cells, DCA may enhance their sensitivity to other treatments.[1]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
No significant decrease in viability with DCA treatment Cell line is resistant to DCA.Screen a panel of cell lines with varying metabolic profiles. Consider measuring PDK expression.
Suboptimal DCA concentration or incubation time.Perform a dose-response and time-course experiment to determine the IC50.[11][12]
Inactive DCA compound.Verify the purity and activity of the DCA salt. Prepare fresh stock solutions regularly.
Unexpected increase in viability at low DCA doses Hormetic effect or experimental artifact.Carefully repeat the experiment with a narrower range of low concentrations.
Guide 2: Difficulty in Detecting Apoptosis (e.g., Annexin V/PI Staining)
Problem Potential Cause Troubleshooting Steps
Low percentage of apoptotic cells Insufficient DCA treatment to induce apoptosis.Increase the DCA concentration or extend the incubation period based on cell viability data.[8]
Apoptosis is not the primary mode of cell death.Investigate other cell death mechanisms like necrosis or autophagy.
Technical issues with the assay.Use positive controls (e.g., staurosporine) to ensure the assay is working correctly. Avoid using EDTA-containing trypsin solutions as Annexin V binding is calcium-dependent.[13]
High background or non-specific staining Mechanical stress during cell harvesting.Handle cells gently. Use a mild dissociation reagent if necessary.
Compensation issues in flow cytometry.Use single-stained controls to set up proper compensation.[13]
Guide 3: Inconclusive Lactate (B86563) Measurement Results
Problem Potential Cause Troubleshooting Steps
No change in extracellular lactate after DCA treatment Cell line has low basal glycolysis.Select cell lines known for high glycolytic rates (e.g., by measuring their extracellular acidification rate).
Insufficient DCA concentration to inhibit PDK effectively.Confirm PDK inhibition by assessing the phosphorylation status of PDH.[14]
Rapid consumption of lactate by other cells in co-culture models.Analyze lactate levels in monocultures first.
High variability in lactate readings Changes in cell number during the experiment.Normalize lactate levels to cell number or protein concentration.[15]
Contamination of samples.Ensure aseptic technique and use fresh media for each experiment.

Quantitative Data Summary

Table 1: Reported Dosing of Dichloroacetate in Clinical and Preclinical Studies

Study Type Organism Dose Range Key Findings Reference
Clinical TrialHuman (Glioma)6.25 - 12.5 mg/kg twice dailyGenerally well-tolerated at lower doses; peripheral neuropathy at higher doses.[16]
Clinical TrialHuman (MELAS)25 mg/kg/dayHigh rate of peripheral nerve toxicity leading to early study termination.[17][18]
PreclinicalRat (Breast Cancer)~86 mg/kg/day (oral)Reduced lung metastasis.[2]
PreclinicalRat (Diabetes)50 mg/kg/day (oral)Reduced plasma alanine (B10760859) and lactic acid levels.[2]

Table 2: IC50 Values of Dichloroacetate in Melanoma Cell Lines

Cell Line IC50 (mM)
MeWo13.3
SK-MEL-227.0
Other tested linesRanged between the above values

Data extracted from[12]

Experimental Protocols

Protocol 1: Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

Objective: To determine the inhibitory effect of DCA on PDK activity.

Methodology:

  • Prepare serial dilutions of DCA in the appropriate assay buffer.

  • In a 384-well plate, add the DCA dilutions or a vehicle control (e.g., DMSO).

  • Add the PDK enzyme solution (e.g., recombinant human PDK4) to each well.

  • Initiate the reaction by adding a substrate/ATP mixture containing the PDH E1α subunit.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of inhibition against the logarithm of the DCA concentration to determine the IC50 value.[15]

Protocol 2: Cellular Lactate Production Assay

Objective: To measure the effect of DCA on lactate production by cultured cells.

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of DCA or a vehicle control for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the lactate concentration in the supernatant using a colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions. This typically involves measuring the conversion of NAD to NADH by lactate dehydrogenase at 340 nm.[19][20]

  • In parallel, determine the cell number or total protein concentration in each well to normalize the lactate measurements.

Protocol 3: Annexin V Apoptosis Assay

Objective: To quantify DCA-induced apoptosis by flow cytometry.

Methodology:

  • Seed cells and treat with DCA or a vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the media.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[8][21]

Visualizations

DCA_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive PDH-P (Inactive) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_inactive Phosphorylation TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS Apoptosis Apoptosis OXPHOS->Apoptosis DCA Dichloroacetate (DCA) DCA->PDK Inhibition Experimental_Workflow_DCA_Testing start Start: Select Cancer Cell Lines dose_response Dose-Response & Time-Course (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Assays (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis metabolism Metabolic Assays (Lactate, OCR/ECAR) mechanism->metabolism pdk_activity PDK Inhibition Assay (PDH phosphorylation) mechanism->pdk_activity end End: Analyze and Interpret Data apoptosis->end metabolism->end pdk_activity->end

References

Improving the bioavailability of dichloroacetate for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dichloroacetate (B87207) (DCA) in in vivo experiments. Our goal is to help you navigate common challenges and optimize your study design for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of dichloroacetate (DCA)?

A1: The oral bioavailability of DCA can be highly variable. While some reports suggest it can reach 100% due to its small, water-soluble nature, other studies in both rodents and humans have shown significant variability, with values ranging from 0% to 100%[1][2][3][4][5]. This variation is largely attributed to its metabolism.

Q2: What is the primary factor influencing the bioavailability and pharmacokinetics of DCA?

A2: The primary factor is the metabolism of DCA by the enzyme Glutathione (B108866) S-transferase zeta 1 (GSTZ1), which is primarily found in the liver[2][6][7]. DCA exhibits an auto-inhibitory effect on its own metabolism; repeated administration leads to the inactivation of GSTZ1[6][7]. This results in decreased clearance, a longer plasma half-life, and potentially increased bioavailability of subsequent doses[3][6].

Q3: How can I achieve more consistent DCA exposure in my animal models?

A3: To achieve more consistent plasma concentrations, consider a pre-treatment phase. Administering a low dose of DCA in the drinking water for about 7 days before the main experiment can help to deplete GSTZ1 activity[2][8]. This leads to more predictable pharmacokinetics and maximized bioavailability for the therapeutic doses used in your study[8].

Q4: Are there alternative formulations to improve DCA delivery and bioavailability?

A4: Yes, several advanced drug delivery strategies are being explored to enhance the therapeutic index of DCA. These include:

  • Nanoformulations: Encapsulating DCA into polymer nanoparticles can improve its delivery and synergistic effects with other drugs[9][10][11][12].

  • Prodrugs: Creating ester or amide prodrugs of DCA can enhance its absorption characteristics[7][13][14][15][16].

  • Liposomal Formulations: While less specific data exists for DCA, liposomes are a proven technology for improving the in vivo performance of many drugs[17][18][19].

Q5: What are the main side effects of DCA to monitor in in vivo studies?

A5: The most commonly reported dose-limiting side effect is reversible peripheral neuropathy[1][10][20]. Other potential side effects include fatigue, nausea, and gastrointestinal issues[1]. It is crucial to monitor animals for any signs of distress or neurological impairment and adjust dosing accordingly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in therapeutic response between subjects. Inconsistent oral bioavailability due to variable GSTZ1 activity.Genetic differences in GSTZ1 among animal strains.Inaccurate dosing or administration.Implement a DCA pre-treatment period (e.g., 0.2 g/L in drinking water for 7 days) to normalize GSTZ1 activity before starting the experiment[2][8].Ensure precise oral gavage technique or consistent measurement of water intake if administered in drinking water.Consider using an animal strain with a more defined genetic background for GSTZ1 if available.
Observed toxicity or adverse events (e.g., neuropathy, weight loss). DCA accumulation due to GSTZ1 inhibition from repeated dosing.Dose is too high for the specific animal model or strain.Age-related differences in DCA clearance (older animals may be more susceptible)[20].Reduce the DCA dose or dosing frequency.Implement a cyclical dosing schedule (e.g., 2 weeks on, 1 week off) to allow for recovery[1].Carefully monitor animal weight and conduct regular health checks.If possible, measure plasma DCA levels to correlate with observed toxicity.
Lack of therapeutic effect at previously reported effective doses. Low oral bioavailability in naïve animals (without pre-treatment).Rapid metabolism and clearance of a single dose.The tumor model is resistant to DCA's metabolic effects.Confirm that a pre-treatment protocol is in place to maximize bioavailability[8].Increase the dose or frequency of administration, while carefully monitoring for toxicity.Verify the metabolic phenotype of your cancer cells; DCA is most effective in cells exhibiting the Warburg effect[10][21].Consider combination therapy with other agents that may synergize with DCA, such as metformin (B114582) or platinum-based drugs[21][22].
Difficulty in detecting and quantifying DCA in plasma/tissue samples. Rapid clearance of DCA, especially after a single low dose.Inadequate sensitivity of the analytical method.Improper sample handling and preparation.For pharmacokinetic studies in naïve animals, higher doses may be necessary to achieve plasma concentrations above the detection limit[2].Utilize sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with appropriate derivatization[23][24][25].Ensure rapid processing and proper storage of biological samples to prevent degradation.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of Oral Dichloroacetate in Rodents

SpeciesConditionDose (mg/kg)Oral Bioavailability (%)Tmax (hours)t1/2 (minutes)Reference(s)
Rat (Fischer-344)Naïve5 - 200 - 13--[2]
Rat (Fischer-344)GST-zeta-depleted0.05 - 514 - 75--[2]
RatSingle Oral Dose25-~192[1]

Table 2: Pharmacokinetic Parameters of Oral Dichloroacetate in Humans

ConditionDose (mg/kg)Oral Bioavailability (%)Tmax (hours)t1/2 (hours)Reference(s)
Healthy Volunteers227 - 100--[4][5]
Children (Congenital Lactic Acidosis)12.5 - 25 (Chronic)--7.9[26]

Key Signaling Pathway & Experimental Workflow

The primary mechanism of DCA involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This shifts cancer cell metabolism from aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation in the mitochondria.

Caption: Mechanism of action of Dichloroacetate (DCA).

Bioavailability_Workflow cluster_pretreatment Optional Pre-treatment Phase (7 days) cluster_experiment Experimental Phase pretreat Administer low-dose DCA in drinking water (e.g., 0.2 g/L) to deplete GSTZ1 dosing Administer therapeutic DCA dose (e.g., oral gavage) pretreat->dosing sampling Collect serial blood samples (e.g., tail vein, cannula) dosing->sampling analysis Quantify DCA in plasma (e.g., HPLC or GC-MS) sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, t1/2) analysis->pk_calc animal_model Select Animal Model animal_model->pretreat animal_model->dosing Naive Group iv_group IV Administration Group (for absolute bioavailability)

Caption: Workflow for an in vivo DCA bioavailability study.

Experimental Protocols

Protocol 1: Assessment of Oral Dichloroacetate Bioavailability in Rodents

This protocol is adapted from methodologies described in studies assessing DCA pharmacokinetics[2][8].

  • Animal Model: Male Fischer-344 rats (or other relevant strain) with jugular vein cannulas for serial blood sampling are recommended.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Group Allocation:

    • Group 1 (Oral - Naïve): Receives a single oral dose of DCA.

    • Group 2 (Oral - Pre-treated): Receives DCA in drinking water (0.2 g/L) for 7 days, followed by a single oral therapeutic dose[8].

    • Group 3 (Intravenous): Receives a single intravenous (IV) dose of DCA for determination of absolute bioavailability.

  • DCA Formulation: Prepare DCA in sterile water or saline for administration. A palatable liquid formulation for voluntary consumption can also be prepared with glycerol, sweetener, and buffer at pH 3.5[26].

  • Dosing:

    • Oral: Administer DCA via oral gavage at the desired dose (e.g., 5-20 mg/kg)[2].

    • IV: Administer DCA via the jugular vein cannula (e.g., 1-20 mg/kg)[2].

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) via the cannula at pre-determined time points: Pre-dose, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose.

    • Place samples into heparinized tubes and immediately centrifuge to separate plasma.

  • Sample Analysis:

    • Store plasma at -80°C until analysis.

    • Quantify DCA concentrations using a validated analytical method such as HPLC or GC-MS[23][24].

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, Clearance) using appropriate software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Analysis of Dichloroacetate in Plasma by GC-MS

This is a summarized methodology based on established analytical procedures[23].

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard.

  • Derivatization:

    • Acidify the sample.

    • Convert DCA and its metabolites to their methyl esters by reacting with a 12% boron trifluoride-methanol complex[23].

  • Extraction:

    • Extract the derivatized analytes using an organic solvent like methylene (B1212753) chloride[23].

    • Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

    • Use an appropriate capillary column for separation.

    • Set the mass spectrometer to monitor for specific ions corresponding to the derivatized DCA and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of DCA.

    • Determine the concentration of DCA in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. The limit of quantitation can be as low as 0.3-1.5 µM with this method[23].

References

Technical Support Center: Overcoming Chemoresistance with Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of dichloroacetate (B87207) (DCA) to overcome chemoresistance in cancer cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which dichloroacetate (DCA) overcomes chemoresistance in cancer cells?

A1: Dichloroacetate (DCA) primarily overcomes chemoresistance by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial glucose oxidation.[1][2][3] This metabolic shift leads to increased production of reactive oxygen species (ROS), restoration of apoptotic pathways, and a decrease in lactate (B86563) production, all of which can contribute to re-sensitizing cancer cells to chemotherapeutic agents.[4][5]

Q2: In which cancer types and with which chemotherapeutic agents has DCA shown potential for overcoming resistance?

A2: Preclinical studies have demonstrated DCA's potential to overcome chemoresistance in a variety of cancer cell lines, including breast, lung, colon, prostate, and ovarian cancers.[4] It has shown synergistic effects with several common chemotherapeutic drugs, including:

Q3: What are the typical concentrations of DCA used in in vitro experiments?

A3: The effective concentration of DCA in in vitro experiments can vary depending on the cell line and the duration of treatment. Commonly reported concentrations range from 1 mM to 50 mM.[1][11] For example, some studies have shown significant effects on cell viability and metabolism in breast cancer cell lines at concentrations between 1 mM and 5 mM.[1][12] Endometrial cancer cell lines have shown a reduction in viability at doses between 5 mM and 10 mM.[13] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Guides

Problem 1: I am not observing a significant decrease in cell viability in my chemoresistant cell line after treatment with DCA and my chemotherapeutic agent.

  • Possible Cause 1: Suboptimal DCA Concentration.

    • Solution: Perform a dose-response experiment with a range of DCA concentrations (e.g., 1, 5, 10, 20, 50 mM) to determine the IC50 for your specific cell line. The sensitivity to DCA can be cell-line dependent.[12]

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Extend the incubation time with DCA. Some studies report effects after 40-48 hours of treatment.[9][13] A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.

  • Possible Cause 3: High Expression of DCA-Metabolizing Enzymes.

    • Solution: The enzyme glutathione (B108866) transferase zeta 1 (GSTZ1) metabolizes DCA.[14] If your cell line has high GSTZ1 expression, you may need to use higher concentrations of DCA or consider co-treatment with a GSTZ1 inhibitor if available and appropriate for your experimental design.

  • Possible Cause 4: The chemoresistance mechanism in your cell line is not primarily metabolic.

    • Solution: DCA's primary mechanism is metabolic reprogramming. If chemoresistance in your cell line is driven by other factors, such as mutations in the drug target or enhanced DNA repair mechanisms, the effect of DCA may be less pronounced.[15][16] Consider investigating the underlying resistance mechanisms in your cell line.

Problem 2: I am observing toxicity in my non-cancerous control cells at effective DCA concentrations.

  • Possible Cause: High DCA Concentration.

    • Solution: While DCA is reported to have selective toxicity towards cancer cells, high concentrations can affect normal cells.[1] Carefully titrate the DCA concentration to find a therapeutic window where it sensitizes cancer cells to chemotherapy without significantly harming your control cells.

  • Possible Cause 2: Off-target effects.

    • Solution: Ensure that the observed effects are due to the intended metabolic shift. You can measure lactate production and oxygen consumption rates to confirm that DCA is altering cellular metabolism as expected. A decrease in extracellular lactate is an indicator of a shift away from glycolysis.[1]

Data Presentation

Table 1: Effect of Dichloroacetate (DCA) on Chemoresistant Cancer Cell Viability

Cancer TypeCell LineChemotherapeutic AgentDCA ConcentrationObserved Effect on Cell ViabilityReference
Breast CancerDoxorubicin-resistant MDA-MB-231 & MCF7Doxorubicin1 mMSignificantly enhanced doxorubicin toxicity[9]
Lung CancerPaclitaxel-resistant A549/TaxolPaclitaxelNot specifiedReversed paclitaxel resistance[8]
Prostate CancerPC3 & DU145CisplatinNot specifiedDramatically enhances the antitumor effect of cisplatin[1]
Endometrial CancerAN3CA, Ishikawa, RL95-2, SKUT1BNone (DCA alone)10 mM15% - 75% decrease in viability[13]
Breast CancerMCF-7, T-47D, 13762 MATNone (DCA alone)5 mM60-80% decrease in cell number[12]
HepatomaHCC-LM3 & SMMC-7721Adriamycin (Doxorubicin)20 mMSignificantly decreased cell viability in combination[10]

Experimental Protocols

1. Cell Viability Assay (MTT or Neutral Red Assay)

  • Objective: To determine the effect of DCA, a chemotherapeutic agent, or the combination on the viability of cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of DCA, the chemotherapeutic agent, or a combination of both. Include untreated control wells.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • For a neutral red assay, incubate the cells with neutral red dye, followed by a wash and a destain step.[9]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Methodology:

    • Seed 5x10^5 cells in 6-well plates and allow them to reach 60-70% confluency.[13]

    • Treat the cells with the desired concentrations of DCA and/or the chemotherapeutic agent for the chosen duration (e.g., 40 hours).[13]

    • Harvest the cells by trypsinization and wash them with 1X PBS.[13]

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Chemoresistance_Reversal_by_DCA cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Chemoresistance Chemoresistance Lactate->Chemoresistance Promotes AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis ↑ ROS Apoptosis->Chemoresistance Overcomes DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDK->Pyruvate_mito Inhibits PDH

Caption: DCA inhibits PDK, reversing the Warburg effect and promoting apoptosis to overcome chemoresistance.

Experimental_Workflow_DCA_Chemosensitization cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Chemoresistant Cancer Cells treatment Treat with: 1. Vehicle Control 2. Chemotherapy alone 3. DCA alone 4. Chemo + DCA start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis metabolism Metabolic Assays (Lactate, Oxygen Consumption) treatment->metabolism quantify Quantify: - IC50 values - % Apoptosis - Lactate levels viability->quantify apoptosis->quantify metabolism->quantify compare Compare combination treatment to single agents quantify->compare

Caption: Workflow for assessing DCA's ability to sensitize chemoresistant cancer cells to chemotherapy.

References

Validation & Comparative

A Comparative Analysis of Methyl Dichloroacetate and Sodium Dichloroacetate in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of two dichloroacetate (B87207) compounds, assessing their established efficacy and therapeutic potential for an audience of researchers, scientists, and drug development professionals.

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in the scientific community for its potential as a metabolic-targeting anticancer agent. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria, thereby shifting cancer cell metabolism from glycolysis towards glucose oxidation.[1] This metabolic switch can lead to decreased tumor growth and increased apoptosis.[1][2] While the sodium salt of DCA, sodium dichloroacetate, has been the subject of numerous preclinical and clinical investigations, other forms, such as the ester methyl dichloroacetate, have also been considered. This guide provides a comparative overview of the available scientific evidence for both compounds to inform future research and development.

Sodium Dichloroacetate: The Prevalently Studied Salt

Sodium dichloroacetate is the most extensively researched form of DCA. Its water solubility and oral bioavailability have made it a candidate for various clinical trials.[3]

Mechanism of Action

Sodium dichloroacetate's primary mechanism of action is the inhibition of all isoforms of pyruvate dehydrogenase kinase (PDK).[4] This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from anaerobic glycolysis to aerobic oxidative phosphorylation.[5] This reversal of the "Warburg effect" in cancer cells can trigger apoptosis and reduce cell proliferation.[6]

Preclinical Efficacy of Sodium Dichloroacetate

A substantial body of preclinical evidence supports the anti-tumor activity of sodium dichloroacetate across a range of cancer types.

Table 1: Summary of In Vitro Efficacy of Sodium Dichloroacetate

Cell LineCancer TypeConcentrationEffectReference
A549Non-Small Cell Lung Cancer10 mMInhibition of autophagy, enhanced apoptosis with paclitaxel (B517696)[7]
H1975Non-Small Cell Lung Cancer10 mMInhibition of autophagy, enhanced apoptosis with paclitaxel[7]
C6GliomaNot SpecifiedInhibition of proliferation, induction of apoptosis, S-phase arrest[1]
VariousSCLC, Ovarian, Ewing's Sarcoma10 mMIncreased cytotoxicity of carboplatin, satraplatin, JM118, and oxoplatin[8]
13762 MATMetastatic Breast Cancer5 mM18% increase in total ATP, 16.3% decrease in extracellular lactate[9]

Table 2: Summary of In Vivo Efficacy of Sodium Dichloroacetate

Animal ModelCancer TypeDosageRoute of AdministrationKey FindingsReference
Nude MiceNon-Small Cell Lung Cancer (A549 xenograft)Not SpecifiedNot SpecifiedCo-treatment with paclitaxel significantly decreased tumor proliferation[7]
Nude MiceNon-Small Cell Lung Cancer (H1975 xenograft)Not SpecifiedNot SpecifiedCo-treatment with paclitaxel significantly prolonged survival[7]
C6 Brain Tumor-bearing RatsGlioma25, 75, 125 mg/kgOralMarked inhibition of tumor growth[10]
C6 Tumor-bearing Nude MiceGlioma25, 75, 125 mg/kgOralMarked inhibition of tumor growth[10]
Fischer 344 RatsMetastatic Breast Cancer (13762 MAT cells)0.2 g/L and 1.0 g/L in drinking waterOral58% reduction in the number of lung metastases[9][11]
Experimental Protocols

A common method to assess the cytotoxic effects of sodium dichloroacetate is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of sodium dichloroacetate, alone or in combination with other chemotherapeutic agents (e.g., paclitaxel).

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

To evaluate the in vivo anti-tumor efficacy, a xenograft model is frequently employed.

  • Cell Implantation: A specified number of cancer cells (e.g., A549, H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomly assigned to treatment groups. Sodium dichloroacetate is administered, often orally in drinking water or via gavage, alone or in combination with other drugs.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specific duration. The tumor tissues can then be harvested for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).[7]

This compound: An Ester with Limited Comparative Data

In contrast to the extensive research on sodium dichloroacetate, there is a significant lack of publicly available, peer-reviewed studies directly comparing the efficacy of this compound. As an ester of dichloroacetic acid, it is plausible that its pharmacokinetic profile would differ from the salt form. Esterification can influence a drug's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. However, without specific experimental data for this compound, any comparison remains speculative.

Derivatives of DCA, including esters, have been synthesized with the aim of altering the pharmacokinetics and bioavailability of the parent compound.[9] The intention behind such modifications is often to improve therapeutic efficacy and minimize toxicity. For instance, different DCA derivatives have been shown to retain the biological activity of the parent compound while exhibiting different pharmacokinetic profiles.[9] It is hypothesized that a more lipophilic ester form like this compound could potentially exhibit different cell permeability characteristics compared to the hydrophilic sodium salt. However, it is crucial to emphasize that these are theoretical considerations that require experimental validation.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

DCA_Mechanism Mechanism of Dichloroacetate Action cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH Pyruvate Dehydrogenase (PDH) (Active) Pyruvate_mito->PDH AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDH->AcetylCoA PDH_inactive Pyruvate Dehydrogenase (PDH) (Inactive) PDH->PDH_inactive PDP PDH_inactive->PDH PDP PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Phosphorylation DCA Dichloroacetate (Methyl or Sodium) DCA->PDK Inhibition

Caption: Dichloroacetate inhibits PDK, promoting the active form of PDH and oxidative metabolism.

Experimental_Workflow In Vivo Efficacy Assessment Workflow start Start: Select Cancer Cell Line culture Cell Culture & Expansion start->culture implant Subcutaneous Implantation in Immunocompromised Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups (e.g., Control, DCA) tumor_growth->randomize treatment Treatment Administration (e.g., Oral Gavage) randomize->treatment measure Regular Tumor Volume Measurement treatment->measure measure->treatment Repeated Cycles endpoint Endpoint Reached (e.g., Tumor Size Limit) measure->endpoint analysis Tumor Excision & Histopathological Analysis (e.g., IHC for Ki-67, TUNEL) endpoint->analysis end End: Data Analysis & Conclusion analysis->end

Caption: A typical experimental workflow for evaluating the in vivo efficacy of an anticancer agent.

Conclusion

The available scientific literature provides a robust foundation for the anti-tumor effects of sodium dichloroacetate, with well-documented mechanisms of action and a growing body of preclinical and clinical data. In stark contrast, there is a notable absence of direct comparative studies on the efficacy of this compound. While the esterification of dichloroacetic acid may offer altered pharmacokinetic properties, any potential advantages or disadvantages of this compound over its sodium salt counterpart remain to be elucidated through rigorous scientific investigation. For researchers and drug development professionals, the extensive data on sodium dichloroacetate provides a solid benchmark for the evaluation of novel DCA derivatives. Future research should prioritize direct, head-to-head comparisons of these compounds to ascertain any potential therapeutic advancements.

References

A Comparative Analysis of Dichloroacetate and Cisplatin in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer agents dichloroacetate (B87207) (DCA) and cisplatin (B142131), focusing on their performance in preclinical cancer models. The information presented is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, efficacy, and the potential for synergistic application.

Executive Summary

Cisplatin, a platinum-based chemotherapeutic, has been a cornerstone of cancer treatment for decades, primarily exerting its cytotoxic effects through DNA damage. Dichloroacetate, a small molecule metabolic modulator, has garnered interest for its ability to selectively target the altered metabolism of cancer cells. This guide delves into the quantitative data from in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the distinct signaling pathways these two compounds modulate.

Mechanisms of Action

The fundamental difference between dichloroacetate and cisplatin lies in their cellular targets and mechanisms of inducing cancer cell death.

Dichloroacetate (DCA): A Metabolic Disruptor

DCA's primary mechanism is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] In many cancer cells, a phenomenon known as the Warburg effect occurs, where cells favor aerobic glycolysis for energy production over the more efficient mitochondrial oxidative phosphorylation.[1][2] PDK plays a crucial role in this metabolic switch by inactivating the pyruvate dehydrogenase (PDH) complex, thereby shunting pyruvate away from the mitochondria.

By inhibiting PDK, DCA reactivates the PDH complex, leading to a metabolic shift from glycolysis back to glucose oxidation within the mitochondria.[1][2] This reversal of the Warburg effect has several downstream consequences that contribute to its anti-cancer effects:

  • Increased Reactive Oxygen Species (ROS) Production: The restoration of mitochondrial respiration leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptosis.[3]

  • Mitochondrial-Mediated Apoptosis: The increase in mitochondrial activity can lead to the release of pro-apoptotic factors like cytochrome c.[1]

  • Modulation of Signaling Pathways: DCA has been shown to influence various signaling pathways, including the activation of the JNK signaling pathway and effects on HIF-1α and p53.[3][4]

Cisplatin: A DNA Damaging Agent

Cisplatin is a potent cytotoxic agent that primarily targets nuclear DNA.[5] Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 position of purine (B94841) bases in DNA. This results in the formation of DNA adducts, primarily intrastrand crosslinks, which physically distort the DNA double helix.[5]

These DNA lesions trigger a cascade of cellular responses:

  • Cell Cycle Arrest: The DNA damage activates cell cycle checkpoints, halting cell proliferation to allow for DNA repair.[5]

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis) through the activation of various signaling pathways, including the p53, ERK, and PI3K/AKT pathways.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Cisplatin-induced cellular stress can also lead to the production of ROS, further contributing to its cytotoxicity.[5]

Quantitative Performance Data

The following tables summarize the in vitro cytotoxicity of DCA and cisplatin as single agents and in combination across various cancer cell lines.

Table 1: Single-Agent In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeDichloroacetate (DCA) IC50Cisplatin (CDDP) IC50Reference
A549Non-Small Cell Lung Cancer>2 mM~10 - 20 µM
SKOV-3Ovarian CancerNot Reported~5 - 15 µM
MCF-7Breast CancerNot Reported~10 - 25 µM
PC3Prostate CancerNot Reported~8 - 18 µM
HeLaCervical Cancer19.8 mM0.27 µM
SiHaCervical Cancer87.9 mM0.99 µM
QBC939CholangiocarcinomaNot Reported (used at 20 mM)Not Reported
RBECholangiocarcinomaNot Reported (used at 20 mM)Not Reported
HepG2Hepatocellular CarcinomaNot Reported20.15 µg/ml
THLE2Non-malignant Liver CellsNot Reported645.7 µg/ml
Endometrial Cancer LinesEndometrial Cancer5-10 mM (effective range)0.022 - 0.56 µg/ml

Note: IC50 values can vary significantly based on experimental conditions such as cell density and incubation time.

Table 2: In Vivo Tumor Growth Inhibition

Cancer ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
4T1 Breast Cancer (Syngeneic Mouse Model)CisplatinNot specifiedSignificant decrease in tumor growth rate
4T1 Breast Cancer (Syngeneic Mouse Model)DCA + CisplatinNot specifiedDCA did not attenuate the antitumor response of cisplatin
Mammary Tumor (Mouse Model)Cisplatin5 mg/kg bolus on Day 0Significant tumor growth inhibition compared to control
Mammary Tumor (Mouse Model)CisplatinMetronomic dosing (e.g., 0.714 mg/kg weekly)More efficacious than bolus dosing in some models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of dichloroacetate and cisplatin.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of DCA and cisplatin, both individually and in combination. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with DCA, cisplatin, or a combination of both for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Tumor Model

This model assesses the in vivo efficacy of anti-cancer agents in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, DCA alone, cisplatin alone, DCA + cisplatin). Administer the drugs according to a predetermined dosing schedule (e.g., intraperitoneal injection for cisplatin, oral gavage or in drinking water for DCA).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by dichloroacetate and cisplatin.

DCA_Signaling_Pathway Dichloroacetate (DCA) Signaling Pathway cluster_mito DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDH Pyruvate Dehydrogenase (PDH) Complex PDK->PDH Inhibits AcetylCoA Acetyl-CoA PDH->AcetylCoA Activates Mitochondrion Mitochondrion Pyruvate Pyruvate Pyruvate->AcetylCoA Warburg Warburg Effect (Aerobic Glycolysis) Pyruvate->Warburg TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ROS Increased ROS OxPhos->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Dichloroacetate (DCA) inhibits PDK, promoting mitochondrial glucose oxidation and inducing apoptosis.

Cisplatin_Signaling_Pathway Cisplatin Signaling Pathway Cisplatin Cisplatin Cell_Membrane Cellular Uptake Cisplatin->Cell_Membrane Activated_Cisplatin Aquated Cisplatin Cell_Membrane->Activated_Cisplatin DNA Nuclear DNA Activated_Cisplatin->DNA Binds to DNA_Adducts DNA Adducts & Intrastrand Crosslinks DNA->DNA_Adducts Forms DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Triggers p53 p53 Activation DNA_Damage_Response->p53 Activates MAPK MAPK Pathway (ERK, JNK) DNA_Damage_Response->MAPK Activates PI3K_AKT PI3K/AKT Pathway DNA_Damage_Response->PI3K_AKT Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MAPK->Apoptosis Contributes to PI3K_AKT->Apoptosis Regulates

Caption: Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis via multiple signaling pathways.

Combination Therapy: Dichloroacetate and Cisplatin

The distinct mechanisms of action of DCA and cisplatin have led to investigations into their potential synergistic effects in combination therapy. The rationale is that DCA's metabolic targeting could complement cisplatin's DNA-damaging activity, potentially enhancing efficacy and overcoming resistance.

Key Findings from Combination Studies:

  • Synergistic Effects: Some studies have reported that DCA can enhance the cytotoxicity of cisplatin, particularly in hypoxic (low oxygen) tumor environments, a condition where cancer cells are often more resistant to traditional chemotherapy.

  • Reversal of Cisplatin Resistance: There is evidence to suggest that DCA may be able to resensitize cisplatin-resistant cancer cells to the effects of cisplatin.

  • Variable Outcomes: It is important to note that not all studies have shown a synergistic effect. Some have reported additive or even antagonistic interactions, highlighting the context-dependent nature of this combination, which may be influenced by the specific cancer type and experimental conditions.

  • Mitaplatin: A novel approach has been the development of "mitaplatin," a single molecule that contains both a cisplatin and a DCA moiety. This compound is designed to deliver both agents to the cancer cell simultaneously.

Conclusion

Dichloroacetate and cisplatin represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. Cisplatin is a well-established cytotoxic drug that induces cell death through extensive DNA damage. DCA is an investigational metabolic modulator that targets the unique energy metabolism of cancer cells.

Preclinical data suggests that while cisplatin is generally more potent in vitro, DCA's unique mechanism offers a promising avenue for cancer therapy, particularly in combination with other agents. The potential for DCA to enhance the efficacy of cisplatin and overcome resistance warrants further investigation. This guide provides a foundational understanding of their comparative performance in preclinical models, offering valuable insights for researchers and drug development professionals exploring novel cancer therapeutic strategies.

References

Validating the inhibitory effect of dichloroacetate on pyruvate dehydrogenase kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichloroacetate (B87207) (DCA) as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), supported by experimental data and detailed protocols. DCA, a small molecule, has garnered significant interest for its potential to reprogram cellular metabolism by targeting PDK, a critical gatekeeper of mitochondrial function.

Dichloroacetate acts as a pyruvate analog to inhibit pyruvate dehydrogenase kinase, thereby activating the pyruvate dehydrogenase complex (PDC).[1][2] This activation shifts cellular metabolism from glycolysis towards glucose oxidation.[3] This guide delves into the specifics of DCA's inhibitory effects, compares it with other known PDK inhibitors, and provides the necessary experimental framework for its validation.

Performance and Efficacy: A Quantitative Comparison

The inhibitory potency of DCA against different PDK isoforms varies, with PDK2 being the most sensitive.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of DCA and other notable PDK inhibitors.

InhibitorTarget(s)IC50 (Enzymatic Assay)Cell Line ExamplesIC50 (Cell Viability)Apoptotic Effect
Dichloroacetate (DCA) PDK1, PDK2, PDK4PDK2: 183 µM, PDK4: 80 µM[3]Melanoma (MeWo, A375, SK-MEL-2, SK-MEL-28)[4][5]13.3 mM to 27.0 mM (Melanoma cell lines)[4][5]Induces apoptosis in cancer cells[3]
AZD7545 PDK (binds to lipoyl binding pocket)Not explicitly reported in provided resultsMelanoma (A375, MeWo)[4]A375: 35.0 µM, MeWo: 89.3 µM[4]Not explicitly reported
VER-246608 Pan-PDK isoform inhibitor (ATP competitive)PDK1: ~25 nM, PDK2: ~45 nM, PDK3: ~50 nM, PDK4: ~60 nMPC-3 (prostate cancer)Weakly anti-proliferative in standard mediaInduces cytostasis
Pdk-IN-2 PDK68 nM4T1 (murine breast cancer)Not explicitly reportedInduces apoptosis

The Signaling Pathway of PDK and the Impact of DCA

The pyruvate dehydrogenase complex (PDC) is a mitochondrial enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[6][7] Pyruvate dehydrogenase kinases (PDKs) inactivate PDC by phosphorylating its E1α subunit.[8][9] Dichloroacetate (DCA) inhibits PDK, leading to the dephosphorylation and activation of PDC, which in turn promotes mitochondrial respiration.[8]

PDK_DCA_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC activation PDC_inactive PDC (Inactive) (Phosphorylated) PDC_active PDC (Active) (Dephosphorylated) PDC_inactive->PDC_active Dephosphorylation PDC_active->PDC_inactive Phosphorylation TCA TCA Cycle AcetylCoA->TCA PDK PDK PDK->PDC_active Inhibits DCA Dichloroacetate (DCA) DCA->PDK Inhibits PDK_Inhibition_Workflow start Start prep Prepare Reagents (DCA dilutions, enzyme, substrate, ATP) start->prep plate Plate Inhibitor and Controls (DCA, positive/negative controls) prep->plate add_enzyme Add PDK Enzyme plate->add_enzyme initiate_rxn Initiate Kinase Reaction (Add Substrate/ATP mix) add_enzyme->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate adp_glo Add ADP-Glo™ Reagent (Deplete remaining ATP) incubate->adp_glo incubate2 Incubate at RT adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate2->detect incubate3 Incubate at RT detect->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis (Calculate % inhibition, determine IC50) read->analyze end End analyze->end

References

A Comparative Analysis of Dichloroacetate and Other Metabolic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and efficacy of key metabolic inhibitors in cancer research, providing a comparative analysis of dichloroacetate (B87207) (DCA) against 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (B3434600) (3-BP), and metformin (B114582). This guide offers a comprehensive overview of their modes of action, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers and drug development professionals.

The landscape of cancer therapy is increasingly focused on targeting the unique metabolic properties of tumor cells. This guide provides a comparative analysis of four prominent metabolic inhibitors: dichloroacetate (DCA), 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (3-BP), and metformin. Each of these compounds disrupts cancer cell metabolism through distinct mechanisms, offering unique therapeutic potentials and challenges.

Executive Summary of Comparative Efficacy

The following tables summarize the key comparative data on the efficacy of dichloroacetate and other metabolic inhibitors. The data is compiled from various in vitro and in vivo studies and is intended to provide a comparative overview.

InhibitorTarget Cell LineIC50 ValueReference
Dichloroacetate (DCA) HT-29 (Colorectal Cancer)120 mM[1]
Melanoma Cell Lines9 - 38 mM[2]
3-Bromopyruvate (3-BP) HT-29 (Colorectal Cancer)120 µM[1]
Metformin U-87 (Glioblastoma)5 mM (in combination with 10 mM DCA)
2-Deoxy-D-Glucose (2-DG) Not directly compared in the same study for IC50N/A

Table 1: Comparative IC50 Values of Metabolic Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for DCA and 3-BP in the HT-29 colorectal cancer cell line, highlighting the significantly higher potency of 3-BP. It also includes the effective concentration of metformin when used in combination with DCA in a glioblastoma cell line.

TreatmentCell LineChange in Lactate (B86563) ProductionReference
DCA Neuroblastoma Cell LinesReduction[3]
SiHa TumorsReduction (Lac/Pyr ratio from 0.82 to 0.63)[4]
MDA-MB-231 TumorsNo significant change[4]
DCA + 2-DG Lewis Lung Carcinoma31% decrease in tumor lactate content[5][6]
Metformin Breast Cancer CellsIncreased[7]
DCA + Metformin Breast Cancer CellsAttenuated metformin-induced increase[7]

Table 2: Effects of Metabolic Inhibitors on Lactate Production. This table summarizes the impact of DCA, alone and in combination with 2-DG and metformin, on lactate production in various cancer models. DCA generally reduces lactate levels by promoting oxidative phosphorylation.

TreatmentCell LineEffect on ApoptosisReference
DCA + 3-BP HT-29 (Colorectal Cancer)Significantly induced apoptosis and necrosis[8][9]
DCA + Metformin Glioblastoma CellsSynergistically induce apoptosis
DCA + 2-DG Lewis Lung CarcinomaEnhanced antitumor activity and apoptosis[5]

Table 3: Impact of Metabolic Inhibitor Combinations on Apoptosis. This table highlights the synergistic effects of combining DCA with other metabolic inhibitors in inducing cancer cell apoptosis.

Detailed Mechanism of Action

Dichloroacetate (DCA)

DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[8] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC). An active PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic switch from glycolysis to oxidative phosphorylation is a key strategy in targeting cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).

2-Deoxy-D-Glucose (2-DG)

2-DG is a glucose analog that competitively inhibits glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and accumulates in the cell, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis and depleting the cell of ATP.

3-Bromopyruvate (3-BP)

3-BP is a potent alkylating agent and an inhibitor of several key metabolic enzymes. It is known to inhibit hexokinase II, a critical enzyme in the initial step of glycolysis that is often overexpressed in cancer cells.[8] By targeting hexokinase II and other glycolytic enzymes, 3-BP effectively shuts down glycolysis, leading to rapid ATP depletion and cell death.

Metformin

Metformin, a widely used anti-diabetic drug, has gained attention for its anti-cancer properties. Its primary metabolic target is Complex I of the mitochondrial electron transport chain. Inhibition of Complex I leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK then initiates a cascade of events that inhibit cell growth and proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these metabolic inhibitors and a general workflow for their experimental evaluation.

glycolysis_TCA_cycle Metabolic Pathways and Inhibitor Targets cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_inhibitors Metabolic Inhibitors Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate DCA DCA PDC PDC DCA->PDC activates TwoDG 2-DG Hexokinase Hexokinase TwoDG->Hexokinase inhibits ThreeBP 3-BP ThreeBP->Hexokinase inhibits Metformin Metformin Metformin->aKG inhibits Complex I (downstream effect) experimental_workflow General Experimental Workflow for Comparing Metabolic Inhibitors start Start: Cancer Cell Culture treatment Treatment with Metabolic Inhibitors (DCA, 2-DG, 3-BP, Metformin) - Single agent - Combinations start->treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) treatment->viability metabolism Metabolic Analysis treatment->metabolism apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western Western Blot Analysis (e.g., for key pathway proteins) treatment->western ic50 Determine IC50 Values viability->ic50 end End: Data Analysis & Comparison ic50->end lactate Lactate Production Assay metabolism->lactate seahorse Seahorse XF Analyzer (OCR & ECAR) metabolism->seahorse lactate->end seahorse->end apoptosis->end western->end

References

Dichloacetate and Metformin Combination Therapy: A Novel Metabolic Approach for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of dichloroacetate (B87207) (DCA) and metformin (B114582) presents a promising, targeted therapeutic strategy for glioblastoma (GBM), one of the most aggressive forms of brain cancer. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by preclinical experimental data. It delves into the synergistic mechanisms of action, detailed experimental protocols, and quantitative outcomes from key in vitro and in vivo studies.

Mechanism of Action: A Two-Pronged Metabolic Attack

Glioblastoma cells, like many cancer cells, exhibit altered metabolism, primarily relying on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect.[1][2] This metabolic shift provides a unique vulnerability that can be exploited by targeted therapies. Dichloroacetate and metformin, both metabolic modulators, act on distinct but complementary pathways to disrupt cancer cell metabolism and induce cell death.

Dichloroacetate (DCA) targets the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which is often overexpressed in cancer cells.[2] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, thereby shifting the cancer cell's metabolism from glycolysis towards oxidative phosphorylation.[2] This reversal of the Warburg effect can lead to the production of reactive oxygen species (ROS) and apoptosis.[3][4]

Metformin , a widely used anti-diabetic drug, primarily inhibits Complex I of the mitochondrial electron transport chain.[1][5] This action reduces oxidative phosphorylation and can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can halt cell growth and proliferation.[2]

The synergistic effect of combining DCA and metformin lies in their ability to create a metabolic crisis within the cancer cell. While DCA pushes pyruvate into the mitochondria for oxidative phosphorylation, metformin simultaneously cripples the electron transport chain. This combined assault can lead to a catastrophic failure of the cell's energy production machinery, enhanced oxidative stress, and ultimately, apoptosis.[3][4]

cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate (Warburg Effect) Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH Pyruvate Dehydrogenase (PDH) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH inhibits TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Complex I-V) TCA->ETC ATP ATP ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS DCA Dichloroacetate (DCA) DCA->PDK inhibits Metformin Metformin Metformin->ETC inhibits Complex I

Caption: Signaling pathway of DCA and metformin in glioblastoma.

In Vitro Efficacy

Cell Viability and Synergy

Studies on human glioblastoma cell lines, such as U-87 and T98G, have demonstrated that the combination of DCA and metformin leads to a synergistic reduction in cell viability.[1][6]

Cell LineTreatmentConcentrationViability Reduction (%)Synergy (CI)Reference
U-87DCA10 mM15%---INVALID-LINK--[1]
U-87Metformin5 mM40%---INVALID-LINK--[1]
U-87DCA + Metformin10 mM + 5 mM60%0.95--INVALID-LINK--[1]
U-87DCA + Metformin20 mM + 10 mM85%0.94--INVALID-LINK--[2]
T98GDCA45 mM~50% (IC50)---INVALID-LINK--[6]
T98GMetformin45 mM~50% (IC50)---INVALID-LINK--[6]
T98GDCA + Metformin20 mM + 20 mM~50% (IC50)Synergistic--INVALID-LINK--[6]
Glioma C6DCA79.2 mM~50% (IC50)---INVALID-LINK--[7]
Glioma C6Metformin78.4 mM~50% (IC50)---INVALID-LINK--[7]
Glioma C6DCA + Metformin (7.8 mM)24.0 mM~50% (IC50)Synergistic--INVALID-LINK--[7]

CI: Combination Index; CI < 1 indicates synergy.

Apoptosis

The combination of DCA and metformin has been shown to synergistically induce apoptosis in glioblastoma cells.[1][7]

Cell LineTreatment (48h)Apoptotic Cells (%)Reference
U-87Control~5%--INVALID-LINK--[1]
U-87DCA (10 mM)~10%--INVALID-LINK--[1]
U-87Metformin (5 mM)~15%--INVALID-LINK--[1]
U-87DCA + Metformin~25%--INVALID-LINK--[1]
Glioma C6Control5.7%--INVALID-LINK--[7]
Glioma C6DCA + Metformin18.9%--INVALID-LINK--[7]

In Vivo Efficacy

Preclinical studies using mouse and rat models of glioblastoma have demonstrated that the combination of DCA and metformin can significantly inhibit tumor growth and prolong survival.

Tumor Growth Inhibition and Survival
Animal ModelTreatmentMedian Overall Survival (days)Tumor Volume ReductionReference
C57BL/6 mice (GL-261 allograft)Control20---INVALID-LINK--[1]
C57BL/6 mice (GL-261 allograft)DCA (150 mg/kg/day)24.29Significant--INVALID-LINK--[1][2]
C57BL/6 mice (GL-261 allograft)Metformin (75 mg/kg/day)22.71Significant--INVALID-LINK--[1][2]
C57BL/6 mice (GL-261 allograft)DCA + Metformin29.71Significant--INVALID-LINK--[1]
Rats (intracranial glioma C6)Control----INVALID-LINK--[7]
Rats (intracranial glioma C6)DCA (1.1 g/kg total)No significant change---INVALID-LINK--[7][8]
Rats (intracranial glioma C6)Metformin (2.6 g/kg total)19% increase---INVALID-LINK--[7][8]
Rats (intracranial glioma C6)DCA + Metformin50% increase---INVALID-LINK--[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cells (e.g., U-87, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with varying concentrations of DCA, metformin, or their combination for 48 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated, and synergy is determined using the Combination Index (CI) method with software like CalcuSyn.

Flow Cytometry for Apoptosis Analysis
  • Cell Treatment: Cells are treated with DCA, metformin, or the combination for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

In Vivo Glioblastoma Allograft Model
  • Cell Implantation: C57BL/6 mice are intracranially injected with GL-261 glioma cells.

  • Tumor Establishment: Tumors are allowed to grow until they are palpable (approximately 10 days).

  • Treatment Administration: Mice are randomly assigned to control and treatment groups. DCA (e.g., 150 mg/kg/day) and metformin (e.g., 75 mg/kg/day) are administered, often via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured every other day using calipers.

  • Survival Monitoring: The overall survival of the mice in each group is monitored and recorded.

  • Data Analysis: Tumor growth curves are plotted, and Kaplan-Meier survival curves are generated to compare the different treatment groups.

cluster_invitro In Vitro Experiments cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Flow Cytometry) cluster_invivo In Vivo Experiments seed_cells Seed Glioblastoma Cells (e.g., U-87, T98G) treat_cells Treat with DCA, Metformin, or Combination (48h) seed_cells->treat_cells mtt_assay MTT Incubation treat_cells->mtt_assay stain_cells Stain with Annexin V/PI treat_cells->stain_cells measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 & Synergy measure_abs->calc_ic50 flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis implant_cells Intracranial Implantation of Glioma Cells (e.g., GL-261) tumor_growth Allow Tumor Establishment implant_cells->tumor_growth start_treatment Administer DCA, Metformin, or Combination tumor_growth->start_treatment monitor_tumor Measure Tumor Volume start_treatment->monitor_tumor monitor_survival Monitor Overall Survival start_treatment->monitor_survival analyze_data Generate Growth and Survival Curves monitor_tumor->analyze_data monitor_survival->analyze_data

Caption: A generalized workflow for preclinical evaluation.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the combination of dichloroacetate and metformin is a viable and synergistic therapeutic strategy for glioblastoma. By targeting distinct but complementary metabolic pathways, this combination effectively reduces cancer cell viability, induces apoptosis, and inhibits tumor growth in vivo.

While these findings are promising, further research is warranted. Future studies should focus on optimizing dosing schedules, exploring the combination with standard-of-care treatments like temozolomide (B1682018) and radiation, and investigating potential mechanisms of resistance. Ultimately, well-designed clinical trials are needed to translate these preclinical findings into effective therapies for glioblastoma patients. There have been clinical trials for DCA in glioblastoma, but dedicated trials for the combination with metformin are the necessary next step.[9][10]

References

Dichloroacetate's Synergistic Strike: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the metabolic agent dichloroacetate (B87207) (DCA) as a potential adjuvant to standard chemotherapy. Extensive preclinical and emerging clinical data suggest that DCA can synergistically enhance the efficacy of conventional cytotoxic drugs against a variety of cancers. This guide provides a comprehensive comparison of DCA's performance in combination with standard chemotherapies, supported by experimental data, detailed protocols, and pathway visualizations.

Dichloroacetate, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has demonstrated the ability to reverse the Warburg effect, a metabolic hallmark of cancer cells.[1][2][3][4] By inhibiting PDK, DCA promotes the shift of glucose metabolism from glycolysis to oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.[2][3] This unique mechanism of action makes DCA a compelling candidate for combination therapies, as it can potentially sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic agents.

Synergistic Effects with Standard Chemotherapies: A Data-Driven Comparison

Numerous studies have investigated the synergistic potential of DCA with a range of standard chemotherapies. The following tables summarize key quantitative data from these studies, highlighting the enhanced anti-cancer effects of combination treatments.

Table 1: Dichloroacetate and Cisplatin (B142131)
Cancer TypeModel SystemTreatmentOutcomeReference
Head and Neck Squamous Cell CarcinomaClinical Trial (Phase II)DCA + Cisplatin-based CRT vs. Placebo + Cisplatin-based CRTEnd-of-treatment complete response rates were significantly higher in the DCA group (71.4%) compared to placebo (37.5%).[5][6][5][6]
Advanced Bladder CancerIn vivo (Xenograft)DCA + Cisplatin vs. single agentsDramatically reduced tumor volumes compared to either DCA or cisplatin alone.[1][1]
HeLa CellsIn vitroDCA + CisplatinSynergistic growth inhibition.[7][7]
Non-Small Cell Lung Cancer (NSCLC)In vitro (Hypoxic conditions)DCA + CisplatinSynergy seen in some cell lines under hypoxic conditions.[8] In the LNM35 cell line, DCA enhanced the cytotoxic effect of cisplatin.[9][8][9]
Table 2: Dichloroacetate and Doxorubicin (B1662922)
Cancer TypeModel SystemTreatmentOutcomeReference
Hepatocellular Carcinoma (HepG2 cells)In vitroDCA + DoxorubicinDCA disrupts cellular antioxidant defenses, favoring oxidative damage triggered by doxorubicin.[1] Markedly enhanced doxorubicin-induced breast cancer cell death and had antiproliferative effects in vitro.[2][1][2]
Breast CancerIn vitroDCA + DoxorubicinMarkedly enhanced doxorubicin-induced breast cancer cell death and had antiproliferative effects.[2][2]
Murine Melanoma (B16F10 cells)In vitroDCA + DoxorubicinCombination of IC50 concentrations of DCA and doxorubicin resulted in a 95% decrease in cell viability.[10][10]
Table 3: Dichloroacetate and Paclitaxel (B517696)
Cancer TypeModel SystemTreatmentOutcomeReference
Non-Small Cell Lung Cancer (NSCLC)In vitro and in vivoDCA + PaclitaxelIncreased the efficiency of cell death through autophagy inhibition.[1] The combination was more effective in killing resistant cells than either agent alone.[1][1]
Paclitaxel-Resistant NSCLC (A549/Taxol cells)In vitro and in vivo (Xenograft)DCA + PaclitaxelDCA significantly increased the sensitivity of drug-resistant cells to paclitaxel.[11][12] In xenografts, the combination decreased tumor volume by 78%, compared to 8% with paclitaxel alone.[11][11][12]
Table 4: Dichloroacetate and Temozolomide
Cancer TypeModel SystemTreatmentOutcomeReference
GlioblastomaIn vitroDCA + TemozolomideThe inhibition rate of the combination on SHG44 cell growth was significantly higher than that of DCA or TMZ alone.[13] The combination inhibits human glioma cells by inhibiting HIF-1α and promoting the p53 apoptosis signaling pathway.[13][13]
GlioblastomaPreclinical ModelsDCA + TemozolomideDCA may increase the sensitivity of glioblastoma cells to temozolomide.[14][14]

Mechanism of Action and Signaling Pathways

DCA's primary mechanism involves the inhibition of Pyruvate Dehydrogenase Kinase (PDK), which leads to the activation of the Pyruvate Dehydrogenase (PDH) complex. This metabolic switch from glycolysis to glucose oxidation is central to its anti-cancer effects.

DCA_Mechanism cluster_mito Glucose Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Enters PDH Pyruvate Dehydrogenase (PDH) TCA_Cycle TCA Cycle & Oxidative Phosphorylation PDH->TCA_Cycle Acetyl-CoA PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits DCA Dichloroacetate (DCA) DCA->PDK Inhibits ROS ↑ Reactive Oxygen Species (ROS) TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis

DCA's mechanism of action in cancer cells.

Experimental Protocols

The following provides a generalized workflow for assessing the synergistic effects of DCA and chemotherapy, based on methodologies cited in the referenced literature.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., A549, HepG2) start->cell_culture treatment Treatment Groups: - Vehicle Control - DCA alone - Chemotherapy alone - DCA + Chemotherapy cell_culture->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies (Xenograft Models) treatment->in_vivo viability Cell Viability/Proliferation (MTT, BrdU assays) in_vitro->viability apoptosis Apoptosis Assay (Annexin V/PI staining) in_vitro->apoptosis synergy Synergy Analysis (Chou-Talalay method) viability->synergy apoptosis->synergy data_analysis Data Analysis & Interpretation synergy->data_analysis tumor_growth Tumor Volume/Weight Measurement in_vivo->tumor_growth histology Histological Analysis (e.g., TUNEL for apoptosis) in_vivo->histology tumor_growth->data_analysis histology->data_analysis end End data_analysis->end

Generalized experimental workflow.
Key Experimental Methodologies

  • Cell Viability and Proliferation Assays:

    • MTT Assay: Cancer cells are seeded in 96-well plates and treated with DCA, chemotherapy, or a combination for a specified period (e.g., 48 hours). MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability.[9]

    • BrdU Assay: Cells are treated as above and incubated with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, providing a measure of cell proliferation.[15]

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is quantified by flow cytometry.[16]

  • Synergy Analysis:

    • Chou-Talalay Method: This method is used to quantitatively determine the interaction between two drugs (synergism, additivity, or antagonism). The Combination Index (CI) is calculated, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

  • In Vivo Xenograft Studies:

    • Cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups (control, DCA, chemotherapy, combination). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and processed for histological analysis.[1][11]

Conclusion

The evidence strongly suggests that dichloroacetate holds significant promise as a synergistic agent in cancer chemotherapy. By targeting the metabolic vulnerabilities of cancer cells, DCA can enhance the efficacy of standard cytotoxic drugs, potentially leading to improved treatment outcomes and overcoming drug resistance.[1][11][17] Further clinical investigation is warranted to fully elucidate the therapeutic potential of DCA-based combination therapies in various cancer types.[1][8]

References

Dichloroacetate's Anti-Cancer Efficacy: A Comparative Guide from In Vitro to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of dichloroacetate (B87207) (DCA) as a potential anti-cancer agent, this guide provides a comprehensive comparison of its performance in laboratory settings and within living organisms. Experimental data from preclinical and clinical studies are presented to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential and limitations of DCA.

Dichloroacetate, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest for its ability to selectively target the metabolic alterations inherent to cancer cells.[1][2] By reactivating the pyruvate dehydrogenase (PDH) complex, DCA shifts cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation, a process that can trigger apoptosis and inhibit tumor growth.[1][2][3] This guide synthesizes key findings from in vitro and in vivo studies to provide a comparative overview of DCA's anti-cancer activity.

In Vitro Anti-Cancer Activity of Dichloroacetate

In the controlled environment of cell cultures, DCA has demonstrated a range of effects on various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of DCA required to inhibit a biological process by 50%.

Summary of In Vitro Efficacy (IC50 Values)
Cancer TypeCell LineIC50 (mM)Noteworthy Observations
Non-Small Cell Lung CancerA549, LNM35~25 (48h)Concentration- and time-dependent reduction in viability.[4]
Non-Small Cell Lung CancerPanel of 54 cell lines>2 (normoxic conditions)Limited single-agent efficacy under normal oxygen levels.[5]
MelanomaMeWo, A37513.3 - 14.9-
MelanomaSK-MEL-2, SK-MEL-28Less sensitive-
Colorectal CancerHT-29120 (48h)High concentration required for cytotoxic effect.[6]
Colorectal CancerSW620, LS174t, LoVo30 - 50 (48h)-
GeneralVarious Cell Lines≥ 17 (48h)DCA is considered relatively inactive as a single agent in some contexts.[7]

Key Findings from In Vitro Studies:

  • DCA's effectiveness as a single agent in vitro is highly variable and often requires high concentrations, which may not be clinically achievable.[7][8]

  • The anti-cancer effects observed include decreased cell viability, inhibition of proliferation, and induction of apoptosis.[1][9][10]

  • Some studies suggest that DCA's primary in vitro effect may be anti-proliferative rather than directly cytotoxic.[10][11]

  • The sensitivity of cancer cells to DCA can be influenced by their metabolic phenotype and the experimental conditions, such as oxygen levels.[5]

In Vivo Anti-Cancer Activity of Dichloroacetate

Studies in animal models provide a more complex and physiologically relevant assessment of a drug's anti-cancer potential. In vivo studies with DCA have shown promising results in reducing tumor growth and metastasis.

Summary of In Vivo Efficacy
Cancer TypeAnimal ModelDCA DosageKey Outcomes
Metastatic Breast CancerRat (13762 MAT cell line)Not specified58% reduction in macroscopic lung metastases.[9][10][12]
SarcomaMouse (K7M2 cell line)1.0 and 1.5 g/L in drinking water33% reduction in tumor size.[11]
GlioblastomaMouse (GL-261 allograft)150 mg/kg/dayInhibited tumor growth. When combined with metformin, it increased overall survival.[3]
Non-Small Cell Lung CancerMouse (A549 xenograft)200 mg/kg/day (oral)~45% reduction in tumor volume.[4]
Hepatic TumorsMouse2 g/L in drinking waterTumor growth rates decreased with lesion volume.[13]

Key Findings from In Vivo Studies:

  • DCA demonstrates greater anti-cancer effects in vivo compared to in vitro observations.[8][14]

  • It has been shown to inhibit the growth of primary tumors and reduce the formation of metastases in various cancer models.[9][10]

  • The dosages used in animal studies are generally well-tolerated and result in plasma concentrations that are considered achievable in humans.[11]

  • The in vivo efficacy of DCA is attributed to its ability to modulate the tumor microenvironment and induce metabolic changes that are detrimental to cancer cell survival.[8][10]

Correlation and Discrepancies: In Vitro vs. In Vivo

A notable observation is the frequent discrepancy between the in vitro and in vivo efficacy of DCA.[8][14] While high concentrations of DCA are often required to elicit a significant response in cultured cells, more pronounced anti-tumor effects are seen in animal models at clinically relevant doses. This suggests that the unique conditions of the in vivo tumor microenvironment, which are not fully replicated in cell culture, play a crucial role in determining the effectiveness of this class of metabolic drugs.[8]

Mechanism of Action: Reversing the Warburg Effect

The primary mechanism of DCA's anti-cancer activity is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][15] This leads to the reactivation of the pyruvate dehydrogenase (PDH) complex, which facilitates the conversion of pyruvate into acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][3] This metabolic shift from glycolysis to glucose oxidation has several downstream consequences that are detrimental to cancer cells.

DCA_Mechanism_of_Action DCA's Core Mechanism of Anti-Cancer Action cluster_glycolysis Cytoplasm (Glycolysis) cluster_mitochondrion Mitochondrion (Oxidative Phosphorylation) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Oxidative_Phosphorylation Oxidative_Phosphorylation TCA_Cycle->Oxidative_Phosphorylation ROS ROS Oxidative_Phosphorylation->ROS Increased Apoptosis Apoptosis ROS->Apoptosis Tumor_Growth Tumor_Growth Apoptosis->Tumor_Growth Inhibits DCA DCA PDK PDK DCA->PDK Inhibits PDH PDH PDK->PDH Inhibits

Caption: DCA inhibits PDK, activating PDH and shifting metabolism to oxidative phosphorylation, leading to apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • DCA Treatment: Cells are treated with various concentrations of DCA for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • DCA Administration: Mice are randomized into control and treatment groups. The treatment group receives DCA orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture DCA_Treatment_vitro DCA Treatment (Varying Concentrations) Cell_Culture->DCA_Treatment_vitro Viability_Assay Cell Viability Assay (e.g., MTT) DCA_Treatment_vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Correlation Correlation Analysis IC50_Determination->Correlation Animal_Model Animal Model (e.g., Xenograft) DCA_Treatment_vivo DCA Administration Animal_Model->DCA_Treatment_vivo Tumor_Monitoring Tumor Growth Monitoring DCA_Treatment_vivo->Tumor_Monitoring Data_Analysis_vivo Analysis of Tumor Growth Inhibition Tumor_Monitoring->Data_Analysis_vivo Data_Analysis_vivo->Correlation

Caption: Workflow for comparing in vitro and in vivo anti-cancer activity of DCA.

Conclusion

The available evidence indicates that dichloroacetate holds promise as an anti-cancer agent due to its unique metabolic mechanism of action. While in vitro studies provide valuable insights into its cellular effects, the more robust anti-tumor activity observed in vivo underscores the importance of the tumor microenvironment in mediating its therapeutic potential. The discrepancy between in vitro and in vivo results highlights the limitations of relying solely on cell culture-based assays for predicting the clinical efficacy of metabolic-targeting drugs. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic role of DCA in cancer treatment, both as a monotherapy and in combination with other anti-cancer agents.[5][15][16]

References

Validating Biomarkers for Dichloroacetate Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and potential biomarkers for predicting and monitoring the response to dichloroacetate (B87207) (DCA) treatment in cancer. It is designed to assist researchers and drug development professionals in designing and interpreting experiments for biomarker validation. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows.

Introduction to Dichloroacetate (DCA) and its Mechanism of Action

Dichloroacetate (DCA) is a small molecule that has garnered significant interest as a potential anti-cancer agent due to its ability to reprogram cellular metabolism. Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic phenotype is associated with tumor growth, metastasis, and resistance to therapy.[1][2][3]

DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[3] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA reactivates PDH, leading to a metabolic shift from glycolysis to glucose oxidation within the mitochondria.[3] This reversal of the Warburg effect can lead to decreased cancer cell proliferation and increased apoptosis (programmed cell death).[1][2]

Core Biomarkers for DCA Treatment Response

Several biomarkers have been investigated to predict and monitor the efficacy of DCA treatment. These can be broadly categorized into biomarkers of DCA's primary target engagement, metabolic response, and pharmacogenetics.

Pyruvate Dehydrogenase Kinase (PDK) Expression Profile

The expression levels of the four PDK isoforms (PDK1-4) can influence a cancer cell's sensitivity to DCA. The isoforms exhibit different sensitivities to DCA, with PDK2 being the most sensitive and PDK3 the least.[4][5] Therefore, the PDK expression profile of a tumor may serve as a predictive biomarker for DCA response.

Key Findings:

  • Cancer cell lines with low expression of the DCA-resistant isoform PDK3 tend to be more sensitive to DCA-mediated growth inhibition.[4]

  • Conversely, high expression of PDK1 and/or PDK3 is often observed in less sensitive cell lines.[5]

  • Knockdown of PDK3 can increase a cell line's sensitivity to DCA.[4]

Table 1: Comparison of DCA IC50 Values in Cancer Cell Lines with Varying PDK Expression

Cell Line (Cancer Type)Predominant PDK IsoformsDCA IC50 (mM)Reference
T-47D (Breast)High PDK2, Low PDK1/3~5-10[5]
MCF7 (Breast)High PDK3Less Sensitive[5]
MDA-MB-231 (Breast)High PDK1Less Sensitive[5][6]
A549 (Lung)-~25 (at 48h)[7]
LNM35 (Lung)-~25 (at 48h)[7]
HCT116 (Colon)-Unaffected by 0.5 mM[8]
SW620 (Colorectal)-30-50 (at 48h)[7]
LS174t (Colorectal)-30-50 (at 48h)[7]
LoVo (Colorectal)-30-50 (at 48h)[7]
HT-29 (Colorectal)-30-50 (at 48h)[7]
HeLa (Cervical)-High IC50[7][9]
SiHa (Cervical)-High IC50[7]
SK-HEP-1 (Liver)-Sensitive[8]
UPCI:SCC070 (Head and Neck)-Sensitive[8]
MES-SA (Uterine Sarcoma)-Sensitive[8]
MeWo (Melanoma)-13.3[10]
A375 (Melanoma)-14.9[10]
SK-MEL-2 (Melanoma)-27.0[10]
SK-MEL-28 (Melanoma)-Less Sensitive[10]
Lewis Lung Carcinoma (LLC/R9)-50.8 (at 24h)[11]

Note: IC50 values can vary depending on experimental conditions. This table provides a general comparison.

Lactate Levels

A direct consequence of DCA's mechanism of action is a reduction in lactate production. Therefore, measuring lactate levels in the tumor microenvironment or blood can serve as a pharmacodynamic biomarker of DCA's on-target activity.

Key Findings:

  • DCA treatment leads to a significant reduction in extracellular lactate levels in sensitive cancer cell lines.[1][4]

  • This reduction in lactate is often correlated with the activation of the PDH complex.[4]

  • Non-invasive techniques like magnetic resonance spectroscopy (MRS) can be used to monitor lactate levels in tumors in vivo.

Table 2: Comparison of Lactate Reduction in DCA-Treated Cancer Models

Cancer ModelTreatmentLactate ReductionOutcomeReference
T-47D and MCF7 cells (Breast Cancer)1 mM DCA (24h)Significant decreaseSensitive[4]
MDA-MB-231 cells (Breast Cancer)1 mM DCA (24h)No significant changeResistant[4]
Melanoma cell lines35 mM DCA (24h/48h)Significant decreaseSensitive[1]
Raji cells (Burkitt's Lymphoma)Various concentrationsSignificant reductionSensitive[8]
Glutathione (B108866) S-Transferase Zeta 1 (GSTZ1) Genotype

The metabolism of DCA is primarily carried out by the enzyme glutathione S-transferase zeta 1 (GSTZ1). Genetic polymorphisms in the GSTZ1 gene can lead to variations in enzyme activity, affecting DCA clearance and, consequently, its efficacy and toxicity.

Key Findings:

  • Individuals can be classified as fast or slow metabolizers of DCA based on their GSTZ1 haplotype.

  • Slow metabolizers may be at a higher risk of developing DCA-related side effects, such as peripheral neuropathy.

  • Genotyping for GSTZ1 polymorphisms can aid in personalizing DCA dosage to optimize therapeutic outcomes and minimize toxicity.

Alternative and Exploratory Biomarkers

Mitochondrial Membrane Potential (ΔΨm)

DCA's metabolic reprogramming affects mitochondrial function, which can be assessed by measuring the mitochondrial membrane potential (ΔΨm). Cancer cells often exhibit a hyperpolarized mitochondrial membrane, and a reduction in ΔΨm can be indicative of apoptosis induction.

Key Findings:

  • DCA treatment has been shown to decrease the mitochondrial membrane potential in sensitive cancer cell lines.[6]

  • This depolarization of the mitochondrial membrane is often associated with the release of pro-apoptotic factors.[12]

Table 3: Changes in Mitochondrial Membrane Potential (ΔΨm) in Response to DCA

Cell LineDCA TreatmentChange in ΔΨmApoptotic ResponseReference
MCF-7 (Breast Cancer)Dose-dependentDecreasedIncreased apoptosis[6]
MC3T3 (Osteoblastic)Dose-dependentNo significant changeLess affected[6]
Ishikawa (Endometrial Cancer)-DecreasedApoptotic[13]
HEC1A (Endometrial Cancer)-No significant changeResistant[13]
Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a transcription factor that plays a crucial role in the metabolic adaptation of cancer cells to hypoxic conditions and is a key regulator of the Warburg effect.

Key Findings:

  • Targeting HIF-1α may be a prerequisite for the sensitivity of cancer cells to metabolic inhibitors like DCA.[14]

  • High expression of HIF-1α has been associated with resistance to chemotherapy and poorer prognosis in some cancers.[15][16][17]

13C-Metabolic Flux Analysis

This powerful technique involves tracing the fate of stable isotope-labeled substrates, such as 13C-glucose, through metabolic pathways. It can provide a detailed, quantitative picture of the metabolic reprogramming induced by DCA.

Key Applications:

  • Quantifying the shift from glycolysis to the TCA cycle upon DCA treatment.

  • Identifying metabolic vulnerabilities that can be targeted in combination therapies.

  • Providing a dynamic and comprehensive assessment of treatment response.[13][18][19][20][21]

Experimental Protocols

This section provides an overview of the methodologies for measuring the key biomarkers discussed.

Western Blotting for PDK Isoform Expression

Objective: To determine the protein expression levels of PDK1, PDK2, PDK3, and PDK4 in tumor tissue or cell lysates.

Protocol:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for each PDK isoform overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[22]

Measurement of Lactate Levels

Objective: To quantify the concentration of lactate in cell culture medium or tumor interstitial fluid.

Protocol (Colorimetric Assay):

  • Sample Collection: Collect cell culture supernatant or tumor interstitial fluid.

  • Assay: Use a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colored product proportional to the lactate concentration.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the lactate concentration based on a standard curve.[8]

Magnetic Resonance Spectroscopy (MRS) for In Vivo Lactate Measurement:

  • MRS is a non-invasive imaging technique that can detect and quantify metabolites, including lactate, in tissues.[23]

  • Lactate resonates at a chemical shift of 1.3 ppm and often appears as a characteristic doublet peak at long echo times (TE).[16][19]

  • An intermediate TE (e.g., 144 ms) can be used to invert the lactate peak, which helps to distinguish it from overlapping lipid signals.[16][19]

  • The area under the lactate peak is proportional to its concentration.[16]

GSTZ1 Genotyping

Objective: To identify single nucleotide polymorphisms (SNPs) in the GSTZ1 gene.

Protocol (TaqMan® SNP Genotyping Assay):

  • DNA Extraction: Isolate genomic DNA from blood or saliva samples.

  • PCR Amplification: Use pre-designed TaqMan® probes and primers specific for the target GSTZ1 SNPs (e.g., rs7975, rs7972, rs1046428).

  • Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The instrument detects the fluorescence generated by the probes, which is specific to each allele.

  • Genotype Calling: The software analyzes the fluorescence data to automatically call the genotype for each sample.[24]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess changes in mitochondrial membrane potential in response to DCA treatment.

Protocol (Flow Cytometry with JC-1):

  • Cell Treatment: Treat cancer cells with DCA at various concentrations and for different durations.

  • Staining: Incubate the cells with the fluorescent dye JC-1. JC-1 accumulates in the mitochondria and forms red fluorescent aggregates in healthy, polarized mitochondria, while it remains as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring both red and green fluorescence.

  • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

13C-Metabolic Flux Analysis

Objective: To trace the metabolic fate of 13C-labeled substrates and quantify metabolic fluxes.

Protocol Overview:

  • Isotope Labeling: Culture cells in a medium where a standard nutrient (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]glucose).

  • Metabolite Extraction: After a defined period, rapidly quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Flux Calculation: Use computational modeling to calculate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns.[13][19][20][21]

Visualizations

Signaling Pathways and Experimental Workflows

DCA_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos DCA DCA PDK PDK DCA->PDK Inhibits PDH PDH PDK->PDH Inhibits (Phosphorylation)

DCA's primary mechanism of action.

Biomarker_Validation_Workflow cluster_patient_samples Patient Samples / Cell Lines cluster_biomarker_analysis Biomarker Analysis cluster_treatment_response Treatment Response Tumor_Biopsy Tumor Biopsy / Cell Lines PDK_Expression PDK Isoform Expression (Western Blot) Tumor_Biopsy->PDK_Expression Lactate_Measurement Lactate Levels (MRS / Assay) Tumor_Biopsy->Lactate_Measurement GSTZ1_Genotyping GSTZ1 Genotyping (PCR) Tumor_Biopsy->GSTZ1_Genotyping Mito_Potential Mitochondrial Potential (Flow) Tumor_Biopsy->Mito_Potential DCA_Treatment DCA Treatment PDK_Expression->DCA_Treatment Lactate_Measurement->DCA_Treatment GSTZ1_Genotyping->DCA_Treatment Mito_Potential->DCA_Treatment Response_Assessment Assess Response (e.g., IC50, Tumor Growth) DCA_Treatment->Response_Assessment Response_Assessment->PDK_Expression Correlate Response_Assessment->Lactate_Measurement Correlate Response_Assessment->GSTZ1_Genotyping Correlate Response_Assessment->Mito_Potential Correlate

Workflow for biomarker validation.

Logical_Relationships cluster_predictive Predictive Biomarkers cluster_pharmacodynamic Pharmacodynamic Biomarkers DCA_Response DCA Treatment Response Lactate_Reduction Lactate Reduction DCA_Response->Lactate_Reduction Causes Mito_Depolarization Mitochondrial Depolarization DCA_Response->Mito_Depolarization Causes Metabolic_Flux Shift in Metabolic Flux DCA_Response->Metabolic_Flux Causes PDK_Profile PDK Expression Profile (Low PDK3) PDK_Profile->DCA_Response Predicts Higher Sensitivity GSTZ1_Genotype GSTZ1 Genotype (Slow Metabolizer) GSTZ1_Genotype->DCA_Response Predicts Higher Exposure/Toxicity High_HIF1a High HIF-1α Expression High_HIF1a->DCA_Response May Predict Resistance

Logical relationships of biomarkers.

Conclusion

The validation of predictive and pharmacodynamic biomarkers is crucial for the successful clinical development of DCA and for personalizing its use in cancer therapy. This guide provides a framework for comparing key biomarkers, including their underlying principles, quantitative data, and experimental methodologies. The PDK expression profile and lactate levels are currently the most well-supported biomarkers directly related to DCA's mechanism of action. GSTZ1 genotyping is essential for dose optimization and toxicity management. Further research into exploratory biomarkers such as mitochondrial membrane potential, HIF-1α, and metabolic flux analysis will provide a more comprehensive understanding of DCA's effects and may lead to the discovery of novel predictive signatures.

References

Comparative study of dichloroacetate effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), on various cancer cell lines. By shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation, DCA has shown potential as an anti-cancer agent. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways.

Comparative Efficacy of Dichloroacetate Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of dichloroacetate vary significantly among different cancer cell lines. This variability is influenced by factors such as the specific PDK isoforms expressed and the metabolic phenotype of the cancer cells.[1] Below is a summary of the half-maximal inhibitory concentration (IC50) of DCA, as well as its impact on apoptosis and cell proliferation in a range of cancer cell types.

Table 1: Comparative IC50 Values of Dichloroacetate (DCA) in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (mM)Incubation Time (hours)
Lung CancerA549~2548
Lung CancerLNM35~2548
Colorectal CancerSW62030-5048
Colorectal CancerLS174t30-5048
Colorectal CancerLoVo30-5048
Colorectal CancerHT-2930-5048
MelanomaMeWo13.3Not Specified
MelanomaA37514.9Not Specified
ParagangliomaPTJ64i18.972
ParagangliomaPTJ86i18.872

Note: IC50 values can vary based on experimental conditions.

Table 2: Effects of Dichloroacetate (DCA) on Apoptosis and Cell Proliferation
Cancer TypeCell LineDCA Concentration (mM)Effect on ApoptosisEffect on Cell Proliferation
Endometrial CancerAN3CA10Significant increase in early and late apoptosis[2]-
Endometrial CancerIshikawa10Significant increase in early and late apoptosis[2]-
Endometrial CancerKLE10Significant increase in early and late apoptosis[2]-
Endometrial CancerRL95-210Significant increase in early and late apoptosis[2]-
Endometrial CancerSKUT1B10Significant increase in early and late apoptosis[2]-
Breast Cancer13762 MAT5No significant increaseInhibition of cell division[1]
Colorectal CancerHCT11620No significant increaseDose-dependent decrease[3]

Key Signaling Pathway of Dichloroacetate in Cancer Cells

Dichloroacetate's primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the reactivation of the pyruvate dehydrogenase (PDH) complex. This metabolic switch from glycolysis to oxidative phosphorylation has several downstream consequences that contribute to its anti-cancer effects.

DCA_Pathway cluster_mito Mitochondrion DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK inhibits PDH_active PDH (active) PDK->PDH_active phosphorylates (inactivates) PDH_inactive PDH (inactive) Lactate ↓ Lactate Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate->Lactate LDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ROS ↑ Reactive Oxygen Species (ROS) OxPhos->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Dichloroacetate's mechanism of action.

Experimental Workflow for Assessing DCA Efficacy

The following diagram outlines a typical workflow for evaluating the in vitro effects of dichloroacetate on cancer cell lines.

Experimental_Workflow cluster_assays Assess Cellular Response start Start: Cancer Cell Culture dca_treatment Treat cells with varying concentrations of DCA start->dca_treatment incubation Incubate for defined periods (e.g., 24, 48, 72 hours) dca_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis proliferation Proliferation Assay (e.g., BrdU) incubation->proliferation analysis Data Analysis: - IC50 determination - Quantify apoptosis - Measure proliferation rate viability->analysis apoptosis->analysis proliferation->analysis conclusion Conclusion: Determine cell line-specific sensitivity to DCA analysis->conclusion

Caption: In vitro workflow for DCA efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide standardized protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DCA Treatment: Prepare serial dilutions of DCA in culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium to the respective wells. Include untreated control wells with medium only.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[6]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DCA for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Proliferation Assay (BrdU Incorporation Assay)

This protocol outlines the general steps for a BrdU-based cell proliferation assay.[7]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with DCA as described for the MTT assay.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate at 37°C.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). After washing, denature the DNA using 2N HCl to expose the incorporated BrdU.

  • Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB substrate solution and incubate until color develops.

  • Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the rate of cell proliferation. Compare the absorbance of treated cells to untreated controls.

References

Cross-Validation of Analytical Methods for Methyl Dichloroacetate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of methyl dichloroacetate (B87207), a reactive ester and a potential impurity or metabolite of dichloroacetic acid (DCA), is critical in pharmaceutical development and environmental analysis. This guide provides a comprehensive cross-validation and comparison of two widely employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical strategy for their specific application.

Method Performance Comparison

The selection of an analytical method hinges on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance characteristics for the detection of methyl dichloroacetate or its parent compound, dichloroacetic acid, using GC-MS and HPLC.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) 0.9882 - 0.9996[1]> 0.99
Limit of Detection (LOD) 3 µg/L (for DCAA)[2]0.05 µg/mL (for DCA)[3]
Limit of Quantitation (LOQ) 0.3 - 1.5 µM (for DCA and metabolites)[1]1-3 µg/mL (for MCA and DCA)[4]
Precision (RSD %) 0.3 - 14.5%[1]< 5%
Accuracy (Recovery %) 46.9 - 78.5%[1]90 - 110%
Selectivity Very High (Mass Spectrometry)Moderate to High (Dependent on detector)
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.[5] For the analysis of the parent compound, dichloroacetic acid, derivatization to its methyl ester is a common practice.[1]

1. Sample Preparation (Derivatization):

  • For aqueous samples, acidification may be necessary.

  • Dichloroacetic acid and its metabolites can be derivatized to their methyl esters by reacting with a 12% boron trifluoride-methanol complex.[1]

  • Alternatively, acidic methanol (B129727) can be used for esterification.[2]

  • The resulting methyl esters are then extracted with an organic solvent such as methylene (B1212753) chloride.[1]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. While this compound itself can be analyzed, many methods focus on the detection of its parent acid, dichloroacetic acid.

1. Sample Preparation:

  • Plasma and urine samples can be analyzed with minimal treatment before HPLC analysis.[3]

  • For other matrices, a simple dissolution in the mobile phase followed by filtration is often sufficient.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or an anion-exchange column.[3]

  • Mobile Phase:

    • Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with an acid modifier like phosphoric acid.[6]

    • A gradient elution from 0.01 mM to 60 mM sodium hydroxide (B78521) in 40% methanol over 30 minutes has also been reported for the separation of DCA and its metabolites.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at a wavelength such as 214 nm.

    • A conductivity detector can also be used for enhanced sensitivity for the acid form.[3][7]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results, which is essential for method transfer between laboratories or for employing different techniques for the analysis of the same analyte.[8] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., HPLC) A_Sample Sample Preparation A_Analysis GC-MS Analysis A_Sample->A_Analysis A_Data Data Acquisition A_Analysis->A_Data A_Results Results A A_Data->A_Results Comparison Statistical Comparison (e.g., t-test, F-test, Bland-Altman) A_Results->Comparison B_Sample Sample Preparation B_Analysis HPLC Analysis B_Sample->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Results Results B B_Data->B_Results B_Results->Comparison Start Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Start->A_Sample Start->B_Sample Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound.

  • GC-MS provides exceptional selectivity and sensitivity, making it ideal for the analysis of complex matrices and for trace-level detection. The requirement for derivatization for the parent acid can add a step to the sample preparation process.

  • HPLC offers a simpler sample preparation workflow for the parent acid and can be a more straightforward method for routine analysis. The selectivity may be lower than GC-MS, depending on the detector used.

The choice between these methods should be guided by the specific requirements of the analysis, including the desired level of sensitivity and selectivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational data and protocols to assist researchers in making an informed decision and in performing a robust cross-validation to ensure the integrity and comparability of their analytical results.

References

Benchmarking the Anti-proliferative Effects of Dichloroacetate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in oncology for its ability to reprogram cancer cell metabolism.[1][2] By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase complex (PDC), shifting the cell's energy production from aerobic glycolysis (the Warburg effect) back to mitochondrial oxidative phosphorylation.[3][4] This metabolic shift can lead to decreased proliferation and increased apoptosis in cancer cells.[5][6] The development of DCA analogs and other novel PDK inhibitors aims to enhance potency, improve selectivity, and overcome limitations of the parent compound. This guide provides an objective comparison of the anti-proliferative effects of DCA and functionally similar PDK inhibitors, supported by experimental data and detailed protocols.

Comparative Anti-proliferative Activity

The efficacy of anti-proliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for DCA and a selection of other PDK inhibitors (functional analogs) across various cancer cell lines. It is important to note that while some compounds are direct derivatives, others are structurally different but target the same enzymatic pathway.

CompoundCancer Cell LineIC50 ValueNotes
Dichloroacetate (DCA) HCT-8/F (CRC)~15 mM5-FU-resistant colorectal cancer cell line.[7]
HCT116/F (CRC)~20 mM5-FU-resistant colorectal cancer cell line.[7]
Various>2 mM (normoxia)In a panel of 54 NSCLC cell lines, single-agent IC50 was greater than 2 mM under normoxic conditions.
AZD7545 Melanoma CellsSee Figure in SourceA novel, small-molecule PDK inhibitor.[8]
Compound 7 NCI-H1975 (NSCLC)4.66 µM (hypoxia)A novel PDK inhibitor identified via virtual screening.[9]
Compound 11 NCI-H1975 (NSCLC)3.88 µM (hypoxia)A novel PDK inhibitor identified via virtual screening; more potent than Compound 7.[9]
SeSA-DCA Prostate Cancer0.018 to 8.7 µMA novel prodrug ligating DCA to a selenium-containing HDAC inhibitor.[10]
VER-246608 Not specified95.7 nM (enzymatic)A potent, pan-isoform PDK inhibitor (enzymatic assay, not cell-based IC50).[9]
Compound 8c Not specified84 nM (enzymatic)A novel allosteric PDK4 inhibitor (enzymatic assay, not cell-based IC50).[11]

CRC: Colorectal Cancer; NSCLC: Non-Small Cell Lung Cancer. IC50 values can vary significantly based on experimental conditions (e.g., incubation time, cell density, oxygen levels).

Mechanism of Action and Signaling Pathways

DCA and its functional analogs primarily exert their anti-proliferative effects by targeting the PDK-PDC axis in the mitochondria. In cancer cells, PDK is often overexpressed, leading to the phosphorylation and inactivation of the PDC. This enzymatic "gatekeeper" step blocks the conversion of pyruvate to acetyl-CoA, thereby uncoupling glycolysis from the mitochondrial tricarboxylic acid (TCA) cycle and promoting lactate (B86563) production. By inhibiting PDK, these compounds restore PDC activity, increase the flux of pyruvate into the TCA cycle for oxidative phosphorylation, and subsequently trigger downstream effects such as ROS production and apoptosis.[3][12]

DCA_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC-P (Inactive) PDC_inactive->PDC PDP (Phosphatase) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylation DCA Dichloroacetate (DCA) & Analogs DCA->PDK Inhibition TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS ↑ ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: DCA Signaling Pathway.

Experimental Protocols

Objective and reproducible data are paramount in benchmarking anti-proliferative compounds. Below are generalized yet detailed protocols for key experiments cited in the evaluation of DCA and its analogs.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • DCA, analogs, or vehicle control

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., SDS-HCl solution or DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (DCA, analogs) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle-only as a control.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. The plate may be incubated overnight in a humidified atmosphere to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PDC-E1α Phosphorylation

This technique is used to measure the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), a direct downstream target of PDK activity. A decrease in phosphorylation indicates PDK inhibition.

  • Materials:

    • Cell culture dishes (e.g., 6-well plates)

    • DCA, analogs, or vehicle control

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: rabbit anti-phospho-PDH E1α (specific phosphorylation site, e.g., Ser293) and mouse anti-total PDH E1α

    • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., chemidoc)

  • Procedure:

    • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of compounds for a specified time. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDH E1α and total-PDH E1α (usually on separate blots or after stripping) overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Data Analysis: Quantify the band intensities. The level of PDK inhibition is determined by the ratio of the phosphorylated PDH E1α signal to the total PDH E1α signal.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening and benchmarking the anti-proliferative effects of novel compounds like DCA analogs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Optional) A Cell Culture (Cancer Cell Lines) B Compound Treatment (DCA, Analogs, Controls) A->B C Cell Proliferation Assay (e.g., MTT Assay) B->C E Mechanism of Action Study (Western Blot for p-PDC) B->E D IC50 Determination C->D F Data Analysis & Comparison D->F E->F G Xenograft Model Establishment F->G Lead Compound Selection H Compound Administration G->H I Tumor Growth Monitoring H->I J Endpoint Analysis (Tumor Weight, IHC) I->J

Caption: Anti-proliferative screening workflow.

Conclusion

Dichloroacetate effectively reduces cancer cell proliferation by inhibiting PDK and reversing the Warburg effect. The search for DCA analogs and other novel PDK inhibitors has yielded compounds with significantly increased potency, with some demonstrating efficacy in the nanomolar to low-micromolar range in enzymatic or cell-based assays under specific conditions.[9][11] This is a substantial improvement over the millimolar concentrations often required for DCA to show an effect in vitro.[7] The data presented highlights the potential of targeting the PDK-PDC axis as a valid therapeutic strategy. Future research should focus on comprehensive structure-activity relationship (SAR) studies of direct DCA analogs, evaluating their pharmacokinetic profiles, and assessing their efficacy and safety in preclinical in vivo models to identify lead candidates for clinical development.

References

A Comparative Analysis of the Cytotoxic Effects of Mitaplatin and Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cytotoxic properties of mitaplatin and dichloroacetate (B87207) (DCA), focusing on their mechanisms of action, efficacy in cancer cell lines, and the experimental methodologies used for their evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cancer cells often exhibit a unique metabolic profile known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1][2] This metabolic shift is linked to apoptosis resistance and cell survival.[1][2] Dichloroacetate (DCA) is an orphan drug that targets this metabolic pathway by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), thereby promoting a shift from glycolysis to oxidative phosphorylation and inducing apoptosis in cancer cells.[1][3][4] Mitaplatin is a novel platinum(IV) prodrug that was designed to have a dual mode of action.[5] It contains two DCA molecules attached to a platinum center, which, upon entering a cancer cell, releases cisplatin (B142131) and two equivalents of DCA.[3][5] This strategy aims to simultaneously attack nuclear DNA with cisplatin and mitochondrial metabolism with DCA.[3][5]

Mechanism of Action

Mitaplatin: A Dual-Targeting Prodrug

Mitaplatin is designed to be relatively inert until it enters the reductive intracellular environment of a cancer cell.[3][5] Inside the cell, the Pt(IV) center is reduced to the active Pt(II) form, releasing its axial ligands—two molecules of DCA.[5] This results in a two-pronged attack:

  • Cisplatin Action: The released cisplatin, a well-established chemotherapeutic agent, enters the nucleus and forms covalent adducts with DNA, primarily creating 1,2-intrastrand cross-links.[3][5] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

  • Dichloroacetate (DCA) Action: The released DCA molecules target the mitochondria.[5] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, which in turn facilitates the conversion of pyruvate to acetyl-CoA.[4][5] This promotes the influx of acetyl-CoA into the Krebs cycle, shifting metabolism from glycolysis towards oxidative phosphorylation.[5][6] This metabolic switch can lead to a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and an increase in reactive oxygen species (ROS), all of which contribute to apoptosis.[5][7]

Dichloroacetate (DCA): A Metabolic Modulator

The primary anticancer mechanism of DCA is the inhibition of mitochondrial PDK.[4][8] In many cancer cells, PDK is overexpressed, leading to the inactivation of the PDH complex and favoring the conversion of pyruvate to lactate (B86563) (the Warburg effect).[4] By inhibiting PDK, DCA reverses this process, leading to several downstream cytotoxic effects:

  • Metabolic Shift: Forces cancer cells to switch from glycolysis to the more efficient oxidative phosphorylation for energy production.[4][8]

  • Induction of Apoptosis: The metabolic shift and subsequent changes in mitochondrial function, such as the generation of ROS and alteration of the mitochondrial membrane potential, promote caspase-mediated apoptosis.[4][7][9]

  • Overcoming Resistance: By reactivating mitochondrial apoptotic pathways, DCA can potentially bypass upstream defects that confer resistance to conventional chemotherapy.[10]

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxic potency. The following tables summarize the IC50 values for mitaplatin and its parent compounds, cisplatin and DCA, across various cancer cell lines.

Table 1: IC50 Values of Mitaplatin vs. Cisplatin

Cell LineCancer TypeMitaplatin IC50 (µM)Cisplatin IC50 (µM)Reference
NTera-2Teratocarcinoma0.0510.043[5]
HeLaCervical Cancer2.01.20[5]
U2OSOsteosarcoma6.43.9[5]
KB-CP 20Cisplatin-Resistant Epidermoid Adenocarcinoma50~125[6]
BEL 7404-CP 20Cisplatin-Resistant Hepatoma42~168[6]

The data indicates that mitaplatin's cytotoxicity is comparable to that of cisplatin in sensitive cell lines and significantly more potent in cisplatin-resistant lines, highlighting its ability to overcome resistance.[5][6]

Table 2: Cytotoxic Concentrations and Effects of Dichloroacetate (DCA)

Cell Line(s)Cancer TypeDCA ConcentrationObserved EffectReference
VariousLung, Ovarian, Ewing's Sarcoma10 mMIncreased cytotoxicity of carboplatin, satraplatin[10][11]
MCF-7Breast Cancer25 mMIncreased apoptosis[7][12]
MC3T3Osteoblastic Cells25 mMLower levels of apoptosis compared to MCF-7[7][12]
VariousVarious≥ 17 mMIC50 values (relatively high)[13]
Hepatoma CellsLiver Cancer20 mMDecreased cell viability, increased ROS[9]

DCA generally requires millimolar concentrations to exert significant cytotoxic effects on its own.[13] However, it can effectively sensitize cancer cells to other chemotherapeutic agents at these concentrations.[10][11]

Experimental Protocols

A common method to evaluate the cytotoxicity of compounds like mitaplatin and DCA is the MTT assay.[5][14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Mitaplatin and Dichloroacetate stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a series of concentrations of mitaplatin or DCA for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Mitaplatin's Dual Mechanism of Action

mitaplatin_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DNA Nuclear DNA Adducts DNA Adducts (Cross-links) DNA->Adducts Apoptosis_N Apoptosis Adducts->Apoptosis_N Disrupts Replication PDK PDK PDH PDH (Inactive) PDK->PDH Inhibits PDH_active PDH (Active) OxPhos Oxidative Phosphorylation PDH_active->OxPhos Promotes Apoptosis_M Apoptosis OxPhos->Apoptosis_M ↑ ROS, ↓ ΔΨm Mitaplatin_in Mitaplatin (Pt-IV) Reduction Intracellular Reduction Mitaplatin_in->Reduction Cisplatin Cisplatin (Pt-II) Reduction->Cisplatin Releases DCA DCA Reduction->DCA Releases Cisplatin->DNA Enters Nucleus DCA->PDK Inhibits DCA->PDH_active Activates Mitaplatin_out Mitaplatin Mitaplatin_out->Mitaplatin_in Cellular Uptake

Caption: Dual-action mechanism of mitaplatin in a cancer cell.

Dichloroacetate (DCA) Metabolic Pathway

dca_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Warburg Effect (High in Cancer) Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA via PDH Krebs Krebs Cycle & Oxidative Phosphorylation AcetylCoA->Krebs Apoptosis Apoptosis Krebs->Apoptosis ↑ ROS, ↓ ΔΨm Release Cyt c PDK PDK PDH PDH PDK->PDH Inhibits DCA Dichloroacetate (DCA) DCA->PDK INHIBITS

Caption: DCA reverses the Warburg effect by inhibiting PDK.

Experimental Workflow for MTT Cytotoxicity Assay

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Add varying concentrations of Mitaplatin or DCA A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize Formazan crystals (e.g., with DMSO) E->F G 7. Measure Absorbance with plate reader F->G H 8. Calculate % Viability and determine IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

Mitaplatin and dichloroacetate both exert cytotoxic effects on cancer cells by targeting fundamental cellular processes, but they do so via distinct and complementary mechanisms.

  • Dichloroacetate (DCA) acts as a metabolic modulator, reversing the Warburg effect to induce apoptosis.[4][8] Its efficacy as a standalone agent generally requires high concentrations, but it shows promise in sensitizing cancer cells to other therapies.[11][13]

  • Mitaplatin is a sophisticated Pt(IV) prodrug that combines the DNA-damaging properties of cisplatin with the mitochondria-targeting action of DCA.[5] This dual-targeting mechanism results in cytotoxicity that is comparable to or greater than cisplatin.[5] Critically, mitaplatin has demonstrated a superior ability to kill cisplatin-resistant cancer cells, suggesting its potential to overcome a major challenge in cancer chemotherapy.[6][16]

The development of mitaplatin represents a rational drug design strategy that leverages the known activities of two different compounds to create a single agent with a multi-pronged attack on cancer cells. Further research is warranted to fully elucidate its clinical potential.

References

Safety Operating Guide

Proper Disposal of Methyl Dichloroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl dichloroacetate (B87207) is a toxic and hazardous chemical that requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential safety and logistical information for the correct handling and disposal of methyl dichloroacetate waste in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] It is also suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[3]

  • Respiratory Protection: When working with larger quantities or in poorly ventilated areas, use a suitable respirator.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[1][6]

  • Keep the container tightly closed when not in use.[6]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and disposal through a licensed waste management service. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[8][9]

  • Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."[8][10] This container should be clearly labeled.

    • Do not mix this compound with non-halogenated organic solvents, aqueous waste, or solid waste.[8][9]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) carboy or the original container.[10][11] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[10]

    • The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."[9]

  • Accumulation of Waste:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[6][11]

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[6][10]

  • Disposal Request:

    • Once the waste container is full (not exceeding 90% capacity), arrange for its disposal through a licensed and approved hazardous waste disposal company.[1][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[10]

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[12]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits or reportable quantities for this compound, were found in the provided search results. Disposal regulations are typically based on the classification of the waste as a halogenated organic compound.

Data PointValue
UN NumberUN2299[6]
Hazard Class6.1 (Toxic)[6]
Packing GroupIII[6]
Flash Point80 °C / 176 °F[6][7]
Boiling Point141 - 145 °C[6]
Density1.381 g/mL

Disposal Workflow Diagram

A Identify Methyl Dichloroacetate Waste B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'Halogenated Organics' 'this compound' C->D E Store in a Safe, Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G Complete Waste Manifest/Paperwork F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.